molecular formula C16H19N3O5S B8006786 (+)-Biotin-ONP

(+)-Biotin-ONP

Cat. No.: B8006786
M. Wt: 365.4 g/mol
InChI Key: YUDNXDTXQPYKCA-OWYJLGKBSA-N
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Description

(+)-Biotin-ONP is a useful research compound. Its molecular formula is C16H19N3O5S and its molecular weight is 365.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-nitrophenyl) 5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S/c20-14(24-11-7-5-10(6-8-11)19(22)23)4-2-1-3-13-15-12(9-25-13)17-16(21)18-15/h5-8,12-13,15H,1-4,9H2,(H2,17,18,21)/t12?,13-,15?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDNXDTXQPYKCA-OWYJLGKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2C([C@@H](S1)CCCCC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of (+)-Biotin-4-Nitrophenyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Biotin-4-nitrophenyl ester, also known as Biotin-ONp, is a crucial reagent in bioconjugation chemistry. Its pre-activated p-nitrophenyl ester group facilitates the efficient labeling of primary and secondary amines in proteins, peptides, and other biomolecules under mild conditions. This covalent attachment of a biotin moiety, a process known as biotinylation, is a cornerstone technique in various life science applications. The exceptionally high affinity of biotin for avidin and streptavidin proteins is harnessed for non-covalent detection, purification, and immobilization of biotinylated molecules. This technical guide provides an in-depth overview of the synthesis of (+)-biotin-4-nitrophenyl ester, including a detailed experimental protocol, quantitative data, and a workflow diagram. This information is intended to assist researchers in the in-house preparation of this valuable reagent, ensuring high purity and reactivity for downstream applications in drug development, diagnostics, and fundamental research.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, (+)-biotin, and the final product, (+)-biotin-4-nitrophenyl ester.

Property(+)-Biotin(+)-Biotin-4-nitrophenyl ester
Molecular Formula C₁₀H₁₆N₂O₃SC₁₆H₁₉N₃O₅S
Molecular Weight 244.31 g/mol 365.40 g/mol [1][2][3]
Appearance White crystalline powderWhite to off-white powder[1]
Melting Point 231-233 °C160-165 °C[1] or 163-165 °C[2][3]
Solubility Sparingly soluble in water, soluble in DMSOSoluble in DMF and DMSO
Purity (Typical) ≥99%≥98% (HPLC)[1]

Synthesis Workflow

The synthesis of (+)-biotin-4-nitrophenyl ester is typically achieved through a one-step esterification reaction. This process involves the activation of the carboxylic acid group of (+)-biotin and its subsequent reaction with 4-nitrophenol. A common and effective method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ester bond. The workflow can be visualized as follows:

Synthesis_Workflow Synthesis of (+)-Biotin-4-Nitrophenyl Ester cluster_reactants Reactants cluster_process Reaction cluster_products Products & Purification Biotin (+)-Biotin Activation Activation of Biotin with DCC Biotin->Activation pNP 4-Nitrophenol Esterification Esterification with 4-Nitrophenol pNP->Esterification DCC DCC DCC->Activation Activation->Esterification Crude_Product Crude (+)-Biotin-4-nitrophenyl ester Esterification->Crude_Product DCU Dicyclohexylurea (by-product) Esterification->DCU Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure (+)-Biotin-4-nitrophenyl ester Purification->Final_Product

Caption: Workflow for the DCC-mediated synthesis of (+)-biotin-4-nitrophenyl ester.

Experimental Protocol

This protocol details the synthesis of (+)-biotin-4-nitrophenyl ester via a dicyclohexylcarbodiimide (DCC) mediated coupling reaction.

Materials:

  • (+)-Biotin (MW: 244.31 g/mol )

  • 4-Nitrophenol (MW: 139.11 g/mol )

  • N,N'-Dicyclohexylcarbodiimide (DCC) (MW: 206.33 g/mol )

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Isopropanol

  • Diethyl ether

  • Argon or Nitrogen gas

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (+)-biotin (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Gently heat the mixture to approximately 85°C to ensure complete dissolution, resulting in a clear, faintly yellow solution.[2]

  • Addition of Reagents: Cool the solution to room temperature. To the stirred solution, add 4-nitrophenol (1.2 eq) followed by N,N'-dicyclohexylcarbodiimide (DCC) (1.3 eq).[2] The reaction should be carried out under an inert atmosphere (argon or nitrogen).

  • Reaction: Stir the reaction mixture at room temperature for 19 hours.[2] During this time, a white precipitate of the by-product, N,N'-dicyclohexylurea (DCU), will form.

  • Work-up:

    • After the reaction is complete, remove the precipitated DCU by filtration through a Büchner funnel.

    • Wash the filter cake with a small amount of cold DMF to recover any product that may have co-precipitated.

    • Combine the filtrates and remove the DMF under high vacuum using a rotary evaporator at a bath temperature of 95°C.[2]

  • Purification by Recrystallization:

    • To the crude residue, add a minimal amount of hot isopropanol to dissolve the product.

    • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to induce crystallization.

    • If the product has good solubility, trituration with diethyl ether may be necessary to precipitate the solid.

    • Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization:

The identity and purity of the synthesized (+)-biotin-4-nitrophenyl ester can be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value (160-165 °C).[1]

  • Spectroscopy:

    • FTIR (ATR): The spectrum should show characteristic peaks for the ester carbonyl group, the nitro group, and the biotin ureido ring.

    • ¹H NMR and ¹³C NMR: The NMR spectra can be used to confirm the structure of the final product.[4]

Signaling Pathways and Logical Relationships

The primary utility of (+)-biotin-4-nitrophenyl ester is in the biotinylation of biomolecules, which then allows for their interaction with avidin or streptavidin. This interaction is fundamental to numerous detection and purification schemes. The logical relationship can be depicted as follows:

Biotinylation_Principle Principle of Biotinylation and Detection cluster_reagents Reagents cluster_reaction Reaction cluster_products Products & Interaction Biotin_Ester (+)-Biotin-4-nitrophenyl ester Biotinylation Biotinylation Biotin_Ester->Biotinylation Biomolecule Biomolecule (e.g., Protein) Biomolecule->Biotinylation Biotinylated_Biomolecule Biotinylated Biomolecule Biotinylation->Biotinylated_Biomolecule Complex Biotin-Avidin/Streptavidin Complex Biotinylated_Biomolecule->Complex Avidin_Streptavidin Avidin or Streptavidin Avidin_Streptavidin->Complex

References

Technical Guide: Solubility and Handling of (+)-Biotin-ONP in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the solubility of (+)-Biotin-4-nitrophenyl ester (Biotin-ONP) in N,N-Dimethylformamide (DMF) and other common organic solvents. It is intended for researchers, scientists, and professionals in drug development who utilize biotinylation reagents in their workflows. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a general workflow for biotinylation reactions.

Quantitative Solubility of (+)-Biotin-ONP

This compound is a reagent used for biotinylating primary amines. Its solubility in organic solvents is a critical factor for its effective use in various biochemical applications. The following table summarizes the available quantitative and qualitative solubility data for this compound in several organic solvents.

SolventSolubilityAppearance of SolutionSource
N,N-Dimethylformamide (DMF)≤50 mg/mL-[1]
Methanol25 mg/mLClear, colorless to greenish-yellow[1]
Ethanol (95%)100 mg/mLClear, dark yellow[1]
Dimethyl sulfoxide (DMSO)Soluble-[1]

Note: The stability of this compound in dry DMF has been noted to be at least one month.[1] For reactions in aqueous solutions, it is common practice to first dissolve water-insoluble biotinylation reagents like NHS-esters of biotin in an organic solvent such as DMSO or DMF, and then dilute the solution into the aqueous reaction mixture.[2]

Experimental Protocols

2.1. General Protocol for Determining Solubility

A common method for determining the solubility of a compound is the static equilibrium method. This involves preparing saturated solutions at a constant temperature and then determining the concentration of the solute. A laser monitoring dynamic technique can also be employed to observe the dissolution of the solid phase.[3]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound powder

  • Anhydrous organic solvent (e.g., DMF, DMSO, Methanol, Ethanol)

  • Vials with airtight caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

  • Centrifuge

  • Pipettes and syringes with filters

Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a known volume of the selected organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the undissolved solid settle. Alternatively, centrifuge the vials at the same temperature to pellet the excess solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette. To avoid aspirating any solid particles, it is advisable to use a syringe fitted with a solvent-resistant filter (e.g., PTFE).

  • Dilution: Dilute the collected sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method.

  • Calculation: Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

2.2. General Workflow for Biotinylation of Proteins

This protocol outlines a general procedure for labeling proteins with this compound.

Materials:

  • Protein to be labeled in a suitable buffer (amine-free, e.g., PBS pH 7.2-8.0)

  • This compound

  • Anhydrous DMF or DMSO

  • Desalting column for buffer exchange

Methodology:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a desired stock concentration (e.g., 10 mg/mL). This should be done immediately before use.

  • Prepare Protein Solution: Ensure the protein solution is in an amine-free buffer at an appropriate concentration.

  • Biotinylation Reaction: Add the calculated amount of the this compound stock solution to the protein solution. The molar ratio of biotin reagent to protein will depend on the protein and the desired degree of labeling.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 1-2 hours) or at 4°C for a longer period with gentle stirring.

  • Removal of Excess Biotin: Remove the unreacted this compound and by-products by buffer exchange using a desalting column.

  • Characterization: Determine the degree of biotinylation using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Visualizations

3.1. Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_solution Add excess this compound to a known volume of solvent equilibration Agitate at constant temperature (e.g., 24-48 hours) prep_solution->equilibration separation Allow solid to settle or centrifuge the sample equilibration->separation sampling Collect clear supernatant separation->sampling dilution Dilute the sample sampling->dilution quantification Quantify concentration (e.g., HPLC, UV-Vis) dilution->quantification calculation Calculate solubility quantification->calculation

Caption: A general workflow for determining the solubility of a compound.

3.2. Workflow for Protein Biotinylation

G Workflow for Protein Biotinylation with this compound cluster_reagent_prep Reagent Preparation cluster_protein_prep Protein Preparation cluster_reaction Biotinylation Reaction cluster_purification Purification cluster_final_product Final Product dissolve_biotin Dissolve this compound in anhydrous DMF or DMSO reaction Add Biotin-ONP solution to protein solution dissolve_biotin->reaction prep_protein Prepare protein in amine-free buffer prep_protein->reaction incubation Incubate with gentle stirring reaction->incubation purification Remove excess biotin via desalting column incubation->purification final_product Biotinylated Protein purification->final_product

Caption: A typical workflow for labeling proteins using this compound.

References

Stability and Storage of (+)-Biotin-ONP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Biotin-ONP (Biotin p-nitrophenyl ester) is a widely utilized reagent for the biotinylation of primary and secondary amines in proteins, peptides, and other biomolecules. The successful application of this reagent is critically dependent on its purity and integrity. As an activated ester, this compound is susceptible to hydrolysis, which can compromise its reactivity and lead to inconsistent results in labeling experiments. This technical guide provides an in-depth overview of the stability and optimal storage conditions for this compound, along with detailed experimental protocols for its analysis.

Stability and Storage Conditions Summary

Proper handling and storage are paramount to maintaining the quality and reactivity of this compound. The following table summarizes the recommended conditions and stability information for both the solid form and solutions of the reagent.

FormConditionRecommended Storage TemperatureStability Notes
Solid Desiccated, protected from light0-8 °C or -20 °CAs a solid, this compound is relatively stable. However, storage at lower temperatures is recommended for long-term stability. It is crucial to protect it from moisture to prevent hydrolysis.
In Anhydrous Organic Solvents (e.g., DMF, DMSO) Tightly sealed, desiccated-20 °CStock solutions in anhydrous DMF or DMSO are reported to be stable for at least a month when stored properly at -20°C.[1] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.
In Aqueous Solutions Freshly prepared is highly recommendedNot recommended for storageThis compound is susceptible to hydrolysis in aqueous solutions, especially at neutral to alkaline pH. The half-life of similar p-nitrophenyl esters can be on the order of hours at pH 7 and minutes at higher pH.[2] Therefore, aqueous solutions should be prepared immediately before use and not stored.

Hydrolysis of this compound

The primary degradation pathway for this compound in the presence of water is hydrolysis of the ester bond. This reaction yields (+)-biotin and p-nitrophenol, rendering the reagent inactive for biotinylation of amines. The rate of hydrolysis is significantly influenced by pH, with faster degradation occurring under neutral to basic conditions.

Hydrolysis_Pathway BiotinONP This compound Products (+)-Biotin + p-Nitrophenol BiotinONP->Products Hydrolysis H2O H₂O (Water) H2O->Products

Hydrolysis of this compound.

Experimental Protocols

Stability-Indicating HPLC Method

To accurately assess the stability of this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. This method should be able to separate and quantify the intact this compound from its primary degradation products, (+)-biotin and p-nitrophenol.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is commonly used for the separation of biotin and related compounds. A typical gradient could be:

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

    • Gradient: Start with a low percentage of Solvent B, and gradually increase to elute the compounds.

Detection:

  • UV detection at a wavelength where both this compound and p-nitrophenol have significant absorbance (e.g., 260 nm or 315 nm).

Sample Preparation:

  • Prepare a stock solution of this compound in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).

  • For the stability study, dilute the stock solution into the desired test buffer (e.g., phosphate-buffered saline at various pH values) to a final concentration suitable for HPLC analysis.

  • Incubate the samples at the desired temperature.

  • At each time point, withdraw an aliquot and immediately quench the degradation by adding an equal volume of cold acetonitrile or by freezing.

  • Inject the sample onto the HPLC system.

Quantification:

  • Create calibration curves for this compound, (+)-biotin, and p-nitrophenol using standards of known concentrations.

  • Determine the concentration of each compound in the test samples by comparing their peak areas to the respective calibration curves.

  • The percentage of remaining this compound can be calculated at each time point to determine its stability.

Protocol for Stability Study in Solution

This protocol outlines a general procedure for evaluating the stability of this compound in a solution over time.

  • Reagent Preparation:

    • Prepare buffers at the desired pH values (e.g., pH 5, 7, and 9).

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO at a high concentration (e.g., 10 mg/mL).

  • Incubation:

    • Add a small volume of the this compound stock solution to each buffer to achieve the desired final concentration (e.g., 1 mg/mL). Ensure the final concentration of the organic solvent is low to minimize its effect on the buffer's properties.

    • Divide each solution into aliquots in separate vials for each time point to avoid repeated opening of the same sample.

    • Incubate the vials at a constant temperature (e.g., 4°C, 25°C, and 37°C).

  • Sample Collection and Analysis:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each condition.

    • Immediately stop the reaction as described in the HPLC sample preparation.

    • Analyze the samples by the stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of intact this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound against time to visualize the degradation profile.

    • The half-life (t½) of this compound under each condition can be determined from the degradation curve.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a stability study of this compound.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Prep_Buffers Prepare Buffers (Varying pH) Incubate Incubate Samples (Varying Temp & Time) Prep_Buffers->Incubate Prep_Stock Prepare this compound Stock (Anhydrous Solvent) Prep_Stock->Incubate Collect_Samples Collect Aliquots at Time Points Incubate->Collect_Samples Quench Quench Reaction Collect_Samples->Quench HPLC HPLC Analysis Quench->HPLC Quantify Quantify Components HPLC->Quantify Analyze Determine Stability & Half-life Quantify->Analyze

Workflow for this compound Stability Study.

Conclusion

The stability of this compound is a critical factor for its successful use in biotinylation reactions. As a solid, it should be stored in a cool, dry, and dark place. In solution, it is highly susceptible to hydrolysis, particularly in aqueous buffers with neutral to alkaline pH. Therefore, it is imperative to use freshly prepared solutions for biotinylation. The provided HPLC method and stability study protocol offer a framework for researchers to assess the quality and stability of their this compound, ensuring reproducible and reliable experimental outcomes.

References

The Advent of Specificity: A Technical Guide to the Discovery and Development of p-Nitrophenyl Ester Biotinylation Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of p-nitrophenyl ester biotinylation reagents in the evolution of bioconjugation techniques. We will delve into the discovery, development, and chemical principles of these reagents, providing a comprehensive resource complete with experimental protocols, comparative data, and workflow visualizations. This document aims to equip researchers with a thorough understanding of the foundational chemistries that paved the way for modern biotinylation applications in diagnostics, proteomics, and drug discovery.

Introduction: The Power of the Biotin-Avidin Interaction

The exceptionally strong and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin and streptavidin is a cornerstone of modern life sciences research.[1][2][3] With a dissociation constant (Kd) in the femtomolar range (~10⁻¹⁴ to 10⁻¹⁵ M), this bond is one of the strongest known in nature, making it an ideal tool for detecting, purifying, and immobilizing biomolecules.[2] The process of covalently attaching biotin to a molecule of interest, known as biotinylation, allows researchers to harness the power of this interaction for a multitude of applications, including immunoassays, affinity chromatography, and cell surface labeling.[2][4][5]

The development of effective biotinylation reagents has been a journey of chemical innovation. Early methods often lacked specificity, but the introduction of active ester chemistry, particularly with p-nitrophenyl esters, marked a significant step forward in achieving controlled and efficient labeling of proteins and other macromolecules.

The Dawn of Amine-Reactive Biotinylation: The Role of p-Nitrophenyl Esters

Prior to the widespread use of more modern reagents, researchers sought methods to activate the carboxyl group of biotin's valeric acid side chain to facilitate its conjugation to primary amines on proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino group.[5][6] The use of p-nitrophenyl esters emerged as a practical solution.

The p-nitrophenyl group is an excellent leaving group, making the ester carbonyl carbon highly susceptible to nucleophilic attack by the lone pair of electrons on a primary amine. This reaction, typically carried out under mild alkaline conditions, results in the formation of a stable amide bond between biotin and the target protein, with the release of p-nitrophenolate.[7][8] Biotin p-nitrophenyl ester (biotin-ONp) became a valuable tool for researchers, enabling the biotinylation of peptides and proteins for various applications.[3][9]

Comparative Analysis of Amine-Reactive Biotinylation Reagents

While p-nitrophenyl esters were a significant advancement, the field of bioconjugation continued to evolve. The introduction of N-hydroxysuccinimide (NHS) esters provided a more efficient and stable alternative for amine modification.[6][10] A comparison of these two classes of reagents highlights the progression of biotinylation chemistry.

Featurep-Nitrophenyl EstersN-Hydroxysuccinimide (NHS) Esters
Reactivity Moderately reactive towards primary amines.Highly reactive towards primary amines, leading to faster reaction times.[6][11]
Stability in Aqueous Solution More susceptible to hydrolysis than NHS esters.Generally more stable in aqueous solutions, especially sulfo-NHS esters.[10]
Reaction pH Typically pH 8.0-9.0.Optimal reactivity at pH 7.0-9.0.[6][11]
Byproducts p-Nitrophenol (can be monitored spectrophotometrically at ~400 nm).N-hydroxysuccinimide.
Solubility Generally require organic co-solvents like DMF or DMSO.Can be modified with sulfo-groups (sulfo-NHS) for increased water solubility.[11]
Common Use Cases Early protein and peptide biotinylation, enzyme substrate studies.[3][12]General protein and antibody biotinylation, cell surface labeling (sulfo-NHS).[11]

Experimental Protocols

Synthesis of Biotin p-Nitrophenyl Ester (Biotin-ONp)

This protocol describes a general method for the synthesis of biotin p-nitrophenyl ester.

Materials:

  • D-Biotin

  • p-Nitrophenol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Diethyl ether

Procedure:

  • Dissolve D-Biotin and a molar equivalent of p-nitrophenol in a minimal amount of anhydrous DMF in a round-bottom flask with stirring.

  • In a separate container, dissolve a slight molar excess (e.g., 1.1 equivalents) of DCC in anhydrous DMF.

  • Slowly add the DCC solution to the biotin/p-nitrophenol mixture.

  • Allow the reaction to stir at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the reaction mixture to remove the DCU precipitate.

  • Evaporate the DMF from the filtrate under reduced pressure.

  • Dissolve the resulting residue in a minimal amount of ethyl acetate.

  • Add diethyl ether to the solution until a precipitate forms.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum to yield biotin p-nitrophenyl ester as a white to off-white solid.

Protein Biotinylation using Biotin p-Nitrophenyl Ester

This protocol provides a general procedure for labeling a protein with biotin-ONp.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.4-8.0)

  • Biotin p-nitrophenyl ester (Biotin-ONp)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis tubing for purification

Procedure:

  • Prepare a stock solution of Biotin-ONp (e.g., 10-50 mM) in anhydrous DMF or DMSO.

  • Adjust the pH of the protein solution to 8.0-8.5 with a suitable buffer. Ensure the protein concentration is in the range of 1-10 mg/mL.

  • Calculate the required volume of the Biotin-ONp stock solution to achieve the desired molar excess of reagent to protein (typically a 10- to 50-fold molar excess).

  • Add the calculated amount of Biotin-ONp to the protein solution while gently vortexing.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Remove the excess, unreacted biotinylation reagent and byproducts (p-nitrophenol) by gel filtration (desalting column) or dialysis against a suitable buffer (e.g., PBS).

  • Determine the extent of biotinylation using an assay such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[5]

Quantitative Data Summary

The efficiency of biotinylation with p-nitrophenyl esters is influenced by several factors, which are summarized below.

ParameterTypical Value/RangeRationale
Molar Ratio (Biotin-ONp:Protein) 10:1 to 50:1A molar excess is required to drive the reaction to completion and overcome reagent hydrolysis.
Reaction pH 8.0 - 9.0The primary amine nucleophile is deprotonated and more reactive at alkaline pH.
Reaction Time 2 - 4 hours at RT; Overnight at 4°CAllows for sufficient time for the reaction to proceed.
Temperature 4°C to 25°C (Room Temperature)Lower temperatures can be used to minimize protein degradation.
Quenching Agent Tris buffer or other primary amine-containing solutionConsumes any unreacted biotin-ONp to stop the labeling reaction.

Visualizations

Chemical Reaction of Protein Biotinylation

G reagents Protein-NH2 + Biotin-O-C6H4-NO2 transition pH 8.0-9.0 reagents->transition products Protein-NH-CO-Biotin + HO-C6H4-NO2 transition->products caption General reaction scheme for protein biotinylation.

Caption: General reaction scheme for protein biotinylation.

Experimental Workflow for Protein Biotinylation and Purification

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Protein Solution (Amine-free buffer, pH 8.0) C Add Biotin-ONp to Protein Solution A->C B Prepare Biotin-ONp Stock Solution (in DMF) B->C D Incubate (2-4h at RT or O/N at 4°C) C->D E Quench Reaction (Add Tris Buffer) D->E F Remove Excess Reagent (Desalting Column/Dialysis) E->F G Analyze Biotinylation Extent (HABA Assay) F->G caption Workflow for protein biotinylation and purification.

Caption: Workflow for protein biotinylation and purification.

Application in a Pull-Down Assay Signaling Pathway

G Biotin_ProteinX Biotinylated Protein X CellLysate Cell Lysate Biotin_ProteinX->CellLysate ProteinY Protein Y (Interacting Partner) ProteinY->CellLysate ProteinZ Protein Z (Non-interacting) ProteinZ->CellLysate StreptavidinBeads Streptavidin Beads CellLysate->StreptavidinBeads Incubate Wash Wash Steps StreptavidinBeads->Wash Capture Elution Elution Wash->Elution Purify Analysis Analysis (e.g., Western Blot for Protein Y) Elution->Analysis caption Using biotinylation in a pull-down assay.

Caption: Using biotinylation in a pull-down assay.

Conclusion: A Foundational Reagent in Bioconjugation

The development of p-nitrophenyl ester biotinylation reagents represented a crucial step in the journey towards specific and controllable modification of biomolecules. While largely superseded by more stable and efficient NHS esters for many routine applications, biotin-ONp and other p-nitrophenyl esters remain relevant in specific contexts, such as certain peptide synthesis protocols and as enzymatic substrates.[3][13][14] Understanding the chemistry and application of these foundational reagents provides valuable insight into the principles of bioconjugation and the historical development of the tools that are indispensable in modern biological and pharmaceutical research. The progression from p-nitrophenyl esters to a diverse array of modern biotinylation reagents showcases the continuous innovation that drives discovery in the life sciences.

References

An In-Depth Technical Guide to (+)-Biotin-ONP: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (+)-Biotin-p-nitrophenyl ester ((+)-Biotin-ONP), a key reagent for the biotinylation of peptides, proteins, and other biomolecules. This document details its chemical and physical properties, outlines experimental protocols for its use, and illustrates its application in studying molecular interactions.

Core Properties of this compound

This compound is a pre-activated form of biotin, designed for the efficient labeling of primary amines on biomolecules. The p-nitrophenyl ester group provides a good leaving group, facilitating the acylation of nucleophilic amines under mild conditions.

PropertyValueReference(s)
CAS Number 33755-52-2
Molecular Weight 365.40 g/mol
Molecular Formula C₁₆H₁₉N₃O₅S
Appearance White to yellow powder[1]
Melting Point 163-165 °C[1]
Solubility Methanol: 25 mg/mL, DMF: ≤50 mg/mL, DMSO: Soluble
Storage Stable for at least 2 years at -20°C. Protect from light and moisture.[1]

Biotinylation Reaction Mechanism

This compound reacts with primary amines, such as the N-terminus of a peptide or the ε-amino group of a lysine residue, through nucleophilic acyl substitution. The reaction results in the formation of a stable amide bond, covalently linking the biotin moiety to the target molecule.

G cluster_reactants Reactants cluster_products Products Biotin-ONP This compound Biotinylated_Product Biotinylated Molecule (Stable Amide Bond) Biotin-ONP->Biotinylated_Product Nucleophilic Attack p-Nitrophenol p-Nitrophenol (Leaving Group) Biotin-ONP->p-Nitrophenol Release of Primary_Amine Primary Amine (e.g., Peptide N-terminus, Lysine) Primary_Amine->Biotinylated_Product

Figure 1: Reaction scheme of biotinylation using this compound.

Experimental Protocols

This protocol describes the general procedure for biotinylating a peptide with a primary amine in a solution phase.

Materials:

  • Peptide containing a primary amine

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in DMF or DMSO.

  • Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the peptide solution. The final concentration of the organic solvent should not exceed 20% of the total reaction volume.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring. Alternatively, the reaction can be performed overnight at 4°C.[2]

  • Quenching: Stop the reaction by adding a quenching solution to consume any unreacted this compound.

  • Purification: Purify the biotinylated peptide from the reaction mixture using an appropriate chromatographic method to remove excess reagents and byproducts.[2][3]

  • Analysis: Confirm the successful biotinylation of the peptide using techniques such as mass spectrometry.[4]

Biotinylated peptides or small molecules serve as "bait" to capture their interacting protein partners ("prey") from a cell lysate. The strong and specific interaction between biotin and streptavidin-coated beads allows for the isolation of the bait-prey complex.

G Start Start Prepare_Bait Biotinylated Bait (Peptide/Molecule) Start->Prepare_Bait Prepare_Prey Cell Lysate (Prey Proteins) Start->Prepare_Prey Incubate Incubate Bait with Prey Prepare_Bait->Incubate Prepare_Prey->Incubate Bind_Beads Add Streptavidin-coated Beads Incubate->Bind_Beads Wash Wash to Remove Non-specific Binders Bind_Beads->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by SDS-PAGE, Western Blot, or Mass Spec Elute->Analyze End End Analyze->End

Figure 2: General workflow for a pull-down assay using a biotinylated probe.

Case Study: Elucidating a Signaling Pathway

Biotinylated probes are invaluable tools for mapping signaling pathways. For instance, a biotinylated peptide mimicking a substrate for a specific kinase can be used to pull down the kinase and its associated proteins from a cell lysate. This allows for the identification of previously unknown components of the signaling cascade.

The following diagram illustrates a hypothetical signaling pathway where a biotinylated peptide probe is used to identify components of a kinase cascade.

G cluster_pathway Kinase Signaling Pathway cluster_probe Probe Interaction Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Target_Protein Target Protein Kinase_B->Target_Protein Phosphorylates Associated_Proteins Associated Proteins (e.g., Scaffolds, Substrates) Kinase_B->Associated_Proteins Complexes with Cellular_Response Cellular Response Target_Protein->Cellular_Response Biotin_Probe Biotinylated Peptide (Kinase B Substrate Mimic) Biotin_Probe->Kinase_B Binds to

Figure 3: Use of a biotinylated probe to study a kinase signaling pathway.

Conclusion

This compound is a versatile and efficient reagent for the biotinylation of biomolecules. Its favorable solubility and reactivity make it a valuable tool for researchers in various fields, including proteomics, drug discovery, and molecular biology. The ability to generate biotinylated probes allows for the sensitive and specific detection and isolation of interacting partners, thereby facilitating the elucidation of complex biological processes.

References

Spectroscopic Properties of (+)-Biotin-4-Nitrophenyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of (+)-biotin-4-nitrophenyl ester, a crucial reagent in bioconjugation and labeling for life sciences research. Understanding its spectroscopic characteristics is paramount for its effective application in various assays and for the development of novel biotinylated probes. This document details its physical and spectroscopic data, outlines experimental protocols for its characterization, and provides visualizations of its application workflows.

Physicochemical Properties

(+)-Biotin-4-nitrophenyl ester is a white to off-white powder.[1] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of (+)-Biotin-4-Nitrophenyl Ester

PropertyValueReference(s)
Molecular Formula C₁₆H₁₉N₃O₅S[1]
Molecular Weight 365.40 g/mol [1]
Melting Point 163-165 °C[1]
Optical Activity [α]²⁵/D +51° (c=2 in DMF:AcOH 99:1)[1]
Solubility Soluble in methanol (25 mg/mL), DMF, and DMSO.[1]
Appearance White to off-white powder[1]

Spectroscopic Data

The spectroscopic profile of (+)-biotin-4-nitrophenyl ester is dominated by the electronic transitions of the p-nitrophenyl group and the vibrational and nuclear magnetic resonance signals from the entire molecular structure.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of (+)-biotin-4-nitrophenyl ester is characterized by the strong absorbance of the p-nitrophenyl chromophore. The hydrolysis of the ester bond to release p-nitrophenol can be conveniently monitored using UV-Vis spectroscopy, as p-nitrophenol exhibits a pH-dependent absorbance with maxima around 317 nm (in acidic to neutral solutions) and 400-410 nm (in basic solutions).[2][3][4] An isosbestic point for p-nitrophenol is observed at approximately 347 nm, which can be utilized for accurate quantification of its release regardless of pH fluctuations.[3][5]

Table 2: UV-Vis Spectroscopic Data

CompoundλmaxMolar Absorptivity (ε)ConditionsReference(s)
(+)-Biotin-4-nitrophenyl ester Data not availableData not available
p-Nitrophenol (hydrolysis product) ~317 nmData varies with pHAcidic to neutral pH[3]
~400-410 nm15,548 M⁻¹cm⁻¹pH 8.0[4]
347 nm (Isosbestic point)Concentration-dependentpH 4-11[3][5]
Fluorescence Spectroscopy

Currently, there is no available data in the searched literature specifically detailing the intrinsic fluorescence properties of (+)-biotin-4-nitrophenyl ester. While some biotin derivatives are fluorescently labeled, the inherent fluorescence of this specific compound is not well-documented.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of (+)-biotin-4-nitrophenyl ester. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

Table 3: NMR Spectroscopic Data (Predicted/Typical Ranges)

NucleusChemical Shift (δ) Range (ppm)Functional Group Assignment
¹H NMR 8.2 - 8.4Aromatic protons ortho to -NO₂
7.2 - 7.4Aromatic protons ortho to ester
6.3 - 6.5Ureido protons (-NH)
4.3 - 4.6Protons on carbons adjacent to sulfur and nitrogen in the biotin ring
3.1 - 3.3Proton on carbon adjacent to sulfur in the biotin ring
2.6 - 3.0Methylene protons adjacent to the ester carbonyl and the thiophane ring
1.4 - 1.8Methylene protons in the valeric acid side chain
¹³C NMR ~171Ester carbonyl carbon
~163Ureido carbonyl carbon
~155Aromatic carbon attached to the ester oxygen
~145Aromatic carbon attached to the nitro group
125 - 126Aromatic C-H carbons
~122Aromatic C-H carbons
60 - 62Carbons in the biotin ring adjacent to nitrogen
~55Carbon in the biotin ring adjacent to sulfur and nitrogen
~40Carbon in the biotin ring adjacent to sulfur
25 - 35Methylene carbons in the valeric acid side chain

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of (+)-biotin-4-nitrophenyl ester, confirming its identity and structural integrity. Electrospray ionization (ESI) is a common technique for the analysis of such molecules.

Table 4: Mass Spectrometry Data

Ionization ModePredicted [M+H]⁺ (m/z)Key Fragment Ions (m/z)Fragmentation PathwayReference(s)
ESI-MS 366.11245.09Loss of p-nitrophenol (C₆H₅NO₃)General ester fragmentation patterns[8]
227.08Further fragmentation of the biotin moiety[9]
139.01p-Nitrophenoxide anion in negative modeGeneral ester fragmentation patterns[8]

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible spectroscopic data.

UV-Vis Spectroscopy

Objective: To determine the UV-Vis absorption spectrum of (+)-biotin-4-nitrophenyl ester and to monitor its hydrolysis.

Materials:

  • (+)-Biotin-4-nitrophenyl ester

  • Methanol or other suitable organic solvent

  • Phosphate buffer (pH 7.0)

  • Sodium hydroxide solution (e.g., 0.1 M)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Sample Preparation: Prepare a stock solution of (+)-biotin-4-nitrophenyl ester in methanol (e.g., 1 mg/mL).

  • Spectrum of the Intact Ester:

    • Dilute the stock solution in methanol to a final concentration of approximately 10-20 µg/mL.

    • Record the UV-Vis spectrum from 200 to 500 nm using methanol as a blank.

    • Identify the wavelength of maximum absorbance (λmax).

  • Monitoring Hydrolysis:

    • Add a small aliquot of the stock solution to a cuvette containing a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

    • To accelerate hydrolysis for observation of the p-nitrophenol product, a basic solution (e.g., pH 9 buffer or dilute NaOH) can be used.[2]

    • Immediately begin recording spectra at regular time intervals (e.g., every minute) to observe the decrease in the ester's absorbance and the increase in the p-nitrophenoxide absorbance at ~400 nm.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of (+)-biotin-4-nitrophenyl ester.

Materials:

  • (+)-Biotin-4-nitrophenyl ester

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of (+)-biotin-4-nitrophenyl ester in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and determine the fragmentation pattern of (+)-biotin-4-nitrophenyl ester.

Materials:

  • (+)-Biotin-4-nitrophenyl ester

  • HPLC-grade methanol or acetonitrile

  • Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode)

  • Mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in an appropriate solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode.[10]

  • Direct Infusion or LC-MS:

    • Direct Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).

    • LC-MS: Inject the sample onto a suitable liquid chromatography column (e.g., C18) to separate it from any impurities before it enters the mass spectrometer.

  • MS and MS/MS Acquisition:

    • Acquire a full scan MS spectrum to identify the protonated molecule [M+H]⁺.

    • Perform tandem MS (MS/MS) on the precursor ion of interest ([M+H]⁺) to induce fragmentation and record the resulting product ion spectrum.[11][12]

Experimental Workflows and Signaling Pathways

(+)-Biotin-4-nitrophenyl ester is a versatile tool for biotinylating proteins and other biomolecules containing primary amines. The following diagrams illustrate a typical experimental workflow for protein biotinylation and a conceptual representation of its use in affinity-based pull-down assays.

Protein_Biotinylation_Workflow Protein Protein with Primary Amines Reaction Bioconjugation Reaction Protein->Reaction BiotinEster (+)-Biotin-4- nitrophenyl ester BiotinEster->Reaction BiotinylatedProtein Biotinylated Protein Reaction->BiotinylatedProtein Formation of Amide Bond Purification Purification (e.g., Dialysis, SEC) BiotinylatedProtein->Purification FinalProduct Purified Biotinylated Protein Purification->FinalProduct

Workflow for Protein Biotinylation.

Affinity_Pulldown_Assay cluster_incubation Binding cluster_capture Isolation BiotinylatedProbe Biotinylated Probe (e.g., Small Molecule) Incubation Incubation BiotinylatedProbe->Incubation CellLysate Cell Lysate (Protein Mixture) CellLysate->Incubation ComplexFormation Probe-Target Complex Formation Incubation->ComplexFormation Capture Affinity Capture ComplexFormation->Capture StreptavidinBeads Streptavidin-coated Beads StreptavidinBeads->Capture CapturedComplex Bead-bound Complex Capture->CapturedComplex Wash Wash Steps CapturedComplex->Wash Elution Elution Wash->Elution Analysis Analysis (e.g., SDS-PAGE, MS) Elution->Analysis

Affinity-Based Pull-Down Assay Workflow.

Conclusion

This technical guide has consolidated the available spectroscopic and physicochemical data for (+)-biotin-4-nitrophenyl ester. While key properties have been outlined, further experimental determination of the UV-Vis molar absorptivity and a detailed mass spectral fragmentation analysis would be beneficial for the research community. The provided protocols offer a foundation for researchers to perform their own characterization and effectively utilize this important bioconjugation reagent. The workflow diagrams illustrate its practical application in common laboratory procedures, highlighting its utility in modern biological and drug discovery research.

References

hydrolysis rate of (+)-Biotin-ONP in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Hydrolysis Rate of (+)-Biotin-ONP in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound and its Hydrolysis

(+)-Biotin-p-nitrophenyl ester is a widely used reagent for the biotinylation of proteins and peptides. The p-nitrophenyl group serves as a good leaving group, facilitating the reaction of the biotin moiety with nucleophilic groups on biomolecules, such as the primary amines of lysine residues. However, in aqueous solutions, this compound is susceptible to hydrolysis, where the ester bond is cleaved by water, yielding biotin and p-nitrophenol. This spontaneous hydrolysis is an important consideration in biotinylation reactions, as it competes with the desired labeling reaction and reduces the efficiency of the process.

The rate of hydrolysis of p-nitrophenyl esters is highly dependent on the pH of the solution. The reaction is subject to both acid and base catalysis, which results in a characteristic U-shaped pH-rate profile, with the rate of hydrolysis increasing at both low and high pH values. For many p-nitrophenyl esters, there is also a pH-independent region of hydrolysis.

Quantitative Data on Hydrolysis Rate

As of the latest literature review, specific quantitative data on the hydrolysis rate of this compound across a range of pH values, temperatures, and buffer compositions is not published. However, based on studies of similar p-nitrophenyl esters, a summary of expected data can be presented. Researchers can populate this table by following the experimental protocol provided in this guide.

Table 1: Template for Hydrolysis Rate Data of this compound at 25°C

pHBuffer System (Concentration)Observed Rate Constant (k_obs, s⁻¹)Half-life (t₁/₂, s)
4.0Acetate (0.1 M)Data to be determinedData to be determined
5.0Acetate (0.1 M)Data to be determinedData to be determined
6.0Phosphate (0.1 M)Data to be determinedData to be determined
7.0Phosphate (0.1 M)Data to be determinedData to be determined
7.4Phosphate (0.1 M)Data to be determinedData to be determined
8.0Tris-HCl (0.1 M)Data to be determinedData to be determined
9.0Borate (0.1 M)Data to be determinedData to be determined
10.0Borate (0.1 M)Data to be determinedData to be determined

Experimental Protocol for Determining the Hydrolysis Rate of this compound

This protocol is adapted from established methods for determining the hydrolysis rates of other p-nitrophenyl esters[1][2][3]. The principle of the assay is to monitor the increase in absorbance resulting from the release of the p-nitrophenolate ion, which has a strong absorbance at approximately 400-410 nm in basic solutions.

Materials and Reagents
  • (+)-Biotin-p-nitrophenyl ester (this compound)

  • Organic solvent for stock solution (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • A series of aqueous buffers covering the desired pH range (e.g., acetate for pH 4-5.5, phosphate for pH 6-8, and borate for pH 9-10.5)[3]

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

  • pH meter

  • Standard laboratory glassware and pipettes

Preparation of Solutions
  • Buffer Preparation : Prepare a series of buffers (e.g., 0.1 M) at the desired pH values. Ensure the final pH is accurately measured after all components are mixed.

  • This compound Stock Solution : Prepare a concentrated stock solution of this compound (e.g., 10-50 mM) in a dry, water-miscible organic solvent like DMF or DMSO. This stock solution should be prepared fresh before each experiment to minimize degradation.

Spectrophotometric Assay
  • Spectrophotometer Setup : Set the spectrophotometer to the desired temperature (e.g., 25°C or 37°C) and the wavelength for monitoring the reaction. The absorbance of the p-nitrophenolate ion is typically measured between 400 nm and 410 nm[2][3].

  • Reaction Initiation :

    • Pipette the desired volume of buffer into a quartz cuvette and place it in the temperature-controlled cell holder of the spectrophotometer. Allow the buffer to equilibrate to the set temperature.

    • To initiate the reaction, add a small volume of the this compound stock solution to the buffer in the cuvette. The final concentration of the organic solvent should be kept low (e.g., <1% v/v) to minimize its effect on the reaction rate.

    • Quickly mix the solution by inverting the cuvette (if sealed) or by gentle pipetting.

  • Data Acquisition : Immediately start recording the absorbance at the chosen wavelength over time. The data should be collected at regular intervals until the reaction reaches completion or for a sufficient period to determine the initial rate.

  • Control Measurement : A blank measurement should be performed using the buffer and the same amount of organic solvent without this compound to account for any background absorbance.

Data Analysis
  • Calculation of p-Nitrophenol Concentration : The concentration of p-nitrophenol produced can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenolate at the specific pH and wavelength, b is the path length (1 cm), and c is the concentration. The extinction coefficient of p-nitrophenolate is pH-dependent and should be determined experimentally for each buffer condition.

  • Determination of the Observed Rate Constant (k_obs) : The hydrolysis of this compound is expected to follow pseudo-first-order kinetics. The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential equation:

    • A(t) = A_final + (A_initial - A_final) * e^(-k_obs * t)

    • Alternatively, for the initial phase of the reaction, a plot of ln(A_final - A_t) versus time will yield a straight line with a slope of -k_obs.

  • Calculation of Half-life (t₁/₂) : The half-life of the hydrolysis reaction can be calculated from the observed rate constant using the following equation for a first-order reaction:

    • t₁/₂ = ln(2) / k_obs

Visualizations

Signaling Pathway of Hydrolysis

Hydrolysis_Pathway BiotinONP This compound Biotin Biotin BiotinONP->Biotin Hydrolysis pNP p-Nitrophenol BiotinONP->pNP Hydrolysis H2O H₂O H2O->BiotinONP H_plus H⁺ (Acid Catalysis) H_plus->BiotinONP accelerates OH_minus OH⁻ (Base Catalysis) OH_minus->BiotinONP accelerates

Caption: Hydrolysis of this compound in aqueous solution.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Spectrophotometric Assay cluster_analysis Data Analysis prep_buffers Prepare Buffers (various pH) equilibrate Equilibrate Buffer in Cuvette prep_buffers->equilibrate prep_stock Prepare Fresh this compound Stock Solution (in DMF/DMSO) initiate Initiate Reaction: Add Stock to Buffer prep_stock->initiate setup_spec Set Spectrophotometer (Wavelength, Temperature) setup_spec->equilibrate equilibrate->initiate record Record Absorbance vs. Time initiate->record plot_data Plot Absorbance vs. Time record->plot_data fit_curve Fit Data to First-Order Kinetics plot_data->fit_curve calc_k Calculate k_obs fit_curve->calc_k calc_half_life Calculate Half-life (t₁/₂) calc_k->calc_half_life

Caption: Workflow for determining the hydrolysis rate of this compound.

pH-Rate Profile Relationship

PH_Rate_Profile pH_low Low pH (Acidic) rate_high1 High Hydrolysis Rate (Acid Catalysis) pH_low->rate_high1 pH_neutral Neutral pH rate_low Low Hydrolysis Rate (Spontaneous Hydrolysis) pH_neutral->rate_low pH_high High pH (Basic) rate_high2 High Hydrolysis Rate (Base Catalysis) pH_high->rate_high2

Caption: Expected relationship between pH and hydrolysis rate.

References

Methodological & Application

Application Notes and Protocols for On-Resin Peptide Biotinylation using (+)-Biotin-ONP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin (Vitamin H) and avidin or streptavidin is harnessed for various applications, including immunoassays, affinity purification, and cellular imaging.[1][2] For peptide-based applications, biotinylation is often performed during solid-phase peptide synthesis (SPPS). This approach allows for site-specific labeling and simplifies the purification of the final biotinylated peptide.

(+)-Biotin-4-nitrophenyl ester, also known as (+)-Biotin-ONP, is a highly effective reagent for the biotinylation of peptides on a solid support. It offers significant advantages over other amine-reactive biotinylation reagents, such as N-hydroxysuccinimide esters of biotin (Biotin-OSu). Notably, this compound exhibits superior solubility in common SPPS solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP) and demonstrates significantly faster reaction kinetics.[3] This application note provides detailed protocols for the efficient on-resin biotinylation of peptides using this compound, along with methods for the analysis and characterization of the resulting biotinylated peptides.

Advantages of this compound for Solid-Phase Biotinylation

The choice of biotinylation reagent is critical for achieving high-yield and high-purity biotinylated peptides. This compound is often the preferred reagent for on-resin applications due to several key benefits:

  • Enhanced Solubility: this compound dissolves readily in DMF and NMP, the most common solvents used in Fmoc-based SPPS. This prevents precipitation issues that can occur with less soluble reagents like Biotin-OSu, ensuring a homogenous reaction mixture and consistent results.[3]

  • Rapid Coupling Time: The reaction of this compound with primary amines on the peptide resin is remarkably fast, typically reaching completion within 40 minutes. This is a stark contrast to the 12 hours or more that can be required for Biotin-OSu, significantly shortening the overall synthesis time.

  • High Reactivity and Efficiency: The p-nitrophenyl leaving group of this compound makes it a highly reactive ester, leading to efficient acylation of the N-terminal α-amino group or the ε-amino group of lysine side chains.[3]

Data Presentation

Table 1: Comparison of Common Biotinylation Reagents for On-Resin Peptide Synthesis
FeatureThis compoundBiotin-OSu
Solubility in DMF/NMP HighLow
Typical Reaction Time 40 minutes12 hours
Reaction Monitoring Kaiser Test or TNBS TestKaiser Test or TNBS Test
Relative Efficiency HighModerate to High
Table 2: Expected Mass Increase upon Biotinylation
ModificationMass Increase (Monoisotopic)
Biotinylation +226.0776 Da

Experimental Protocols

Materials and Reagents
  • Peptide-resin with a free N-terminal amine or lysine side-chain amine

  • This compound (d-Biotin p-nitrophenyl ester)

  • Dimethylformamide (DMF), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine, 20% in DMF

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Kaiser test kit or 2,4,6-trinitrobenzenesulfonic acid (TNBS) solution

  • HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Protocol 1: On-Resin Biotinylation of the N-terminus

This protocol describes the biotinylation of the N-terminal α-amino group of a peptide synthesized on a solid support using Fmoc chemistry.

Workflow for N-terminal Biotinylation

A Peptide-Resin (Fmoc-N-terminus) B Fmoc Deprotection (20% Piperidine/DMF) A->B 1. C Washing (DMF, DCM, DMF) B->C 2. D Biotinylation (this compound, DIPEA in DMF) C->D 3. E Monitoring (Kaiser Test) D->E 4. F Washing (DMF, DCM, MeOH) E->F 5. G Drying F->G 6. H Cleavage & Deprotection (TFA Cocktail) G->H 7. I Precipitation & Purification (Ether, HPLC) H->I 8. J Analysis (MS, HPLC) I->J 9.

Caption: Workflow for N-terminal peptide biotinylation on solid phase.

  • Fmoc Deprotection:

    • Swell the peptide-resin (1 equivalent) in DMF.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Biotinylation Reaction:

    • Dissolve this compound (2-3 equivalents) and DIPEA (2-3 equivalents) in DMF.

    • Add the solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 40-60 minutes.

  • Reaction Monitoring:

    • Take a small sample of the resin beads and perform a Kaiser test (or TNBS test). A negative result (yellow beads for Kaiser test) indicates the completion of the reaction.

    • If the test is positive, continue the reaction for another 20-30 minutes and re-test.

  • Washing:

    • Once the reaction is complete, drain the reaction mixture.

    • Wash the resin extensively with DMF (5x), DCM (3x), and MeOH (3x) to remove excess reagents and byproducts.

  • Drying:

    • Dry the biotinylated peptide-resin under vacuum.

Protocol 2: On-Resin Biotinylation of a Lysine Side Chain

This protocol is for the site-specific biotinylation of a lysine residue within the peptide sequence. This requires the use of an orthogonal protecting group for the target lysine that can be selectively removed without affecting other protecting groups. A common choice is the 4-methyltrityl (Mtt) group.

Reaction Scheme for Lysine Side-Chain Biotinylation

cluster_0 Peptide on Resin cluster_1 Selective Deprotection cluster_2 Neutralization & Washing cluster_3 Biotinylation cluster_4 Biotinylated Peptide Peptide_Lys_Mtt ...-Lys(Mtt)-...-Resin Deprotection 1% TFA in DCM Peptide_Lys_Mtt->Deprotection Neutralization 10% DIPEA in DMF Followed by washing Deprotection->Neutralization Biotinylation This compound DIPEA, DMF Neutralization->Biotinylation Peptide_Lys_Biotin ...-Lys(Biotin)-...-Resin Biotinylation->Peptide_Lys_Biotin

Caption: Chemical workflow for lysine side-chain biotinylation.

  • Selective Deprotection of Lys(Mtt):

    • Swell the peptide-resin containing the Lys(Mtt) residue in DCM.

    • Treat the resin with a solution of 1% TFA in DCM for 2 minutes. Repeat this step 5-10 times until the yellow color of the Mtt cation is no longer observed in the filtrate.

    • Wash the resin with DCM (3x).

  • Neutralization and Washing:

    • Neutralize the resin with 10% DIPEA in DMF for 5 minutes (2x).

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Biotinylation Reaction:

    • Follow steps 2-5 from Protocol 1.

Protocol 3: Cleavage, Deprotection, and Purification
  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail appropriate for the peptide sequence and resin. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/TIS (82.5:5:5:5:2.5).

    • Add the cleavage cocktail to the dried biotinylated peptide-resin and incubate at room temperature for 2-3 hours with occasional swirling.

    • Filter the resin and collect the filtrate.

  • Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

    • Purify the biotinylated peptide by reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions and analyze for the desired product.

Protocol 4: Analysis and Characterization
  • Purity Analysis:

    • Analyze the purified peptide by analytical RP-HPLC to determine its purity.

  • Identity Confirmation:

    • Confirm the identity of the biotinylated peptide by mass spectrometry. The observed mass should correspond to the theoretical mass of the peptide plus the mass of one biotin molecule (226.0776 Da).

Conclusion

This compound is an exceptional reagent for the on-resin biotinylation of peptides, offering significant advantages in terms of solubility and reaction speed. The protocols outlined in this application note provide a comprehensive guide for researchers to efficiently produce high-quality biotinylated peptides for a wide range of applications in basic research and drug development. Proper execution of these methods, coupled with rigorous purification and analytical characterization, will ensure the successful synthesis of these valuable molecular tools.

References

Protocol for Labeling Primary Amines with (+)-Biotin-ONP

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to molecules such as proteins, peptides, and nucleic acids, is a cornerstone technique in life sciences research.[][2] The high-affinity interaction between biotin (Vitamin B7) and streptavidin or avidin is one of the strongest known non-covalent biological interactions, making it an invaluable tool for the detection, purification, and immobilization of biomolecules.[][3][4] This application note provides a detailed protocol for the labeling of primary amines in proteins and peptides using (+)-Biotin-ONP (p-nitrophenyl ester of biotin).

This compound is an amine-reactive biotinylation reagent that forms a stable amide bond with the primary amino groups of lysine residues and the N-terminus of polypeptides. The p-nitrophenyl ester group provides a good leaving group for the acylation reaction. While N-hydroxysuccinimide (NHS) esters are more commonly used, p-nitrophenyl esters have also been established as efficient reagents for this purpose.[5]

Principle of the Reaction

The biotinylation of primary amines with this compound proceeds via a nucleophilic acyl substitution reaction. The unprotonated primary amine of a lysine residue or the N-terminus of a protein acts as a nucleophile, attacking the carbonyl carbon of the p-nitrophenyl ester. This results in the formation of a stable amide bond and the release of p-nitrophenol. The reaction is typically carried out in a buffer with a pH between 7.0 and 8.5 to ensure that a sufficient proportion of the primary amines are in their unprotonated, nucleophilic state.[6]

Materials and Reagents

  • Protein or peptide of interest

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium phosphate or 100 mM sodium bicarbonate, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification/Desalting columns (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Note: Buffers containing primary amines, such as Tris or glycine, should not be used as the reaction buffer as they will compete with the protein for reaction with the biotinylation reagent.

Experimental Protocols

Preparation of Protein Sample
  • Dissolve the protein to be biotinylated in the Reaction Buffer to a final concentration of 1-10 mg/mL. Higher concentrations are preferable as labeling efficiency can be lower at low protein concentrations.[7]

  • If the protein solution contains any primary amine-containing substances (e.g., Tris, glycine, ammonium salts), they must be removed by dialysis against the Reaction Buffer or by using a desalting column.

Preparation of this compound Stock Solution
  • Immediately before use, prepare a stock solution of this compound. Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution.

Biotinylation Reaction
  • Calculate the required volume of the this compound stock solution to add to the protein solution. A molar excess of the biotinylation reagent is required to drive the reaction. The optimal molar ratio of biotin to protein depends on the protein and the desired degree of labeling. A starting point is a 20-fold molar excess.[6]

  • Slowly add the calculated volume of the this compound stock solution to the stirring protein solution.

  • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring. Alternatively, the reaction can be carried out for 4 hours at 4°C.

Quenching the Reaction
  • To stop the labeling reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

  • Incubate for an additional 30 minutes at room temperature. The primary amines in the Tris buffer will react with any remaining unreacted this compound.

Purification of the Biotinylated Protein
  • Remove the excess, unreacted biotinylation reagent and byproducts (p-nitrophenol) from the biotinylated protein. This is crucial to prevent interference in downstream applications.

  • Purification can be achieved by:

    • Size-Exclusion Chromatography (e.g., Sephadex G-25): This is a common and effective method for separating the labeled protein from small molecules.[6]

    • Dialysis: Dialyze the sample against PBS (pH 7.4) with several buffer changes over 24-48 hours.

Determination of the Degree of Biotinylation (Optional)

The extent of biotin incorporation can be determined using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay allows for the quantification of biotin in a sample.

Data Presentation

Table 1: Recommended Molar Excess of this compound for a 1 mg/mL Protein Solution

Protein ConcentrationMolar Excess of Biotin-ONPExpected Degree of Labeling (DOL)
1 mg/mL10:1Low
1 mg/mL20:1Moderate
1 mg/mL50:1High

Note: The optimal molar excess should be determined empirically for each specific protein and application. Over-biotinylation can potentially compromise protein activity.

Table 2: Comparison of Amine-Reactive Biotinylation Reagents

ReagentReactive GroupLeaving GroupSolubilityRelative Reactivity
This compound p-Nitrophenyl esterp-NitrophenolSoluble in organic solvents (DMF, DMSO)High
Biotin-NHS N-Hydroxysuccinimide esterN-HydroxysuccinimideSoluble in organic solvents (DMF, DMSO)Very High
Sulfo-Biotin-NHS Sulfated N-Hydroxysuccinimide esterSulfated N-HydroxysuccinimideWater-solubleVery High

Visualizations

Reaction Mechanism

reaction_mechanism Protein Protein-NH2 (Primary Amine) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack BiotinONP This compound BiotinONP->Intermediate BiotinylatedProtein Biotinylated Protein (Stable Amide Bond) Intermediate->BiotinylatedProtein Collapse of Intermediate pNP p-Nitrophenol (Leaving Group) Intermediate->pNP

Caption: Reaction mechanism of primary amine biotinylation with this compound.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis ProteinPrep 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer) Reaction 3. Mix Protein and Biotin-ONP (e.g., 20:1 molar excess) Incubate 2h at RT ProteinPrep->Reaction BiotinPrep 2. Prepare this compound (10 mg/mL in DMF/DMSO) BiotinPrep->Reaction Quench 4. Quench Reaction (Add Tris buffer) Reaction->Quench Purify 5. Purify Biotinylated Protein (Desalting column or Dialysis) Quench->Purify Analyze 6. Analyze (Optional) (HABA Assay) Purify->Analyze

Caption: Workflow for labeling primary amines with this compound.

References

Application of (+)-Biotin-ONP in ELISA and Western Blotting: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of (+)-Biotin-ONP (Biotin p-nitrophenyl ester) offers a reliable and effective method for biotinylating proteins and antibodies for use in a variety of immunoassays. This document provides detailed application notes and protocols for the use of this compound in Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting.

This compound is a valuable reagent for introducing biotin into biological molecules.[1] Its p-nitrophenyl ester group reacts with primary amines on proteins, such as the side chain of lysine residues, to form a stable amide bond. This biotinylation process allows for the highly sensitive detection of target molecules through the strong and specific interaction between biotin and streptavidin (or avidin), which can be conjugated to a reporter enzyme or fluorophore.[1][2]

Data Presentation: Expected Performance of Biotinylated Assays

While specific quantitative data for assays utilizing probes exclusively biotinylated with this compound is not extensively published in comparative tables, the performance of biotin-based immunoassays is well-documented. The following table summarizes the typical performance characteristics that can be expected when using biotinylated probes in ELISA and Western blotting. The high affinity of the biotin-streptavidin interaction generally leads to significant signal amplification and high sensitivity.[1]

ParameterELISAWestern BlottingReferences
Typical Detection Range 15.63-1000 pg/mLDown to 10 pg/lane for a specific protein[3]
Sensitivity High femtogram to low picogram levelsHigh femtogram to low picogram levels[4]
Signal Amplification Significant due to the multi-valent binding of streptavidin/avidin to biotinSignificant, allowing for the detection of low-abundance proteins
Qualitative Analysis Yes/No determination of antigen presenceDetection of protein presence and apparent molecular weight[3]
Quantitative Analysis Precise concentration determination using a standard curveSemi-quantitative estimation of protein levels[3]

Experimental Protocols

Protocol 1: Biotinylation of Antibodies/Proteins using this compound

This protocol is adapted from standard methods for biotinylation using amine-reactive esters and is suitable for this compound.

Materials:

  • Antibody or protein to be biotinylated (in an amine-free buffer like PBS or bicarbonate buffer)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium bicarbonate, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25) or dialysis tubing

  • Storage Buffer: PBS with a protein stabilizer (e.g., BSA) and a preservative (e.g., sodium azide)

Procedure:

  • Protein Preparation:

    • Dissolve the antibody or protein in the Reaction Buffer at a concentration of 1-5 mg/mL.

    • If the protein solution contains primary amines (e.g., Tris or glycine), it must be dialyzed against the Reaction Buffer before proceeding.

  • Preparation of this compound Solution:

    • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.

  • Biotinylation Reaction:

    • Add the dissolved this compound to the protein solution. A molar ratio of 10-20 moles of biotin per mole of protein is a good starting point for optimization.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to stop the reaction by quenching any unreacted this compound.

  • Purification of Biotinylated Protein:

    • Remove excess, unreacted biotin by passing the reaction mixture through a desalting column equilibrated with the Storage Buffer.

    • Alternatively, dialyze the sample against the Storage Buffer overnight at 4°C with at least three buffer changes.

  • Determination of Biotin Incorporation (Optional):

    • The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

  • Storage:

    • Store the purified biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Visualizing the Workflow: Biotinylation of a Protein

Biotinylation_Workflow Protein Protein in Amine-Free Buffer Reaction Incubation (2-4h, RT) Protein->Reaction BiotinONP This compound in DMF/DMSO BiotinONP->Reaction Quenching Quenching (Tris Buffer) Reaction->Quenching Purification Purification (Desalting/Dialysis) Quenching->Purification BiotinylatedProtein Biotinylated Protein Purification->BiotinylatedProtein

Caption: Workflow for protein biotinylation using this compound.

Protocol 2: ELISA using a Biotinylated Detection Antibody

This protocol describes a sandwich ELISA format using a biotinylated detection antibody for signal amplification.

Materials:

  • 96-well microplate

  • Capture antibody

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Antigen standard and samples

  • Biotinylated detection antibody (prepared as in Protocol 1)

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Coating:

    • Coat the wells of a 96-well microplate with the capture antibody diluted in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate 3 times with wash buffer.

    • Block the remaining protein-binding sites in the coated wells by adding 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample/Standard Incubation:

    • Wash the plate 3 times with wash buffer.

    • Add 100 µL of the antigen standard or sample to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate 3 times with wash buffer.

    • Add 100 µL of the biotinylated detection antibody, diluted in blocking buffer, to each well.

    • Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate 3 times with wash buffer.

    • Add 100 µL of Streptavidin-HRP, diluted in blocking buffer, to each well.

    • Incubate for 30 minutes at room temperature in the dark.

  • Signal Development:

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate at room temperature in the dark until a suitable color develops (typically 15-30 minutes).

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well to stop the reaction. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

Visualizing the Workflow: Sandwich ELISA with Biotinylated Detection

ELISA_Workflow Coating 1. Coat with Capture Antibody Blocking 2. Block Plate Coating->Blocking Sample 3. Add Antigen (Sample/Standard) Blocking->Sample DetectionAb 4. Add Biotinylated Detection Antibody Sample->DetectionAb StrepHRP 5. Add Streptavidin-HRP DetectionAb->StrepHRP Substrate 6. Add TMB Substrate StrepHRP->Substrate Stop 7. Add Stop Solution Substrate->Stop Read 8. Read at 450 nm Stop->Read

Caption: Sandwich ELISA workflow using a biotinylated detection antibody.

Protocol 3: Western Blotting with a Biotinylated Primary or Secondary Antibody

This protocol outlines the detection of a target protein on a membrane using either a directly biotinylated primary antibody or a biotinylated secondary antibody.

Materials:

  • PVDF or nitrocellulose membrane with transferred proteins

  • Blocking buffer (e.g., TBST with 5% non-fat milk or BSA)

  • Primary antibody (can be biotinylated or unmodified)

  • Biotinylated secondary antibody (if the primary is not biotinylated)

  • Streptavidin-HRP

  • Chemiluminescent substrate (e.g., ECL)

  • Wash buffer (e.g., TBST)

  • Imaging system (e.g., CCD camera or X-ray film)

Procedure:

  • Blocking:

    • Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.

  • Primary Antibody Incubation:

    • Dilute the primary antibody (biotinylated or unmodified) in blocking buffer to the recommended concentration.

    • Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with wash buffer.

  • Secondary Antibody Incubation (if primary is not biotinylated):

    • If an unmodified primary antibody was used, dilute the biotinylated secondary antibody in blocking buffer.

    • Incubate the membrane with the biotinylated secondary antibody solution for 1 hour at room temperature.

    • Wash the membrane three times for 5-10 minutes each with wash buffer.

  • Streptavidin-HRP Incubation:

    • Dilute Streptavidin-HRP in blocking buffer.

    • Incubate the membrane with the Streptavidin-HRP solution for 30-60 minutes at room temperature.[1]

  • Final Washes:

    • Wash the membrane three to five times for 5 minutes each with wash buffer to remove unbound Streptavidin-HRP.

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for the recommended time (usually 1-5 minutes).

  • Imaging:

    • Acquire the signal using a CCD camera-based imager or by exposing the membrane to X-ray film.

Visualizing the Workflow: Western Blotting with Biotinylated Detection

WB_Workflow Blocking 1. Block Membrane PrimaryAb 2. Incubate with Primary Antibody Blocking->PrimaryAb Wash1 3. Wash PrimaryAb->Wash1 SecondaryAb 4. Incubate with Biotinylated Secondary Antibody Wash1->SecondaryAb Wash2 5. Wash SecondaryAb->Wash2 Note Skip if primary antibody is biotinylated StrepHRP 6. Incubate with Streptavidin-HRP Wash2->StrepHRP Wash3 7. Wash StrepHRP->Wash3 Detection 8. Add ECL Substrate & Image Wash3->Detection

Caption: Western blotting workflow with biotin-streptavidin detection.

References

Application Notes and Protocols for Affinity Purification of Proteins Using (+)-Biotin-ONP Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Affinity purification is a powerful technique for isolating a specific protein from a complex mixture. One of the most robust and widely used affinity purification strategies is based on the high-affinity interaction between biotin and streptavidin (or avidin). This application note provides a detailed protocol for the affinity purification of proteins using (+)-Biotin-p-nitrophenyl ester ((+)-Biotin-ONP) for covalent labeling of the target protein. This compound is a reagent that reacts with primary amines on the protein surface, forming a stable amide bond and attaching a biotin moiety. The biotinylated protein can then be efficiently captured using streptavidin-conjugated beads. This method is applicable for purifying proteins for downstream applications such as structural studies, enzymatic assays, and interaction analyses.

Principle

The workflow involves three main stages:

  • Biotinylation: The target protein is covalently labeled with biotin using this compound. The p-nitrophenyl ester group of this compound reacts with nucleophilic primary amino groups (e.g., the ε-amino group of lysine residues) on the protein surface.

  • Affinity Capture: The biotinylated protein is incubated with a streptavidin-conjugated solid support (e.g., agarose or magnetic beads). The extremely high affinity between biotin and streptavidin (Kd ≈ 10⁻¹⁵ M) ensures highly specific and efficient capture of the labeled protein. Unbound proteins are removed by washing.

  • Elution: The purified biotinylated protein is dissociated from the streptavidin resin. Due to the strength of the biotin-streptavidin interaction, elution often requires denaturing conditions. However, various strategies exist for both harsh and milder elution.

Data Presentation

Table 1: Quantitative Parameters for Biotinylation and Affinity Purification
ParameterTypical Value/RangeNotes
Molar excess of this compound to protein 10-20 foldFor a protein concentration of 2 mg/mL. Higher excess may be needed for more dilute protein solutions.
Biotinylation efficiency 50-80%Can be assessed using methods like the HABA assay.[1]
Binding Capacity of Streptavidin Resin >300 nmol biotin/mL of resinVaries by manufacturer; refer to the product specifications.
Protein Recovery (Elution Efficiency) >85%Highly dependent on the elution method used. Competitive elution with free biotin can yield high recovery under non-denaturing conditions.[2]
Table 2: Comparison of Elution Buffers
Elution BufferConditionsAdvantagesDisadvantages
8 M Guanidine-HCl, pH 1.5 Harsh, denaturingHighly effective at disrupting the biotin-streptavidin interaction.Denatures the purified protein, potentially affecting its activity.
0.1 M Glycine-HCl, pH 2.8 Acidic, denaturingEffective for elution.[3]Denatures the protein.
2% SDS, 95°C Harsh, denaturingCommonly used for elution prior to SDS-PAGE analysis.Denatures the protein and can cause streptavidin to leach from the resin.
25 mM Biotin, 0.4% SDS, 1% IGEPAL-CA630, 95°C for 5 min Competitive and denaturingMilder than standard SDS-PAGE buffer, can reduce streptavidin contamination in the eluate.[3][4]Still involves heat and detergents, which can affect protein integrity.
4 mg/mL Biotin in 25 mM Tris-HCl, 0.3 M NaCl, pH 8.5 Competitive, non-denaturingElutes the protein in its native state, preserving biological activity.[2]May be less efficient than harsh elution methods for very tightly bound proteins.

Experimental Protocols

Protocol 1: Protein Biotinylation with this compound

This protocol describes the labeling of a purified protein with this compound.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • (+)-Biotin-p-nitrophenyl ester (this compound)

  • Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting column or dialysis tubing

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer like PBS. Buffers containing primary amines (e.g., Tris) will compete with the protein for biotinylation and must be removed by dialysis or buffer exchange.[5]

  • Preparation of this compound Solution:

    • Immediately before use, dissolve this compound in DMSO or DMF to a final concentration of 10 mg/mL.[5]

  • Biotinylation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.[6]

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Removal of Excess Biotin:

    • Remove non-reacted this compound using a desalting column or by dialysis against PBS to prevent interference in subsequent steps.

Protocol 2: Affinity Purification of Biotinylated Protein

This protocol details the capture and purification of the biotinylated protein using streptavidin-agarose beads.

Materials:

  • Biotinylated protein from Protocol 1

  • Streptavidin-agarose resin slurry

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (choose from Table 2 based on downstream application)

  • Microcentrifuge tubes or chromatography columns

Procedure:

  • Resin Preparation:

    • Gently resuspend the streptavidin-agarose resin slurry.

    • Transfer an appropriate amount of slurry to a microcentrifuge tube or column.

    • Wash the resin twice with 10 bed volumes of Binding/Wash Buffer. Centrifuge at a low speed (e.g., 500 x g) for 1 minute between washes and discard the supernatant.

  • Binding of Biotinylated Protein:

    • Add the biotinylated protein solution to the equilibrated streptavidin resin.

    • Incubate for 1 hour at room temperature or overnight at 4°C with gentle end-over-end mixing.

  • Washing:

    • Centrifuge the tube to pellet the resin and remove the supernatant.

    • Wash the resin three to five times with 10 bed volumes of Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Add 1-2 bed volumes of the chosen Elution Buffer to the resin.

    • Incubate for 5-10 minutes at room temperature (or as specified for the chosen buffer).

    • Centrifuge and collect the supernatant containing the purified protein.

    • Repeat the elution step once and pool the eluates.

  • Post-Elution Processing:

    • If a harsh elution buffer was used, neutralize the pH or remove denaturants immediately by dialysis or buffer exchange into a suitable storage buffer.

Protocol 3: Quantification of Biotinylation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation.[7][8]

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample

  • Spectrophotometer

Procedure:

  • Add the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm (A₅₀₀).

  • Add a known amount of the biotinylated protein to the cuvette and mix.

  • The biotin on the protein will displace the HABA from the avidin, causing a decrease in absorbance.

  • Measure the final absorbance at 500 nm.

  • The change in absorbance is proportional to the amount of biotin in the sample, which can be used to calculate the biotin-to-protein molar ratio. Commercial kits are available with detailed instructions and calculators.[9]

Mandatory Visualizations

experimental_workflow start Start: Purified Protein biotinylation Step 1: Biotinylation Add this compound start->biotinylation removal Remove Excess Biotin (Desalting/Dialysis) biotinylation->removal biotinylated_protein Biotinylated Protein removal->biotinylated_protein binding Step 2: Affinity Capture Incubate protein with beads biotinylated_protein->binding streptavidin_beads Streptavidin-Agarose Beads streptavidin_beads->binding washing Washing Steps Remove unbound proteins binding->washing elution Step 3: Elution Add elution buffer washing->elution purified_protein Purified Biotinylated Protein elution->purified_protein analysis Downstream Analysis (SDS-PAGE, MS, etc.) purified_protein->analysis

Caption: Experimental workflow for protein purification.

egfr_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Biotinylated Bait) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2 Grb2 (Prey) EGFR_dimer->Grb2 Recruitment (Interaction to be purified) SOS SOS (Prey) Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: EGFR signaling pathway protein interactions.

Application Example: Studying Protein-Protein Interactions in the EGFR Signaling Pathway

Biotinylation-based affinity purification is a valuable tool for studying protein-protein interactions. For instance, it can be used to identify proteins that interact with the Epidermal Growth Factor Receptor (EGFR), a key player in cell signaling.[10][11][12]

In such an experiment, EGFR expressed on the cell surface can be biotinylated. Upon stimulation with its ligand, EGF, EGFR dimerizes and recruits downstream signaling proteins like Grb2 and SOS.[12] By lysing the cells and performing affinity purification with streptavidin beads, EGFR and its interacting partners can be co-purified. The purified protein complexes can then be analyzed by mass spectrometry to identify the interacting proteins, providing insights into the signaling cascade. This approach allows for the study of transient and weak interactions that might be difficult to capture with other methods.[10]

References

Application Notes and Protocols for (+)-Biotin-ONP Antibody Labeling in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in a wide array of immunoassays, including Enzyme-Linked Immunosorbent Assays (ELISA), Immunohistochemistry (IHC), and Flow Cytometry. The exceptionally high affinity of the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M) provides a versatile and robust method for signal amplification, leading to enhanced assay sensitivity.[1][2] (+)-Biotin-ONP (Biotin p-nitrophenyl ester) is a biotinylating reagent that offers an effective means of labeling antibodies for these applications. This document provides detailed application notes and protocols for the use of this compound in antibody labeling.

This compound is an activated ester that reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of an antibody, to form stable amide bonds.[3] While similar to the more commonly used N-hydroxysuccinimide (NHS) esters of biotin, Biotin-ONP has been reported to offer good solubility in common organic solvents and high reactivity, making it a suitable choice for antibody biotinylation.[3]

Principle of Antibody Biotinylation with this compound

The biotinylation of an antibody with this compound is a chemical conjugation process. The p-nitrophenyl ester group of this compound is a good leaving group, facilitating the nucleophilic attack by the primary amine groups on the antibody. This reaction results in the formation of a stable amide bond, covalently linking the biotin molecule to the antibody, and the release of p-nitrophenol. The reaction is typically carried out in a buffer with a pH between 7 and 9 to ensure that the primary amines of the antibody are deprotonated and thus nucleophilic.

Antibody Antibody with Primary Amines (Lys, N-terminus) Reaction Amine-Reactive Labeling (pH 7-9) Antibody->Reaction Biotin_ONP This compound Biotin_ONP->Reaction Biotinylated_Antibody Biotinylated Antibody Reaction->Biotinylated_Antibody p_Nitrophenol p-Nitrophenol (Byproduct) Reaction->p_Nitrophenol

Biotinylation reaction of an antibody with this compound.

Quantitative Data Summary

The efficiency of biotinylation can be influenced by several factors, including the molar ratio of this compound to the antibody, the antibody concentration, the reaction buffer pH, and the incubation time. The optimal degree of labeling (DOL), which is the average number of biotin molecules per antibody, needs to be determined empirically for each specific antibody and application. A higher DOL can lead to greater signal amplification but may also sterically hinder the antigen-binding site of the antibody, reducing its immunoreactivity.

ParameterRecommended RangeTypical Starting PointNotes
Molar Ratio of this compound to Antibody 5:1 to 50:120:1A higher ratio increases the degree of labeling. Optimization is crucial to balance signal amplification with antibody activity.
Antibody Concentration 1 - 5 mg/mL2 mg/mLHigher antibody concentrations can improve labeling efficiency.
Reaction Buffer pH 7.0 - 9.08.0 - 8.5A slightly alkaline pH is optimal for the reaction with primary amines. Buffers containing primary amines (e.g., Tris) must be avoided.
Incubation Time 30 minutes - 4 hours2 hoursLonger incubation times can increase the degree of labeling.
Incubation Temperature Room Temperature (20-25°C)Room TemperatureGentle mixing during incubation is recommended.

Experimental Protocols

Materials
  • Antibody to be labeled (in an amine-free buffer such as PBS or bicarbonate buffer)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)

  • Phosphate Buffered Saline (PBS), pH 7.4

Protocol for Antibody Biotinylation

cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Buffer_Exchange 1. Buffer Exchange Antibody (into amine-free buffer, pH 8.0-8.5) Prepare_Biotin 2. Prepare this compound Solution (in DMF or DMSO) Buffer_Exchange->Prepare_Biotin Add_Biotin 3. Add Biotin-ONP to Antibody (at desired molar ratio) Prepare_Biotin->Add_Biotin Incubate 4. Incubate (Room temperature, with gentle mixing) Add_Biotin->Incubate Quench 5. Quench Reaction (Add Tris or Glycine) Incubate->Quench Purify 6. Purify Biotinylated Antibody (Size-exclusion chromatography or Dialysis) Quench->Purify Quantify 7. Quantify Degree of Labeling (e.g., HABA assay) Purify->Quantify Store 8. Store Biotinylated Antibody (at 4°C or -20°C) Quantify->Store

Experimental workflow for antibody biotinylation with this compound.

1. Antibody Preparation:

  • The antibody should be in a buffer free of primary amines (e.g., Tris, glycine) and ammonium salts, as these will compete with the antibody for reaction with this compound.

  • If the antibody is in an incompatible buffer, perform a buffer exchange into the Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0-8.5) using a desalting column or dialysis.

  • Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.

2. Preparation of this compound Solution:

  • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL. The solubility of Biotin-ONP in DMF is reported to be greater than that of Biotin-OSu.

  • Calculation Example: To achieve a 20:1 molar ratio for 1 mg of a 150 kDa antibody:

    • Moles of antibody = (1 x 10⁻³ g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol

    • Moles of this compound needed = 20 * 6.67 x 10⁻⁹ mol = 1.33 x 10⁻⁷ mol

    • Mass of this compound (MW = 365.41 g/mol ) = 1.33 x 10⁻⁷ mol * 365.41 g/mol = 4.86 x 10⁻⁵ g = 48.6 µg

3. Biotinylation Reaction:

  • Add the calculated volume of the this compound solution to the antibody solution while gently vortexing.

  • Incubate the reaction mixture at room temperature for 2 hours with gentle, continuous mixing.

4. Quenching the Reaction:

  • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl, pH 8.0 to 1 mL of the reaction mixture).

  • Incubate for an additional 15-30 minutes at room temperature.

5. Purification of the Biotinylated Antibody:

  • Remove the excess, unreacted this compound and the p-nitrophenol byproduct by size-exclusion chromatography (e.g., using a Sephadex G-25 column) or by dialysis against PBS, pH 7.4.

6. Determination of the Degree of Labeling (Optional but Recommended):

  • The extent of biotin incorporation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay allows for the quantification of biotin in a sample. Several commercial kits are available for this purpose.

7. Storage of the Biotinylated Antibody:

  • Store the purified biotinylated antibody at 4°C for short-term storage or at -20°C for long-term storage. The addition of a carrier protein like BSA (to a final concentration of 0.1-1%) and a bacteriostatic agent like sodium azide (to a final concentration of 0.02-0.05%) can improve stability.

Application in Immunoassays: The Avidin-Biotin Complex (ABC) Method

Biotinylated antibodies are frequently used in immunoassays in conjunction with avidin or streptavidin conjugates for signal amplification. The Avidin-Biotin Complex (ABC) method is a common example.

Antigen Antigen Primary_Ab Primary Antibody Antigen->Primary_Ab Binds to Biotinylated_Secondary_Ab Biotinylated Secondary Antibody Primary_Ab->Biotinylated_Secondary_Ab Binds to ABC_Complex Avidin-Biotin-Enzyme Complex Biotinylated_Secondary_Ab->ABC_Complex Binds to Substrate Substrate ABC_Complex->Substrate Enzyme acts on Signal Colorimetric Signal Substrate->Signal Produces

Signaling pathway of the Avidin-Biotin Complex (ABC) method.

In this method, an unlabeled primary antibody binds to the target antigen. A biotinylated secondary antibody, which recognizes the primary antibody, is then added. Finally, a pre-formed complex of avidin (or streptavidin) and a biotinylated enzyme (such as horseradish peroxidase or alkaline phosphatase) is introduced. The multiple biotin-binding sites on avidin allow for the formation of a large complex with the biotinylated secondary antibody, thereby concentrating the enzyme at the site of the antigen and significantly amplifying the detectable signal upon the addition of a suitable substrate.

Conclusion

This compound is a valuable reagent for the biotinylation of antibodies for use in a variety of immunoassays. By following the detailed protocols and optimizing the reaction conditions, researchers can generate highly sensitive and specific detection reagents. The resulting biotinylated antibodies, when used in conjunction with avidin or streptavidin-based detection systems, can significantly enhance the sensitivity and performance of immunoassays, making them indispensable tools for research, diagnostics, and drug development.

References

Application Notes and Protocols for Cell Surface Protein Labeling with (+)-Biotin-ONP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Biotin-ONP (Biotin p-nitrophenyl ester) is a versatile reagent for the biotinylation of primary amines on proteins and other biomolecules. Its application in labeling cell surface proteins allows for the selective tagging and subsequent analysis of the cell surface proteome, providing valuable insights into cellular processes such as signal transduction, cell adhesion, and receptor trafficking. The strong and specific interaction between biotin and streptavidin (or avidin) forms the basis for the detection, purification, and quantification of cell surface proteins.

These application notes provide a representative protocol for the use of this compound for cell surface protein labeling, along with illustrative data and workflows. It is important to note that specific reaction conditions may require optimization depending on the cell type and experimental goals.

Principle of the Method

This compound reacts with primary amino groups (e.g., the ε-amino group of lysine residues and the N-terminus of polypeptides) on extracellular domains of membrane proteins. The p-nitrophenyl ester group is a good leaving group, facilitating the acylation of the amino group to form a stable amide bond. To maintain cell viability and label only surface proteins, the reaction is typically performed on ice or at 4°C to inhibit protein internalization. Following the labeling reaction, any unreacted this compound is quenched with an amine-containing buffer. The biotinylated proteins can then be detected or isolated using streptavidin-conjugated probes.

Materials and Reagents

  • Cells of interest (adherent or suspension)

  • This compound (Biotin p-nitrophenyl ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), ice-cold, pH 8.0

  • Quenching Buffer: 100 mM Glycine in PBS, ice-cold

  • Lysis Buffer (e.g., RIPA buffer) containing protease inhibitors

  • Streptavidin-agarose beads or streptavidin-conjugated fluorophores

  • Western blotting or mass spectrometry equipment and reagents

Experimental Protocols

Protocol 1: Cell Surface Biotinylation of Adherent Cells
  • Cell Preparation:

    • Culture adherent cells in appropriate multi-well plates or dishes to 80-90% confluency.

    • Wash the cells twice with ice-cold PBS (pH 8.0) to remove any residual culture medium containing primary amines.

  • Biotinylation Reaction:

    • Prepare a fresh stock solution of this compound in anhydrous DMF or DMSO. For example, a 10 mM stock solution.

    • Dilute the this compound stock solution in ice-cold PBS (pH 8.0) to the desired final concentration (e.g., 0.5 - 2 mM). Note: The optimal concentration should be determined empirically.

    • Add the biotinylation solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells on a rocking platform for 30 minutes at 4°C.

  • Quenching:

    • Aspirate the biotinylation solution.

    • Wash the cells three times with ice-cold Quenching Buffer (100 mM Glycine in PBS) to stop the reaction and remove excess reagent. Perform each wash for 5 minutes on a rocking platform at 4°C.

  • Cell Lysis:

    • After the final wash, add ice-cold Lysis Buffer with protease inhibitors to the cells.

    • Incubate on ice for 15-30 minutes with occasional agitation.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

Protocol 2: Isolation of Biotinylated Cell Surface Proteins
  • Protein Quantification:

    • Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

  • Affinity Purification:

    • Equilibrate streptavidin-agarose beads by washing them three times with Lysis Buffer.

    • Add an equal amount of protein lysate (e.g., 500 µg - 1 mg) to the equilibrated streptavidin-agarose beads.

    • Incubate the mixture for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute).

    • Wash the beads extensively (at least five times) with ice-cold Lysis Buffer to remove non-specifically bound proteins.

  • Elution:

    • To elute the biotinylated proteins, resuspend the beads in SDS-PAGE sample buffer (containing a reducing agent like DTT or β-mercaptoethanol if a cleavable biotin linker was not used).

    • Boil the sample for 5-10 minutes at 95-100°C.

    • Centrifuge to pellet the beads and collect the supernatant containing the eluted cell surface proteins.

  • Analysis:

    • The eluted proteins can be analyzed by SDS-PAGE and western blotting or prepared for mass spectrometry-based proteomic analysis.

Data Presentation

Table 1: Illustrative Quantitative Analysis of Cell Surface Protein Labeling Efficiency

Cell LineThis compound Conc. (mM)Incubation Time (min)Total Protein Yield (µg)Biotinylated Protein Yield (µg)Labeling Efficiency (%)
HEK293T0.5301000505.0
HEK293T1.0301000959.5
HEK293T2.030100015015.0
HeLa1.0151000606.0
HeLa1.030100011011.0
HeLa1.060100014014.0

Table 2: Illustrative Mass Spectrometry Results of Identified Cell Surface Proteins

Protein AccessionGene SymbolProtein NamePeptide Count% CoverageFunction
P04626EGFREpidermal growth factor receptor2535Signal Transduction
P06730CD44CD44 antigen1828Cell Adhesion
P35221SLC2A1Solute carrier family 2, member 11222Glucose Transport
P08575ITGB1Integrin beta-11531Cell-Matrix Adhesion

Visualizations

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Biotinylation cluster_2 Quenching & Lysis cluster_3 Analysis prep1 Culture Adherent Cells prep2 Wash with ice-cold PBS (pH 8.0) prep1->prep2 biotin1 Prepare this compound solution prep2->biotin1 biotin2 Incubate cells with Biotin-ONP at 4°C biotin1->biotin2 quench Wash with Quenching Buffer biotin2->quench lysis Lyse cells and collect supernatant quench->lysis purify Affinity Purification with Streptavidin lysis->purify analysis Western Blot or Mass Spectrometry purify->analysis

Caption: Workflow for cell surface protein labeling and analysis.

Signaling Pathway Example: EGFR Signaling

EGFR_Signaling EGF EGF EGFR EGFR (Cell Surface) EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: Simplified EGFR signaling pathway initiated at the cell surface.

Troubleshooting

ProblemPossible CauseRecommendation
Low Labeling Efficiency Suboptimal this compound concentration.Perform a concentration titration (e.g., 0.1 - 5 mM).
Incorrect pH of labeling buffer.Ensure PBS is at pH 8.0 for optimal reaction with primary amines.
Hydrolysis of this compound.Prepare the this compound solution immediately before use.
High Background (non-specific binding) Inadequate quenching.Increase the number and duration of washes with Quenching Buffer.
Insufficient washing of streptavidin beads.Increase the number of washes and include a mild detergent in the wash buffer.
Cell lysis during labeling.Ensure all steps are performed at 4°C or on ice to maintain membrane integrity.
Poor Protein Yield After Elution Inefficient binding to streptavidin beads.Increase incubation time and ensure adequate mixing.
Incomplete elution.Ensure the SDS-PAGE sample buffer is fresh and boiling is sufficient.

Conclusion

Cell surface protein labeling with this compound is a powerful technique for studying the surface proteome. The provided protocols offer a foundation for these experiments. However, empirical optimization of key parameters such as reagent concentration and incubation time is crucial for achieving robust and reproducible results. The subsequent analysis of biotinylated proteins can provide significant insights into the dynamic nature of the cell surface and its role in various biological processes and disease states.

Application Notes and Protocols for Solid-Phase Peptide Synthesis with C-Terminal Biotinylation using (+)-Biotin-ONP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and streptavidin/avidin (Kd ≈ 10⁻¹⁵ M) provides a powerful and versatile tool for the detection, purification, and immobilization of proteins, peptides, and other biomolecules.[1] While N-terminal and side-chain biotinylation are common, C-terminal biotinylation offers distinct advantages, particularly when a free N-terminus is required for biological activity or further modification.

These application notes provide a detailed protocol for the solid-phase synthesis of peptides with a C-terminal biotin moiety using (+)-Biotin-p-nitrophenyl ester ((+)-Biotin-ONP). This method involves the initial preparation of a biotinylated resin, followed by standard solid-phase peptide synthesis (SPPS) protocols. This compound is an effective reagent for this purpose, demonstrating good solubility and reactivity in solid-phase synthesis.[2][3]

Materials and Reagents

ReagentSupplierGrade
p-Methylbenzhydrylamine (MBHA) resine.g., Sigma-Aldrich100-200 mesh, 1% DVB
Nα-Boc-Nε-Fmoc-L-lysinee.g., Chem-ImpexPeptide synthesis grade
(+)-Biotin-p-nitrophenyl ester (this compound)e.g., Sigma-Aldrich≥98% (HPLC)
N,N'-Diisopropylcarbodiimide (DIC)e.g., Sigma-AldrichPeptide synthesis grade
1-Hydroxybenzotriazole (HOBt)e.g., Sigma-AldrichPeptide synthesis grade
Piperidinee.g., Sigma-AldrichAnhydrous
N,N-Dimethylformamide (DMF)e.g., Sigma-AldrichAnhydrous, peptide synthesis grade
Dichloromethane (DCM)e.g., Fisher ScientificACS grade
Trifluoroacetic acid (TFA)e.g., Sigma-AldrichReagent grade
Triisopropylsilane (TIS)e.g., Sigma-AldrichReagent grade
Phenole.g., Sigma-AldrichACS grade
Diethyl ethere.g., Fisher ScientificAnhydrous
Fmoc-protected amino acidse.g., ChemPepPeptide synthesis grade
HBTU/HATUe.g., ChemPepPeptide synthesis grade
N,N-Diisopropylethylamine (DIEA)e.g., Sigma-AldrichPeptide synthesis grade

Experimental Protocols

Protocol 1: Preparation of Nα-Boc-biocytin-p-methyl-benzhydrylamine Resin

This protocol details the initial and crucial step of preparing the biotinylated solid support.

  • Coupling of Nα-Boc-Nε-Fmoc-L-lysine to MBHA Resin:

    • Swell the MBHA resin in DCM for 1 hour.

    • In a separate vessel, dissolve Nα-Boc-Nε-Fmoc-L-lysine (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Drain the DCM from the resin and add the activated amino acid solution.

    • Agitate the mixture at room temperature for 4 hours.

    • Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

    • Dry the resin under vacuum.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the lysine side chain.

    • Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Biotinylation with this compound:

    • Swell the deprotected resin in DMF.

    • In a separate vessel, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.

    • Add the this compound solution to the resin.

    • Agitate the mixture at room temperature overnight.

    • Wash the resin with DMF (5x) and DCM (5x).

    • Dry the Nα-Boc-biocytin-p-methyl-benzhydrylamine resin under vacuum.

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/Boc Chemistry)

With the biotinylated resin prepared, standard SPPS can be performed.

  • Boc Deprotection of the First Amino Acid:

    • Treat the biotinylated resin with 50% TFA in DCM for 30 minutes to remove the Nα-Boc group.

    • Wash the resin with DCM (5x).

    • Neutralize the resin with 10% DIEA in DCM (3x).

    • Wash with DCM (3x) and DMF (3x).

  • Peptide Chain Elongation (Fmoc Chemistry):

    • Coupling: Dissolve the next Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF. Add to the resin and agitate for 2 hours.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for 15 minutes.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

    • Repeat the coupling and deprotection steps for each amino acid in the peptide sequence.

Protocol 3: Cleavage and Deprotection

This final synthesis step releases the C-terminally biotinylated peptide from the solid support.

  • Resin Preparation:

    • Wash the final peptide-resin with DCM (3x) and dry under a stream of nitrogen.

  • Cleavage Cocktail:

    • Prepare a cleavage cocktail of TFA/Phenol/Water/TIS (88:5:5:2 v/v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Wash the resin with fresh TFA.

    • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry.

Data Presentation

ParameterExpected OutcomeMethod of Analysis
Resin Substitution Level 0.3 - 0.7 mmol/gPicric Acid Titration
Crude Peptide Purity >70%RP-HPLC
Final Peptide Purity >95%RP-HPLC
Overall Yield 10-30% (sequence dependent)Gravimetric
Molecular Weight Matches theoretical calculated mass +/- 1 DaMass Spectrometry (ESI-MS or MALDI-TOF)

Application: Investigating Protein-Peptide Interactions

A primary application of C-terminally biotinylated peptides is in the study of protein-protein or protein-peptide interactions through affinity pull-down assays.

Protocol 4: Affinity Pull-Down Assay
  • Immobilization of Biotinylated Peptide:

    • Incubate streptavidin-coated magnetic beads with an excess of the C-terminally biotinylated peptide in PBS for 1 hour at room temperature with gentle rotation.

    • Wash the beads with PBS containing 0.05% Tween-20 (PBST) three times to remove unbound peptide.

  • Protein Binding:

    • Incubate the peptide-coated beads with a cell lysate or a purified protein solution for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Wash the beads extensively with PBST to remove non-specific binding proteins.

  • Elution:

    • Elute the bound proteins using a low pH buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry for identification.

Visualizations

Experimental Workflow

SPPS_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis & Application Resin MBHA Resin Lys_Coupling Couple Nα-Boc-Nε-Fmoc-Lys Resin->Lys_Coupling Fmoc_Deprotect Fmoc Deprotection Lys_Coupling->Fmoc_Deprotect Biotinylation Biotinylation with this compound Fmoc_Deprotect->Biotinylation SPPS Solid-Phase Peptide Synthesis Biotinylation->SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage Purification HPLC Purification Cleavage->Purification MS_Analysis Mass Spectrometry Purification->MS_Analysis PullDown Affinity Pull-Down Purification->PullDown Analysis SDS-PAGE / Western Blot PullDown->Analysis

Caption: Workflow for C-terminal biotinylation and application.

Signaling Pathway Example: p53-MDM2 Interaction

C-terminally biotinylated peptides mimicking the p53 transactivation domain can be used to study and potentially inhibit the p53-MDM2 interaction, a critical pathway in cancer biology.

p53_MDM2_Pathway p53 p53 Degradation Proteasomal Degradation p53->Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis activates MDM2 MDM2 MDM2->p53 binds & inhibits Ub Ubiquitination MDM2->Ub promotes Biotin_Peptide Biotinylated p53 Peptide Biotin_Peptide->MDM2 binds & inhibits Ub->p53 targets

Caption: Inhibition of p53-MDM2 interaction by a biotinylated peptide.

References

The Strategic Application of (+)-Biotin-ONP in PROTAC Development: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to inducing the selective degradation of target proteins.[1][2] These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to eliminate proteins implicated in disease. A critical component of a PROTAC is the linker, which connects the target protein ligand to the E3 ligase ligand. The nature of this linker is paramount, influencing the stability and efficacy of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for successful protein degradation.

This document provides detailed application notes and protocols for the use of (+)-Biotin-4-nitrophenyl ester, henceforth referred to as (+)-Biotin-ONP, in the development of PROTACs. This compound serves as a versatile building block for the incorporation of a biotin moiety into the PROTAC linker. This biotin handle offers a powerful tool for researchers, facilitating the purification, detection, and functional characterization of the resulting PROTACs.

Application Notes

This compound is an activated ester of biotin, where the 4-nitrophenyl (ONP) group is an excellent leaving group, facilitating the acylation of nucleophiles such as primary amines. This reactivity makes it a valuable reagent for the synthesis of biotinylated PROTACs.

Key Advantages of Incorporating a Biotin Moiety:

  • Affinity-Based Purification: The high-affinity interaction between biotin and streptavidin (or avidin) can be exploited for the efficient purification of biotinylated PROTACs and their associated protein complexes.

  • Target Engagement Studies: Biotinylated PROTACs can be used as probes in pull-down assays to confirm engagement with the target protein and the E3 ligase in cell lysates.

  • Mechanism of Action Studies: The biotin tag enables the enrichment of the ternary complex, allowing for more detailed biochemical and structural analyses.

  • Detection and Quantification: Biotin can be readily detected using streptavidin-conjugated enzymes (e.g., HRP for Western blotting) or fluorophores, providing a means to track and quantify the PROTAC in various assays.

Data Presentation

The efficacy of a novel PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide examples of how to present such data for a hypothetical biotinylated PROTAC.

Table 1: In Vitro Degradation Profile of a Biotinylated PROTAC

Cell LineTarget ProteinBiotinylated PROTAC DC50 (nM)Dmax (%)
MCF-7Estrogen Receptor α25>90
VCaPAndrogen Receptor50>85
A549EGFR100>80

Table 2: Ternary Complex Formation Affinity

Assay TypeTarget ProteinE3 LigaseBiotinylated PROTAC Kd (nM)
Fluorescence PolarizationBRD4VHL15
TR-FRETBTKCRBN30

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental procedures is crucial for understanding PROTAC development. The following diagrams, generated using the DOT language, illustrate key concepts.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation Target_Protein Target Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex Target_Protein->Ternary_Complex Binds POI Warhead PROTAC This compound Derived PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds E3 Ligase Ligand Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded POI Proteasome->Degradation Results in

Caption: The mechanism of action of a PROTAC derived from this compound.

Experimental_Workflow cluster_1 PROTAC Development and Evaluation Workflow Synthesis PROTAC Synthesis using This compound Purification Purification and Characterization (LC-MS, NMR) Synthesis->Purification Cell_Treatment Cell Culture and PROTAC Treatment Purification->Cell_Treatment Ternary_Complex_Assay Ternary Complex Formation (FP, TR-FRET, NanoBRET) Purification->Ternary_Complex_Assay Western_Blot Western Blot for Protein Degradation (DC50, Dmax) Cell_Treatment->Western_Blot Pulldown_Assay Biotin Pull-Down for Target Engagement Cell_Treatment->Pulldown_Assay Data_Analysis Data Analysis and Lead Optimization Western_Blot->Data_Analysis Pulldown_Assay->Data_Analysis Ternary_Complex_Assay->Data_Analysis

Caption: A typical experimental workflow for the development of a biotinylated PROTAC.

Experimental Protocols

Protocol 1: Synthesis of a Biotinylated PROTAC using this compound

This protocol describes a general method for conjugating this compound to a linker containing a primary amine.

Materials:

  • This compound

  • Amine-functionalized linker precursor (with a protected terminus for subsequent conjugation to the target or E3 ligase ligand)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

  • Dissolve the amine-functionalized linker precursor in anhydrous DMF.

  • Add 1.2 equivalents of TEA or DIPEA to the solution to act as a base.

  • In a separate vial, dissolve 1.1 equivalents of this compound in anhydrous DMF.

  • Slowly add the this compound solution to the linker solution while stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Remove the DMF under reduced pressure.

  • Purify the resulting biotinylated linker by reverse-phase HPLC.

  • Characterize the purified product by MS and NMR to confirm its identity and purity.

Protocol 2: Western Blot for Determination of DC50 and Dmax

This protocol outlines the quantification of target protein degradation in cells treated with a biotinylated PROTAC.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • Biotinylated PROTAC stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.

  • PROTAC Treatment: Prepare serial dilutions of the biotinylated PROTAC in cell culture medium. A typical concentration range is from 1 nM to 10 µM. Include a vehicle control (DMSO only).

  • Incubate the cells with the PROTAC for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Denature the proteins by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of remaining protein relative to the vehicle control.

    • Plot the percentage of protein degradation against the log of the PROTAC concentration to determine the DC50 and Dmax.[1][3]

Protocol 3: Biotin Pull-Down Assay for Target Engagement

This protocol describes how to use a biotinylated PROTAC to pull down the target protein and its interacting partners.

Materials:

  • Cells treated with the biotinylated PROTAC or vehicle control

  • Lysis buffer (non-denaturing, e.g., Triton X-100 based)

  • Streptavidin-conjugated magnetic beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer or high concentration of free biotin)

  • Western blot reagents

Procedure:

  • Cell Lysis: Lyse the treated and control cells with a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Bead Preparation: Wash the streptavidin magnetic beads with lysis buffer.

  • Incubation: Add the cell lysates to the prepared beads and incubate at 4°C with gentle rotation for 2-4 hours to allow the biotinylated PROTAC to bind to the beads.

  • Washing: Pellet the beads using a magnetic stand and wash them several times with wash buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and the E3 ligase to confirm their presence in the pull-down fraction from the PROTAC-treated sample.

This compound is a valuable and versatile tool in the development of PROTACs. The incorporation of a biotin handle provides researchers with a multitude of options for purification, detection, and detailed mechanistic studies. The protocols and guidelines presented here offer a solid foundation for the synthesis and evaluation of biotinylated PROTACs, paving the way for the development of novel and effective targeted protein degraders.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (+)-Biotin-ONP Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using (+)-Biotin-ONP for biotinylation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound, or Biotin p-nitrophenyl ester, is a pre-activated reagent used for introducing biotin to molecules.[1] It is particularly effective for labeling peptides and proteins.[2][3] The p-nitrophenyl ester group is a good leaving group, allowing the biotin to efficiently react with primary amino groups (-NH2) on the target molecule, such as the N-terminus of a peptide or the side chain of a lysine residue, forming a stable amide bond. This reagent is noted for being more soluble and reactive compared to some other biotinylation agents.[1][4]

Q2: What are the optimal storage and handling conditions for this compound?

For long-term stability, this compound powder should be stored at 15-25°C.[1] It is important to protect the reagent from moisture. Once dissolved in an organic solvent like DMSO or DMF, it is recommended to prepare the solution immediately before use.

Q3: How can I assess the efficiency of my biotinylation reaction?

The most common method to quantify the amount of biotin incorporated into a protein is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[5] This colorimetric assay allows for the rapid estimation of the mole-to-mole ratio of biotin to your protein.[5][6] The principle of the HABA assay is based on the displacement of HABA from the HABA-avidin complex by the biotin in your sample, which leads to a measurable decrease in absorbance at 500 nm.[7][8]

Troubleshooting Guide: Low Biotinylation Efficiency

Q4: I have low biotinylation efficiency. What are the potential causes and solutions?

Low biotinylation efficiency can be caused by several factors. Below is a systematic guide to troubleshoot this issue.

Problem: Suboptimal Reaction Buffer

Cause: The pH of the reaction buffer is critical for efficient labeling of primary amines. The target amine group needs to be in an unprotonated state to react with the biotinylating agent.[9][10] Additionally, buffers containing primary amines, such as Tris, will compete with the target molecule for the biotin reagent, significantly reducing the labeling efficiency.[11][12][13]

Solution:

  • pH: Use a buffer with a pH in the range of 7.0-9.0 for optimal labeling of primary amines.[10] For more selective labeling of the N-terminal α-amino group over lysine residues in peptides, a lower pH of 6.5 can be used.[9]

  • Buffer Composition: Ensure your buffer is free of primary amines. Recommended buffers include phosphate-buffered saline (PBS) or borate buffer.[10]

Problem: Interfering Substances in the Sample

Cause: The presence of non-protein nucleophiles in your sample can compete with your target molecule for the biotinylation reagent.[10] High concentrations of salts can also negatively impact the efficiency of the reaction, potentially by decreasing the solubility of the biotinylating reagent.[10]

Solution:

  • Purification: Before starting the biotinylation reaction, ensure your protein sample is purified to remove any interfering substances. Methods like dialysis or gel filtration can be used to exchange the buffer and remove unwanted small molecules.[5][6]

Problem: Inadequate Molar Ratio of Biotin Reagent to Target Molecule

Cause: An insufficient amount of this compound relative to the amount of your target molecule will result in a low degree of labeling. Conversely, an excessive amount can lead to over-biotinylation, which may cause protein precipitation and loss of biological activity.[14][15]

Solution:

  • Optimization: The optimal molar ratio of biotin reagent to your molecule should be determined empirically. A common starting point is a 20-fold molar excess of the biotin reagent over the protein.[11] You may need to perform a titration experiment to find the ideal ratio for your specific application.

Problem: Incorrect Incubation Time and Temperature

Cause: The reaction may not have proceeded to completion due to insufficient incubation time or a non-optimal temperature.

Solution:

  • Incubation Conditions: A typical incubation time is 2 hours.[16] The reaction can be performed at room temperature or on ice. For some applications, an overnight incubation at 4°C may be beneficial.[9] It is advisable to follow a consistent protocol to ensure reproducibility.

Quantitative Data Summary

ParameterRecommended Range/ConditionPotential Impact of Deviation
Reaction pH 7.0 - 9.0Lower pH reduces reactivity of primary amines; higher pH can lead to hydrolysis of the reagent.[10]
Buffer Composition Amine-free (e.g., PBS, Borate)Buffers with primary amines (e.g., Tris) compete for the biotin reagent.[11][12][13]
Molar Ratio (Biotin:Protein) 10:1 to 50:1 (start with 20:1)Too low leads to inefficient labeling; too high can cause protein precipitation.[11][14]
Incubation Time 1 - 2 hours (or overnight at 4°C)Insufficient time leads to incomplete reaction.
Incubation Temperature Room Temperature or 4°CLower temperatures may require longer incubation times.

Experimental Protocols

Protocol 1: Standard Biotinylation with this compound
  • Prepare the Target Molecule: Dissolve your protein or peptide in an amine-free buffer (e.g., 50 mM PBS, pH 7.4) at a concentration of 1-10 mg/mL.[9][11]

  • Prepare this compound Solution: Immediately before use, dissolve this compound in an organic solvent such as DMSO or DMF to a concentration of 10 mg/mL.[11]

  • Reaction Setup: Add the desired molar excess of the dissolved this compound to the protein solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.[16]

  • Purification: Remove excess, unreacted biotinylation reagent by dialysis against PBS or by using a desalting column.[5][6]

  • Storage: Store the biotinylated protein under the same conditions as the unlabeled protein. For long-term storage, -80°C is recommended.[17]

Protocol 2: HABA Assay for Biotin Quantification
  • Prepare HABA/Avidin Solution: Reconstitute the HABA/Avidin mixture in 0.1 M sodium phosphate buffer.[7]

  • Cuvette Method:

    • Add 900 µL of the HABA/Avidin solution to a 1 mL cuvette and measure the absorbance at 500 nm (this is your A500 HABA/Avidin reading).[5]

    • Add 100 µL of your biotinylated protein sample to the cuvette, mix well, and wait for the reading to stabilize (approximately 15 seconds).[5] Record this new absorbance at 500 nm (this is your A500 HABA/Avidin/Biotin Sample reading).[5]

  • Microplate Method:

    • Add 180 µL of the HABA/Avidin solution to a microplate well.[7][8]

    • Add 20 µL of your biotinylated protein sample to the well and mix.[7][8]

    • Measure the absorbance at 500 nm.

  • Calculation: Use the change in absorbance to calculate the concentration of biotin in your sample. The number of moles of biotin per mole of protein can then be determined.[5]

Visualizations

Biotinylation_Workflow Protein Protein Sample in Amine-Free Buffer Reaction Biotinylation Reaction (RT, 2 hours) Protein->Reaction BiotinONP This compound (dissolved in DMSO/DMF) BiotinONP->Reaction Purification Purification (Dialysis / Desalting) Reaction->Purification Remove excess biotin LabeledProtein Biotinylated Protein Purification->LabeledProtein QC Quantification (HABA Assay) LabeledProtein->QC Assess efficiency FinalProduct Ready for Downstream Application QC->FinalProduct

Caption: Experimental workflow for protein biotinylation using this compound.

Troubleshooting_Logic Start Low Biotinylation Efficiency CheckBuffer Check Reaction Buffer Start->CheckBuffer AmineFree Is buffer amine-free? CheckBuffer->AmineFree AmineFree->CheckBuffer No, change buffer CorrectpH Is pH optimal (7-9)? AmineFree->CorrectpH Yes CorrectpH->CheckBuffer No, adjust pH CheckSample Check Sample Purity CorrectpH->CheckSample Yes InterferingSubs Any interfering substances? CheckSample->InterferingSubs InterferingSubs->CheckSample Yes, purify sample CheckRatio Check Molar Ratio InterferingSubs->CheckRatio No RatioOptimal Is molar ratio optimized? CheckRatio->RatioOptimal RatioOptimal->CheckRatio No, titrate ratio CheckConditions Check Incubation Conditions RatioOptimal->CheckConditions Yes TimeTempOptimal Are time and temp adequate? CheckConditions->TimeTempOptimal TimeTempOptimal->CheckConditions No, adjust conditions Success Efficiency Improved TimeTempOptimal->Success Yes

Caption: Troubleshooting decision tree for low biotinylation efficiency.

Reaction_Mechanism Protein Protein-NH₂ LabeledProtein Protein-NH-Biotin Protein->LabeledProtein Forms stable amide bond BiotinONP Biotin-O-PNP PNP p-Nitrophenol BiotinONP->PNP Leaving group

Caption: Simplified reaction of this compound with a primary amine.

References

Technical Support Center: Optimizing (+)-Biotin-ONP for Peptide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for peptide labeling with (+)-Biotin-ONP. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal biotinylation of your peptides for research, diagnostics, and drug development applications.

Troubleshooting Guide

This guide addresses common issues encountered during peptide labeling with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Biotinylation 1. Suboptimal pH: The reaction buffer pH is too low (below 7) or too high (above 8.5), reducing the reactivity of primary amines.[1] 2. Presence of Primary Amines in Buffer: Buffers like Tris or glycine contain primary amines that compete with the peptide for reaction with Biotin-ONP.[2][3] 3. Insufficient Molar Ratio of Biotin-ONP: The concentration of Biotin-ONP is too low relative to the peptide concentration. 4. Short Reaction Time/Low Temperature: The incubation time is not long enough, or the temperature is too low for the reaction to proceed to completion.[4][5] 5. Peptide or Reagent Degradation: The peptide or Biotin-ONP may have degraded due to improper storage or handling.1. Optimize Buffer pH: Use a buffer in the pH range of 7.2-8.5, such as Phosphate-Buffered Saline (PBS) or sodium bicarbonate buffer. Verify the pH of your peptide solution before adding the biotinylation reagent. 2. Use Amine-Free Buffers: Switch to a buffer that does not contain primary amines. If your peptide is in an amine-containing buffer, perform a buffer exchange using dialysis or a desalting column prior to labeling.[2] 3. Increase Molar Ratio: Increase the molar excess of Biotin-ONP to peptide. A common starting point is a 10:1 to 20:1 molar ratio of Biotin-ONP to peptide.[4] For difficult-to-label peptides, a higher ratio may be necessary. 4. Extend Reaction Time/Increase Temperature: Increase the incubation time (e.g., from 1 hour to 2-4 hours or overnight) and/or perform the reaction at room temperature instead of on ice.[4][5] 5. Use Fresh Reagents: Prepare fresh solutions of Biotin-ONP immediately before use. Ensure the peptide has been stored correctly according to the manufacturer's instructions.
High Background/Non-Specific Binding in Downstream Assays 1. Excess Unreacted Biotin-ONP: Failure to remove all of the unreacted biotinylation reagent after the labeling reaction. 2. Hydrolyzed Biotin-ONP: The p-nitrophenyl ester group can hydrolyze, leaving free biotin in the reaction mixture.1. Thorough Purification: It is critical to remove all excess biotin after the reaction. Use stringent purification methods such as extensive dialysis with multiple buffer changes, size-exclusion chromatography (e.g., spin desalting columns), or HPLC.[4] 2. Quench the Reaction: Add a quenching reagent with a primary amine, such as Tris or glycine, at the end of the incubation period to react with any remaining Biotin-ONP. This should be followed by purification to remove the quenched reagent and byproducts.
Peptide Precipitation During Labeling 1. Poor Solubility of Biotin-ONP: The biotinylation reagent is not fully dissolved in the reaction mixture. 2. Change in Peptide pI: The addition of the hydrophobic biotin moiety can alter the isoelectric point (pI) of the peptide, causing it to precipitate if the new pI is close to the buffer pH.[1]1. Ensure Complete Dissolution of Biotin-ONP: Dissolve the Biotin-ONP in an organic solvent like DMSO or DMF before adding it to the aqueous peptide solution.[6] The final concentration of the organic solvent should typically not exceed 10% of the total reaction volume.[2] 2. Adjust Buffer pH: If precipitation occurs, try adjusting the pH of the reaction buffer away from the predicted pI of the biotinylated peptide. Alternatively, consider performing the reaction in a buffer with a different composition or ionic strength.
Inconsistent Labeling Results Between Batches 1. Variability in Reagent Preparation: Inconsistent concentrations of peptide or Biotin-ONP solutions. 2. Incomplete Reaction: The reaction may not be proceeding to completion consistently. 3. Inconsistent Purification: The method for removing excess biotin may not be consistent between batches.1. Standardize Protocols: Ensure accurate and consistent preparation of all reagents. Use freshly prepared Biotin-ONP solution for each experiment. 2. Ensure Complete Reaction: Allow the reaction to proceed for a sufficient amount of time to ensure completion. Consider standardizing the reaction time to a longer duration (e.g., 4 hours or overnight) to minimize variability. 3. Standardize Purification: Use a consistent and robust purification method for all batches to ensure the complete removal of unreacted biotin.
Loss of Peptide Activity After Labeling 1. Labeling at a Critical Site: The biotin molecule has been attached to an amino acid residue (e.g., a lysine in the active site) that is essential for the peptide's biological function.[7] 2. Steric Hindrance: The biotin tag is sterically hindering the interaction of the peptide with its binding partner.[8]1. Site-Specific Labeling: If the peptide sequence is known, consider strategies for site-specific biotinylation. This could involve protecting certain residues or using a peptide analog with a single, specific lysine available for labeling. 2. Introduce a Spacer Arm: Use a biotinylation reagent that contains a spacer arm (e.g., a PEG or aminocaproic acid linker) between the biotin and the reactive group.[9] This increases the distance between the biotin tag and the peptide, reducing potential steric hindrance.[8]
Side Reactions with Other Amino Acid Residues 1. Reaction with Non-Amine Groups: Under certain conditions, amine-reactive esters like Biotin-ONP can acylate other nucleophilic side chains.1. Control Reaction Conditions: Be aware that side reactions with serine, tyrosine, and arginine residues have been reported.[10] To minimize these, adhere to the recommended pH range (7.2-8.5) and use the lowest effective molar ratio of Biotin-ONP. Characterize the final product using mass spectrometry to confirm the site(s) of biotinylation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to peptide?

A1: A common starting point is a 10:1 to 20:1 molar excess of Biotin-ONP to peptide.[4] However, the optimal ratio is dependent on the specific peptide's sequence and the number of available primary amines (N-terminus and lysine side chains). It is recommended to perform a titration experiment to determine the optimal ratio for your specific peptide.

Q2: What type of buffer should I use for the biotinylation reaction?

A2: It is crucial to use an amine-free buffer to prevent competition with your peptide.[2][3] Suitable buffers include Phosphate-Buffered Saline (PBS), sodium bicarbonate, or borate buffers, with a pH between 7.2 and 8.5.[1] Avoid buffers containing Tris or glycine.

Q3: How do I dissolve this compound?

A3: this compound has limited solubility in aqueous solutions but is more soluble in organic solvents. It is recommended to first dissolve the reagent in a small amount of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and then add this stock solution to your peptide solution.[6] The final concentration of the organic solvent should be kept low (typically under 10%) to avoid denaturing the peptide.[2]

Q4: How can I remove unreacted this compound after the labeling reaction?

A4: Thorough removal of excess biotin is essential to avoid high background in downstream applications. Common methods include:

  • Dialysis: Effective for larger peptides, but requires multiple, extensive buffer changes.

  • Size-Exclusion Chromatography (Desalting Columns): A rapid and effective method for separating the labeled peptide from the smaller, unreacted biotin reagent.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Provides excellent purification and allows for the analysis of labeling efficiency.[4]

Q5: How can I confirm that my peptide has been successfully biotinylated?

A5: Several methods can be used to confirm biotinylation:

  • Mass Spectrometry (MS): This is the most definitive method. The mass of the biotinylated peptide will increase by the mass of the biotin moiety attached.

  • High-Performance Liquid Chromatography (HPLC): Successful biotinylation typically results in a noticeable shift in the retention time of the peptide on a reverse-phase column.[11]

  • Functional Assays: A common method is to perform a binding assay using streptavidin or avidin, for example, in an ELISA or Western blot format.

Q6: Should I use a biotinylation reagent with a spacer arm?

A6: Using a reagent with a spacer arm is often recommended, especially if the biotinylated peptide will be used in binding assays (e.g., with streptavidin-coated beads or plates). The spacer arm reduces steric hindrance, which can otherwise prevent the biotin from accessing the binding pocket of streptavidin or avidin.[8][9]

Experimental Protocols

Protocol 1: Optimization of Biotin-ONP to Peptide Molar Ratio

This protocol outlines a method to determine the optimal molar ratio of this compound to your peptide for efficient labeling.

  • Peptide Preparation: Dissolve your peptide in an amine-free buffer (e.g., PBS, pH 7.5) to a final concentration of 1-5 mg/mL.

  • Biotin-ONP Stock Solution: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10 mM.

  • Reaction Setup: Set up a series of parallel reactions. In separate microcentrifuge tubes, add a fixed amount of your peptide solution.

  • Varying Molar Ratios: Add varying volumes of the Biotin-ONP stock solution to each tube to achieve a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1, 40:1 of Biotin-ONP to peptide).

  • Incubation: Incubate the reactions for 2 hours at room temperature with gentle mixing.

  • Quenching (Optional): Add a small amount of a primary amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to quench any unreacted Biotin-ONP. Incubate for an additional 15-30 minutes.

  • Purification: Remove excess biotin from each reaction using a desalting spin column appropriate for the molecular weight of your peptide.

  • Analysis: Analyze the labeling efficiency for each molar ratio using RP-HPLC or mass spectrometry.

Protocol 2: Standard Peptide Biotinylation with this compound

This protocol provides a general procedure for peptide biotinylation using a pre-determined optimal molar ratio.

  • Reagent Preparation:

    • Dissolve the peptide in an amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.0) to a concentration of 1-5 mg/mL.

    • Prepare a 10 mM stock solution of this compound in DMSO or DMF immediately before use.

  • Biotinylation Reaction:

    • Add the desired molar excess (e.g., 20-fold) of the Biotin-ONP stock solution to the peptide solution. Ensure the final DMSO/DMF concentration is below 10%.

    • Incubate the reaction for 2-4 hours at room temperature with gentle agitation.

  • Purification:

    • Purify the biotinylated peptide from unreacted Biotin-ONP and byproducts using a suitable method such as a desalting column or dialysis.

  • Quantification and Storage:

    • Determine the concentration of the purified biotinylated peptide using a suitable method (e.g., UV-Vis spectroscopy at 280 nm if the peptide contains Trp or Tyr residues).

    • Store the biotinylated peptide at -20°C or -80°C.

Visualizations

Experimental Workflow for Peptide Biotinylation

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis & Storage prep_peptide Dissolve Peptide in Amine-Free Buffer (pH 7.2-8.5) mix Mix Peptide and Biotin-ONP Solutions (e.g., 20:1 molar ratio) prep_peptide->mix prep_biotin Dissolve this compound in DMSO or DMF prep_biotin->mix incubate Incubate at Room Temp (2-4 hours) mix->incubate quench Optional: Quench with Tris or Glycine incubate->quench purify Remove Excess Biotin (Desalting Column/Dialysis/HPLC) quench->purify analyze Confirm Labeling (Mass Spec / HPLC) purify->analyze store Store Labeled Peptide (-20°C or -80°C) analyze->store

Caption: Workflow for peptide labeling with this compound.

Troubleshooting Logic for Low Biotinylation Efficiency

G cluster_checks Initial Checks cluster_solutions Solutions start Low Labeling Efficiency check_ph Is buffer pH 7.2-8.5? start->check_ph check_buffer_amines Is buffer amine-free? check_ph->check_buffer_amines Yes adjust_ph Adjust pH to 7.2-8.5 check_ph->adjust_ph No check_ratio Is molar ratio sufficient? check_buffer_amines->check_ratio Yes buffer_exchange Buffer exchange to amine-free buffer check_buffer_amines->buffer_exchange No increase_ratio Increase Biotin-ONP molar ratio (e.g., 20:1 or higher) check_ratio->increase_ratio No increase_time Increase reaction time and/or temperature check_ratio->increase_time Yes end_node Re-analyze Labeling adjust_ph->end_node buffer_exchange->end_node increase_ratio->end_node use_fresh Use fresh reagents increase_time->use_fresh use_fresh->end_node

Caption: Troubleshooting flowchart for low biotinylation.

References

minimizing non-specific binding in protein biotinylation with (+)-Biotin-ONP

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to minimize non-specific binding during protein biotinylation experiments using (+)-Biotin-ONP (biotin p-nitrophenyl ester).

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of protein biotinylation?

A1: Non-specific binding refers to two primary issues:

  • Binding of free, unreacted biotin to surfaces or other molecules in downstream applications (e.g., ELISA plates, beads), leading to high background signals.

  • Binding of the biotinylated protein to unintended targets or surfaces due to aggregation or interactions unrelated to the biotin-avidin system. Endogenous biotin-binding activity in samples can also contribute to non-specific signals[1].

Q2: What are the main causes of high non-specific binding after biotinylation?

A2: The most common causes include incomplete removal of excess biotin after the labeling reaction, over-biotinylation of the protein which can lead to aggregation or insolubility, and insufficient blocking of non-specific sites on surfaces in downstream assays like ELISA or Western blotting[2][3][4]. Contamination of reagents or plates can also be a factor[5][6].

Q3: How can I optimize the biotinylation reaction to prevent issues?

A3: Optimization is key. Fine-tuning parameters like the protein-to-biotin molar ratio, reaction pH, and incubation time can minimize issues[7]. It is often recommended to start with a lower biotin-to-protein ratio to avoid over-labeling, which can decrease protein activity and cause precipitation[2][4]. The reaction pH influences which amino acid residues are targeted; primary amines (like the epsilon-amine of lysine) are more reactive at a pH above 7[8].

Q4: What is the best method to remove excess, unreacted this compound after the reaction?

A4: Several methods are effective for removing free biotin. The choice depends on the protein's size and stability:

  • Desalting Columns / Spin Filters: These are fast and highly effective for proteins, providing high recovery rates. They separate molecules based on size, allowing the small biotin molecules to be removed from the larger protein[2][9].

  • Dialysis: This method is also very effective, especially for larger sample volumes. It involves dialyzing the protein solution against a large volume of buffer to allow the free biotin to diffuse out[9][10].

  • Size Exclusion Chromatography (e.g., HPLC): This provides high-resolution separation and is excellent for ensuring purity[9].

Q5: How do I effectively "quench" the biotinylation reaction?

A5: To stop the reaction and inactivate any remaining unreacted this compound, you can add a small molecule with a primary amine. Common quenching agents include Tris, glycine, or hydroxylamine[2][11][12]. This step prevents further labeling of your protein or other molecules in your sample.

Q6: In downstream applications like ELISA or pull-downs, what are the best practices for blocking?

A6: Proper blocking is critical to prevent non-specific binding of your biotinylated protein to assay surfaces.

  • Choose the right blocking agent: Common blockers include Bovine Serum Albumin (BSA), non-fat dry milk, or specialized commercial blocking buffers[3][13].

  • Optimize blocking conditions: Increase the concentration of the blocking agent or extend the incubation time if you experience high background[3][5]. Adding a non-ionic detergent like Tween-20 to wash buffers can also help reduce non-specific interactions[3][14].

Biotinylation Reaction and Troubleshooting Workflow

G cluster_reaction Biotinylation Workflow cluster_troubleshooting Troubleshooting High Background cluster_solutions Solutions A Prepare Protein (1-10 mg/mL in amine-free buffer, pH 7.2-8.5) C Reaction (Add 10-20x molar excess of Biotin-ONP. Incubate 30-60 min at RT) A->C B Prepare this compound (Dissolve in DMSO or DMF) B->C D Quench Reaction (Add Tris or Glycine to consume excess Biotin-ONP) C->D E Purification (Remove free biotin via desalting column or dialysis) D->E F Quantify & Store (Measure protein concentration and degree of labeling. Store appropriately) E->F G High Background Signal in Downstream Assay F->G Proceed to Assay H Possible Cause: Incomplete removal of free biotin G->H Check I Possible Cause: Over-biotinylation of protein G->I Check J Possible Cause: Insufficient blocking or washing G->J Check H_sol Improve purification step. Use a desalting column. H->H_sol I_sol Reduce Biotin-ONP:Protein molar ratio. Decrease reaction time. I->I_sol J_sol Increase blocking time/concentration. Add Tween-20 to wash buffers. J->J_sol

Caption: Workflow for protein biotinylation and a guide for troubleshooting high background signals.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High background signal in downstream assay (ELISA, WB, etc.) 1. Excess unbound biotin remaining: The purification step was insufficient to remove all free biotinylation reagent[10].1. Use a desalting column (e.g., Zeba™ Spin) or perform extensive dialysis to remove free biotin. Ensure the column's molecular weight cutoff (MWCO) is appropriate for your protein[2][9].
2. Insufficient blocking: The blocking buffer did not adequately cover all non-specific binding sites on the plate or membrane[3][5].2. Increase the concentration of your blocking agent (e.g., from 1% to 3% BSA). Extend the blocking incubation time. Consider trying a different blocking agent[3][15].
3. Inadequate washing: Unbound reagents were not washed away effectively between steps[6][16].3. Increase the number of wash cycles and the volume of wash buffer. Adding a detergent like 0.05% Tween-20 to the wash buffer can also help[3][6].
4. Over-biotinylation: The protein has too many biotin molecules attached, which can cause it to become "sticky" and bind non-specifically[2].4. Reduce the molar excess of this compound in the reaction. A 10-20 fold molar excess is a common starting point[17]. Optimize by titrating the ratio down.
Low or no signal from biotinylated protein 1. Inefficient biotinylation: The reaction conditions were not optimal, leading to a low degree of labeling.1. Ensure the reaction buffer is amine-free (e.g., PBS, HEPES) and at the correct pH (typically 7.2-8.5 for targeting primary amines)[8][17]. Confirm protein concentration before starting.
2. Loss of protein activity: The biotin molecule has attached to a critical site on the protein (e.g., an active site), hindering its function or binding ability[7][18].2. Reduce the molar ratio of biotin to protein to achieve a lower degree of labeling (minimal labeling)[7]. Consider using a biotinylation reagent that targets a different functional group if primary amines are critical for function[19].
3. Protein loss during purification: Significant amounts of protein were lost during the desalting or dialysis steps[2].3. Ensure you are using the correct size desalting column for your sample volume and that protein concentration is within the recommended range. Some protein loss is expected, but it should not be excessive[2].
Protein precipitates after biotinylation reaction 1. Over-labeling: A high degree of biotinylation can alter the protein's properties, leading to aggregation and precipitation[2][4].1. Substantially decrease the molar excess of this compound used in the reaction. Keep the labeling stoichiometry low[2].
2. Solvent incompatibility: The organic solvent (DMSO or DMF) used to dissolve the this compound is causing the protein to precipitate.2. Minimize the volume of the organic solvent added to the protein solution. Add the biotin solution slowly while gently stirring.
Inconsistent results between batches 1. Incomplete reaction or purification: Variations in reaction time or the efficiency of removing free biotin can lead to batch-to-batch differences[10].1. Standardize all steps of the protocol, including incubation times and purification methods. Use a desalting column for consistent removal of excess biotin[10].
2. Reagent instability: this compound is moisture-sensitive. Improper storage can lead to hydrolysis and reduced reactivity.2. Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Store desiccated at -20°C[17]. Prepare the stock solution in anhydrous DMSO or DMF immediately before use[17].

Quantitative Data Summary

Table 1: Recommended Reaction Conditions

ParameterRecommended ValueNotes
Protein Concentration 1 - 10 mg/mLMore dilute protein solutions may require a higher molar excess of the biotin reagent[17].
Reaction Buffer Amine-free buffer (e.g., PBS, HEPES)Buffers containing primary amines (like Tris) will compete with the protein for the biotin reagent and should be avoided[2].
pH 7.2 - 8.5The reaction targets unprotonated primary amines, which are more available at a pH above neutral[8][20].
Biotin-ONP:Protein Molar Ratio 10:1 to 20:1This is a starting point. Optimization is critical. For sensitive proteins or to avoid over-labeling, start with a lower ratio[7][17].
Incubation Time 30 - 60 minutesAt room temperature. Reactions can be performed for longer (e.g., 2 hours) at 4°C[17].
Incubation Temperature 4°C to Room Temperature (18-25°C)Room temperature reactions are faster. Colder temperatures can be used to slow the reaction and gain more control[8][17].

Table 2: Common Blocking and Quenching Agents

Agent TypeReagentTypical ConcentrationUse Case
Quenching Agent Tris20-50 mM (final)To stop the biotinylation reaction.
Glycine100 mM (final)An alternative to Tris for quenching the reaction[11].
Blocking Agent BSA (Bovine Serum Albumin)1 - 5% (w/v)General blocking for ELISA, Western blot, and bead-based assays[3][13].
Non-fat Dry Milk3 - 5% (w/v)Commonly used for Western blotting.
Normal Serum5 - 10% (v/v)Used as a blocking agent, typically from the same species as the secondary antibody to reduce background[5].
Wash Buffer Additive Tween-200.05 - 0.1% (v/v)A non-ionic detergent added to wash buffers to reduce non-specific protein-protein interactions[3][14].

Experimental Protocols

Protocol 1: General Protein Biotinylation with this compound

This protocol is a general guideline. Optimal conditions, particularly the molar ratio of biotin to protein, should be determined experimentally.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.5).

  • This compound (Biotin p-nitrophenyl ester).

  • Anhydrous DMSO or DMF.

  • Quenching buffer: 1M Tris-HCl, pH 8.0.

  • Desalting column with an appropriate MWCO for the target protein.

Procedure:

  • Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer like PBS, pH 7.5[17].

  • Allow the vial of this compound to warm to room temperature before opening.

  • Immediately before use, prepare a 10-20 mg/mL stock solution of this compound in anhydrous DMSO or DMF[17].

  • Calculate the volume of the biotin stock solution needed to achieve a 10-20 fold molar excess relative to the protein.

  • Add the calculated volume of Biotin-ONP stock solution to the protein solution while gently vortexing.

  • Incubate the reaction for 30-60 minutes at room temperature[17].

  • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris. Incubate for an additional 15 minutes at room temperature[2].

  • Proceed immediately to remove excess, unreacted biotin using Protocol 2.

Protocol 2: Removal of Excess Biotin using a Spin Desalting Column

Procedure:

  • Select a spin desalting column with a molecular weight cut-off (MWCO) well below the mass of your protein to ensure the protein is retained while small molecules are removed[9].

  • Prepare the column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.

  • Equilibrate the column with your desired storage buffer (e.g., PBS) by adding the buffer and centrifuging. Repeat this step 2-3 times.

  • Carefully apply the quenched biotinylation reaction mixture from Protocol 1 to the center of the column bed.

  • Place the column into a clean collection tube and centrifuge according to the manufacturer's protocol.

  • The eluate in the collection tube contains your purified biotinylated protein. The excess biotin and quenching agent are retained in the column matrix.

  • Determine the concentration of the purified biotinylated protein using a standard protein assay (e.g., BCA). Store the protein at 4°C for short-term use or at -20°C / -80°C for long-term storage.

Reaction Mechanism Visualization

G Protein Protein with Primary Amine (e.g., Lysine) Biotinylated_Protein Biotinylated Protein (Stable Amide Bond) Protein->Biotinylated_Protein Reaction (pH 7.2-8.5) BiotinONP This compound (Biotin p-nitrophenyl ester) BiotinONP->Biotinylated_Protein Reaction_Node + Byproduct p-Nitrophenol (Byproduct) Biotinylated_Protein->Byproduct +

Caption: Reaction of this compound with a primary amine on a protein to form a stable amide linkage.

References

preventing hydrolysis of (+)-Biotin-ONP during labeling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Biotin-ONP labeling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound and to troubleshoot common issues encountered during biotinylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for labeling?

This compound (ester) is a biotinylation reagent used to attach a biotin label to proteins, peptides, and other biomolecules.[1] The p-nitrophenyl (ONP) group is an excellent leaving group, which facilitates the reaction of the biotin with primary amino groups (such as the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond. This process is known as biotinylation.

Q2: What is the primary cause of this compound degradation during labeling reactions?

The primary cause of this compound degradation is hydrolysis. The ester bond in this compound is susceptible to cleavage by water, a reaction that is significantly accelerated at alkaline pH.[2][3] This hydrolysis reaction results in the formation of biotin and p-nitrophenol, rendering the biotinylation reagent inactive.

Q3: How does pH affect the efficiency of the labeling reaction and the hydrolysis of this compound?

There is a critical trade-off between the efficiency of the labeling reaction and the stability of the this compound reagent, both of which are pH-dependent.

  • Labeling Reaction: The target primary amino groups on the biomolecule need to be in their unprotonated, nucleophilic form to react with the biotinylating agent. Since the pKa of the ε-amino group of lysine is around 10.5, the labeling reaction is more efficient at a slightly alkaline pH (typically in the range of 8.0-9.0).

  • Hydrolysis: The rate of hydrolysis of the ester bond in this compound increases significantly with increasing pH.[2][3]

Therefore, an optimal pH must be chosen to maximize the labeling efficiency while minimizing the competing hydrolysis reaction.

Q4: Is this compound more or less stable than other common biotinylation reagents like NHS-biotin?

While both are activated esters, p-nitrophenyl esters like this compound are generally considered to be more stable in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters. It has been reported that the biotinylation reaction with Biotin-ONP is substantially faster than its rate of hydrolysis in an aqueous environment.

Troubleshooting Guide

This guide addresses common problems encountered during labeling reactions with this compound and provides potential causes and solutions.

Problem Potential Cause Recommended Solution
Low or No Biotin Labeling 1. Hydrolysis of this compound: The reagent may have degraded due to improper storage or handling, or due to suboptimal reaction conditions (e.g., high pH, prolonged incubation in aqueous buffer).2. Inactive Biomolecule: The target biomolecule may not have accessible primary amino groups.3. Incorrect Buffer Composition: The reaction buffer may contain primary amines (e.g., Tris, glycine) that compete with the target biomolecule for the biotinylation reagent.[4]1. Use Fresh Reagent: Always prepare a fresh stock solution of this compound in an anhydrous organic solvent (e.g., DMF or DMSO) immediately before use. Minimize the time the reagent is in an aqueous solution before adding it to the reaction mixture.2. Optimize Reaction pH: Perform the labeling reaction at a pH between 7.0 and 8.5 to balance labeling efficiency and reagent stability. Consider running pilot experiments at different pH values to determine the optimal condition for your specific biomolecule.3. Confirm Protein Reactivity: Ensure your protein of interest has available lysine residues or a free N-terminus. You can predict this based on the protein sequence or through analytical methods.4. Use Amine-Free Buffers: Use buffers that do not contain primary amines, such as phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffers.
Precipitation of the Labeled Biomolecule 1. Over-labeling: Excessive biotinylation can alter the solubility of the biomolecule, leading to precipitation.[5]2. Change in Isoelectric Point: The conversion of positively charged amino groups to neutral biotinylated amides can shift the isoelectric point (pI) of the protein, potentially causing it to precipitate at the reaction pH.1. Optimize Molar Ratio: Reduce the molar excess of this compound to the biomolecule. A typical starting point is a 10- to 20-fold molar excess, but this may need to be optimized.2. Adjust Reaction pH: If precipitation is suspected to be due to a pI shift, consider performing the labeling reaction at a pH further away from the predicted new pI of the biotinylated protein.
Inconsistent Labeling Results Between Batches 1. Variability in Reagent Activity: The this compound reagent may have degraded over time if not stored properly.2. Inconsistent Reaction Conditions: Minor variations in pH, temperature, incubation time, or buffer preparation can lead to different labeling efficiencies.1. Proper Reagent Storage: Store solid this compound desiccated at the recommended temperature to prevent moisture-induced hydrolysis. Aliquot the reagent to avoid repeated opening of the main container.2. Standardize Protocol: Carefully control all reaction parameters, including pH, temperature, and incubation time. Prepare fresh buffers for each experiment.
Unexpected Side Reactions 1. Modification of Other Residues: While this compound primarily targets primary amines, at higher pH values or with prolonged reaction times, it can potentially react with other nucleophilic residues such as the hydroxyl groups of serine, threonine, and tyrosine, or the imidazole group of histidine.[6]1. Control Reaction pH and Time: Perform the labeling reaction at the lowest effective pH (ideally below 9) and for the shortest time necessary to achieve the desired degree of labeling.

Quantitative Data Summary

Table 1: pH-Rate Profile for the Hydrolysis of p-Nitrophenyl Acetate (PNPA) at 25°C [2]

pHObserved Rate Constant (k_obs) (min⁻¹)Approximate Half-life (t½) (min)
2.00.01546.2
7.0~0.03~23.1
8.0~0.08~8.7
9.0~0.15~4.6
11.00.2852.4

Note: The half-life is calculated as ln(2)/k_obs. The data for PNPA hydrolysis provides a strong indication of the stability of the p-nitrophenyl ester group in this compound under different pH conditions.

Experimental Protocols

Protocol 1: General Procedure for Biotinylation of Proteins in Solution

  • Protein Preparation:

    • Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5-8.0) at a concentration of 1-10 mg/mL.

    • If the protein solution contains amine-containing buffers or stabilizers (e.g., Tris, glycine, sodium azide), they must be removed by dialysis or buffer exchange chromatography prior to labeling.

  • Preparation of this compound Stock Solution:

    • Immediately before use, dissolve this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10-20 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the protein (a 10-20 fold molar excess is a common starting point).

    • While gently vortexing the protein solution, add the calculated volume of the this compound stock solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C. The optimal incubation time may need to be determined empirically.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, a small amount of an amine-containing buffer (e.g., Tris to a final concentration of 20-50 mM) can be added to consume any unreacted this compound. Incubate for 15-30 minutes.

  • Purification of the Biotinylated Protein:

    • Remove excess, unreacted this compound and byproducts (p-nitrophenol) from the biotinylated protein using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.

Visualizations

Hydrolysis_vs_Labeling cluster_conditions Reaction Conditions cluster_outcomes Outcomes pH_7 pH 7.0-7.5 Slow_Hydrolysis Slow Hydrolysis (Reagent Stable) pH_7->Slow_Hydrolysis Favors Slow_Labeling Slow Labeling (Low Efficiency) pH_7->Slow_Labeling Leads to pH_8 pH 8.0-8.5 pH_8->Slow_Hydrolysis Maintains Reasonable Stability Fast_Labeling Fast Labeling (High Efficiency) pH_8->Fast_Labeling Favors pH_9 pH > 9.0 Fast_Hydrolysis Fast Hydrolysis (Reagent Unstable) pH_9->Fast_Hydrolysis Significantly Increases pH_9->Fast_Labeling Maximizes, but... competes with hydrolysis

Caption: Relationship between pH, labeling efficiency, and hydrolysis of this compound.

experimental_workflow start Start protein_prep 1. Prepare Protein Solution (Amine-free buffer) start->protein_prep reaction 3. Mix Protein and Biotin-ONP (Incubate 1-2h at RT) protein_prep->reaction biotin_prep 2. Prepare Fresh this compound Stock Solution (in DMF/DMSO) biotin_prep->reaction quench 4. Quench Reaction (Optional, e.g., with Tris) reaction->quench purify 5. Purify Biotinylated Protein (e.g., Desalting Column) quench->purify end End (Pure Biotinylated Protein) purify->end

Caption: General experimental workflow for protein biotinylation with this compound.

References

Technical Support Center: Enhancing the Solubility of Biotinylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered after biotinylating peptides with (+)-Biotin-ONP.

Frequently Asked Questions (FAQs)

Q1: Why has my peptide become insoluble after biotinylation with this compound?

A1: Biotin itself is a relatively hydrophobic molecule. Covalently attaching it to your peptide increases the overall hydrophobicity of the conjugate, which can lead to decreased solubility in aqueous buffers.[1][2][3][4] This is particularly common for peptides that are already hydrophobic or have a tendency to aggregate.[1][4] The addition of the biotin moiety can disrupt the peptide's native conformation and expose hydrophobic regions, leading to aggregation and precipitation.

Q2: What is this compound and how does it react with my peptide?

A2: this compound, or Biotin p-nitrophenyl ester, is an activated form of biotin used for labeling peptides and proteins. The p-nitrophenyl ester group is a good leaving group, allowing the biotin to efficiently react with primary amino groups on the peptide, such as the N-terminal amine or the epsilon-amino group of lysine residues, to form a stable amide bond.

Q3: Can the position of the biotin label affect solubility?

A3: Yes, the location of the biotin tag can influence the final product's solubility. If biotin is attached to a critical residue in a hydrophilic region of the peptide, it may have a more pronounced negative effect on solubility. N-terminal biotinylation is a common and often successful strategy.[5]

Q4: Are there alternative biotinylation reagents that might improve solubility?

A4: Yes, several biotinylation reagents incorporate hydrophilic spacers, such as polyethylene glycol (PEG), between the biotin molecule and the reactive group.[5][6][7] These PEGylated reagents increase the overall hydrophilicity of the resulting biotinylated peptide, which can significantly improve its solubility in aqueous solutions.[6][7][8][9]

Q5: How can I predict the solubility of my peptide before and after biotinylation?

A5: While precise prediction is challenging, you can make an educated guess by analyzing the peptide's amino acid sequence.[4][10][11][12] Calculate the overall charge of the peptide at a given pH. Peptides with a higher percentage of charged residues (Asp, Glu, Lys, Arg, His) are generally more soluble in aqueous buffers.[3][10][12] Conversely, a high percentage of hydrophobic residues (Trp, Leu, Ile, Phe, Met, Val, Tyr) will likely lead to poor aqueous solubility, which can be exacerbated by biotinylation.[1][3][4]

Troubleshooting Guide: Improving the Solubility of Your Biotinylated Peptide

If you are experiencing solubility issues with your biotinylated peptide, follow this step-by-step guide. It is crucial to test the solubility on a small aliquot of your peptide before dissolving the entire sample.[10][11][13]

Problem: My biotinylated peptide is not dissolving in my aqueous buffer (e.g., PBS).

Step 1: Initial Assessment and Basic Techniques
  • Sonication: Gently sonicate the sample in an ice bath for short bursts (e.g., 3 cycles of 15-30 seconds). This can help to break up aggregates.[10]

  • Gentle Heating: Briefly warm the sample to around 37°C. Be cautious, as prolonged heating can degrade the peptide.[13]

  • Vortexing: Vigorous vortexing can also aid in dissolution.

Step 2: pH Adjustment Based on Peptide Charge

The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH away from the pI can increase solubility.

  • For Basic Peptides (net positive charge):

    • If the peptide is not soluble in water, try dissolving it in a dilute acidic solution, such as 10% acetic acid.[11]

    • Once dissolved, slowly add this solution to your desired aqueous buffer while vortexing.

  • For Acidic Peptides (net negative charge):

    • If the peptide is insoluble in water, try dissolving it in a dilute basic solution, such as 0.1 M ammonium bicarbonate or 1% ammonium hydroxide.[4][11]

    • Once dissolved, slowly add this solution to your desired aqueous buffer while vortexing.

Step 3: Use of Organic Co-solvents

For highly hydrophobic or neutral peptides, organic solvents are often necessary for initial solubilization.[4][12]

  • Recommended Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN) are commonly used.[4][12] Note: Avoid DMSO if your peptide contains cysteine or methionine, as it can cause oxidation.[12]

  • Procedure:

    • Add a minimal amount of the chosen organic solvent to the lyophilized peptide to create a concentrated stock solution.

    • Once fully dissolved, slowly add this stock solution dropwise to your stirred aqueous buffer to the final desired concentration.

    • If the solution becomes cloudy, you have exceeded the peptide's solubility limit in that buffer.

Data Presentation: Quantifying the Impact of Biotinylation on Solubility

While specific solubility data for every peptide is unique, you can quantify the effect of biotinylation through a simple solubility test. A common method is the Turbidimetric Solubility Assay .[14] This involves preparing serial dilutions of your peptide (both biotinylated and non-biotinylated) in a specific solvent and measuring the turbidity (e.g., absorbance at a high wavelength like 600 nm) to determine the point of saturation.

Below is a template for how you could structure your findings.

PeptideModificationSolvent SystemMaximum Soluble Concentration (mg/mL)
Peptide XNonePBS, pH 7.4[User-determined value]
Peptide XThis compoundPBS, pH 7.4[User-determined value]
Peptide XThis compound10% DMSO in PBS, pH 7.4[User-determined value]
Peptide YNoneDeionized Water[User-determined value]
Peptide YThis compoundDeionized Water[User-determined value]
Peptide YThis compound10% Acetic Acid[User-determined value]

Experimental Protocols

Protocol 1: General Method for Solubilizing a Lyophilized Biotinylated Peptide
  • Initial Preparation: Centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom. Allow the vial to come to room temperature.

  • Calculate Net Charge: Determine the net charge of your peptide at neutral pH (pH 7).

    • Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus.

    • Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.

    • Sum the values to get the net charge.

  • Solvent Selection and Dissolution:

    • If the net charge is positive (basic peptide): Attempt to dissolve in sterile, deionized water. If unsuccessful, add a small amount of 10% acetic acid to dissolve the peptide, then dilute with your buffer of choice.

    • If the net charge is negative (acidic peptide): Attempt to dissolve in sterile, deionized water. If unsuccessful, add a small amount of 0.1 M ammonium bicarbonate to dissolve the peptide, then dilute with your buffer of choice.

    • If the net charge is neutral or the peptide is highly hydrophobic (>50% hydrophobic residues): Add a minimal volume of DMSO (or DMF/ACN) to the peptide. Once dissolved, slowly add this concentrated stock to your vortexing aqueous buffer to the desired final concentration.

  • Verification: A successfully dissolved peptide should result in a clear solution. If the solution is cloudy or contains particulates, it is not fully dissolved.

  • Storage: Store the peptide solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Visualizations

Factors_Affecting_Solubility cluster_peptide Peptide Properties cluster_modification Biotinylation cluster_environment Solvent Environment AminoAcidComp Amino Acid Composition (Hydrophobicity) Solubility Biotinylated Peptide Solubility AminoAcidComp->Solubility Charge Net Charge (pI) Charge->Solubility Length Peptide Length Length->Solubility Biotin This compound (Adds Hydrophobicity) Biotin->Solubility Spacer Spacer Arm (e.g., PEG for hydrophilicity) Spacer->Solubility pH pH of Solution pH->Solubility CoSolvent Organic Co-solvents (e.g., DMSO) CoSolvent->Solubility IonicStrength Ionic Strength IonicStrength->Solubility

Caption: Factors influencing the solubility of biotinylated peptides.

Troubleshooting_Workflow Start Start: Lyophilized Biotinylated Peptide AddBuffer Add Aqueous Buffer (e.g., PBS) Start->AddBuffer IsDissolved1 Is it soluble? AddBuffer->IsDissolved1 Sonication Apply Sonication / Gentle Heating IsDissolved1->Sonication No Success Success: Peptide is Solubilized IsDissolved1->Success Yes IsDissolved2 Is it soluble? Sonication->IsDissolved2 CheckCharge Determine Net Charge (Acidic/Basic/Neutral) IsDissolved2->CheckCharge No IsDissolved2->Success Yes Acidic Acidic Peptide: Add dilute base (e.g., NH4HCO3) CheckCharge->Acidic Basic Basic Peptide: Add dilute acid (e.g., Acetic Acid) CheckCharge->Basic Neutral Neutral/Hydrophobic Peptide: Use Organic Co-solvent (e.g., DMSO) CheckCharge->Neutral IsDissolved3 Is it soluble? Acidic->IsDissolved3 Basic->IsDissolved3 Neutral->IsDissolved3 IsDissolved3->Success Yes Fail Consult Further/ Consider Resynthesis with PEG spacer IsDissolved3->Fail No

Caption: Troubleshooting workflow for solubilizing biotinylated peptides.

References

Technical Support Center: Quantifying Protein Biotinylation with (+)-Biotin-ONP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for quantifying the degree of protein biotinylation after using (+)-Biotin-ONP (biotin p-nitrophenyl ester).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an amine-reactive biotinylation reagent. The p-nitrophenyl (ONP) ester group reacts with primary amines (–NH₂) found on the N-terminus of proteins and on the side chains of lysine (Lys) residues, forming a stable amide bond. This reaction covalently attaches the biotin molecule to the protein. Due to the strong and highly specific interaction between biotin and avidin (or streptavidin), this labeling allows for sensitive detection and purification.[1][2]

Q2: How does Biotin-ONP differ from NHS-ester biotinylation reagents?

Both Biotin-ONP and N-hydroxysuccinimide (NHS) esters target primary amines. However, there are key differences:

  • Reactivity and Solubility : Biotin-ONP is reported to have greater solubility in organic solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) compared to some NHS esters and may couple more rapidly.[3]

  • Side Reactions : While primarily targeting amines, ONP and NHS esters can, under certain conditions, acylate other residues such as serine, tyrosine, or arginine, which can be a source of variability.[4][]

  • Hydrolysis : Both reagents are susceptible to hydrolysis in aqueous solutions. A freshly prepared stock solution in an anhydrous solvent is crucial for maximal reactivity.

Q3: Which is the most common method to quantify the degree of biotinylation?

The most common and straightforward method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[6] This colorimetric assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin. This displacement results in a decrease in absorbance at 500 nm, which is proportional to the amount of biotin in the sample. More sensitive, fluorescence-based assays are also available.[7][8]

Q4: Why is it critical to remove excess, unreacted biotin before quantification?

Any free biotin remaining in the sample will compete with the biotinylated protein for binding sites on avidin in the HABA assay. This will lead to an inaccurate, artificially high estimation of the degree of biotinylation.[4][7][9] Therefore, thorough removal of unreacted biotin via dialysis or size-exclusion chromatography (e.g., desalting columns) is an essential step.[4][9]

Experimental Protocols

Protocol 1: Protein Biotinylation using this compound

This protocol outlines a general procedure for labeling a protein with this compound. Optimization may be required based on the specific protein.

Materials:

  • Protein of interest (1-10 mg/mL)

  • Biotinylation Buffer: Phosphate-Buffered Saline (PBS) or Bicarbonate buffer (50-100 mM), pH 7.5-8.5. Crucially, this buffer must be free of primary amines (e.g., Tris) or stabilizing agents like sodium azide.

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Buffer Exchange : Ensure the protein is in the appropriate amine-free Biotinylation Buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Prepare Biotin-ONP Stock Solution : Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL. Vortex until fully dissolved.

  • Calculate Reagent Volume : Determine the volume of Biotin-ONP stock solution needed to achieve the desired molar excess (e.g., 20-fold molar excess of biotin to protein). A higher molar excess may be needed for dilute protein solutions.

  • Reaction : Add the calculated volume of Biotin-ONP stock solution to the protein solution while gently stirring.

  • Incubation : Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching (Optional) : To stop the reaction, a small amount of an amine-containing buffer like Tris can be added to a final concentration of 20-50 mM.

  • Purification : Remove unreacted Biotin-ONP and the p-nitrophenol byproduct by passing the reaction mixture through a desalting column or by dialyzing extensively against PBS.

Protocol 2: Quantification with the HABA Assay (Microplate Format)

Materials:

  • Biotinylated protein sample (purified)

  • HABA/Avidin premixed solution (available in commercial kits) or individually prepared HABA and Avidin solutions.

  • Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 7.0)

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 500 nm.

  • Biotin standards (for standard curve, optional but recommended)

Procedure:

  • Prepare HABA/Avidin Solution : Prepare the HABA/Avidin working solution according to the manufacturer's instructions.

  • Set up Plate :

    • Blank : Add 180 µL of HABA/Avidin solution and 20 µL of the same buffer your protein is in.

    • Samples : Add 180 µL of HABA/Avidin solution to wells. Add 20 µL of your purified biotinylated protein sample. It is recommended to test several dilutions of your sample to ensure the reading falls within the linear range of the assay.[1][4]

    • Standards (Optional) : Prepare a dilution series of free biotin and add 20 µL of each standard to wells containing 180 µL of HABA/Avidin solution.

  • Incubate : Mix the plate gently on a plate shaker for 30-60 seconds.[1] Let the plate stand for 5-10 minutes at room temperature.

  • Read Absorbance : Measure the absorbance of all wells at 500 nm (A₅₀₀).

  • Calculate Degree of Biotinylation : Use the change in absorbance to calculate the concentration of biotin (see Data Presentation section for calculations).

Data Presentation & Calculations

The degree of biotinylation is typically expressed as the molar ratio of biotin to protein (moles of biotin per mole of protein).

Table 1: Example HABA Assay Data (Cuvette Format)
Sample DescriptionA₅₀₀ ReadingΔA₅₀₀ (A₅₀₀ HABA/Avidin - A₅₀₀ Sample)
HABA/Avidin Solution (Blank)0.952-
Biotinylated IgG Sample0.5870.365
Calculation of Biotinylation Degree

The number of moles of biotin per mole of protein can be calculated using the Beer-Lambert law.

1. Calculate Biotin Concentration:

  • Moles of Biotin = (ΔA₅₀₀ × Vᵣ) / (ε × Vₛ)

    • ΔA₅₀₀ : Change in absorbance at 500 nm.

    • Vᵣ : Volume of the HABA/Avidin reagent in the cuvette (e.g., 0.9 mL).

    • ε : Molar extinction coefficient of the HABA/Avidin complex at 500 nm, pH 7.0 (~34,000 M⁻¹cm⁻¹).[9]

    • Vₛ : Volume of the biotinylated sample added (e.g., 0.1 mL).

2. Calculate Moles of Protein:

  • Moles of Protein = (Protein concentration [mg/mL] × Vₛ) / (Protein MW [mg/mol])

    • Protein concentration : Determined by a standard protein assay (e.g., BCA or A₂₈₀).

    • Protein MW : Molecular weight of the protein.

3. Determine Molar Ratio:

  • Degree of Biotinylation = Moles of Biotin / Moles of Protein

Visualized Workflows and Logic

Biotinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_quant Quantification Prot Protein in Amine-Free Buffer Mix Combine & Incubate (RT, 1-2h) Prot->Mix Biotin This compound in Anhydrous DMF Biotin->Mix Purify Desalting Column or Dialysis Mix->Purify FreeBiotin Unreacted Biotin & Byproducts Purify->FreeBiotin Waste Product Biotinylated Protein Purify->Product Purified Conjugate Quant HABA Assay Result Degree of Biotinylation Quant->Result Product->Quant HABA_Assay_Mechanism cluster_initial Initial State: High Absorbance (500 nm) cluster_final Final State: Low Absorbance (500 nm) Avidin Avidin Avidin_HABA Avidin-HABA Complex Avidin_Biotin Avidin-Biotin Complex HABA HABA Biotin Biotinylated Protein Avidin_HABA->Avidin_Biotin + Biotinylated Protein (Higher Affinity) Troubleshooting_Tree Start Start: Quantification Results Unsatisfactory Problem What is the primary issue? Start->Problem LowYield Low/No Biotinylation (Low ΔA₅₀₀) Problem->LowYield Low Signal Inconsistent Inconsistent Results Problem->Inconsistent Variable Signal Precipitate Protein Precipitation Problem->Precipitate Sample Loss CheckBuffer Is reaction buffer amine-free? LowYield->CheckBuffer CheckPurify Was free biotin completely removed? Inconsistent->CheckPurify CheckOverBiotin Was a high molar excess used? Precipitate->CheckOverBiotin CheckReagent Is Biotin-ONP freshly prepared? CheckBuffer->CheckReagent Yes Sol_Buffer Action: Use amine-free buffer (PBS, Bicarbonate) CheckBuffer->Sol_Buffer No CheckRatio Was molar excess sufficient? CheckReagent->CheckRatio Yes Sol_Reagent Action: Prepare fresh reagent in anhydrous solvent CheckReagent->Sol_Reagent No Sol_Ratio Action: Increase molar excess of Biotin-ONP CheckRatio->Sol_Ratio No CheckProtocol Were all steps standardized? CheckPurify->CheckProtocol Yes Sol_Purify Action: Improve purification (more dialysis, new column) CheckPurify->Sol_Purify No Sol_Protocol Action: Standardize time, temp, pH for all batches CheckProtocol->Sol_Protocol No CheckSolvent Was solvent [ ] >10%? CheckOverBiotin->CheckSolvent No Sol_OverBiotin Action: Reduce molar excess and/or reaction time CheckOverBiotin->Sol_OverBiotin Yes Sol_Solvent Action: Keep organic solvent concentration <10% CheckSolvent->Sol_Solvent Yes

References

HABA Assay Technical Support Center: Measuring Biotin Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay for quantifying biotin incorporation. This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to help researchers, scientists, and drug development professionals successfully implement this colorimetric assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the HABA assay for biotin quantification?

A1: The HABA assay is a colorimetric method used to determine the amount of biotin in a sample. The principle is based on the displacement of the HABA dye from the avidin-HABA complex.[1][2][3] Initially, avidin is bound to the HABA dye, forming a yellow-orange complex that exhibits a strong absorbance at 500 nm.[1][4] Biotin has a significantly higher affinity for avidin than HABA.[4][5] When a sample containing biotin is introduced, the biotin displaces the HABA dye from the avidin binding sites. This causes a decrease in the absorbance at 500 nm, which is directly proportional to the concentration of biotin in the sample.[1][6][7]

Q2: What is "(+)-Biotin-ONP" and how does it relate to the HABA assay?

A2: "this compound" refers to Biotin-p-nitrophenyl ester, which is a type of biotinylation reagent used to covalently attach biotin to molecules like proteins or antibodies. The HABA assay itself does not directly involve Biotin-ONP. Instead, it is used after the biotinylation reaction to measure the amount of biotin that has been successfully incorporated onto the target molecule.

Q3: What is the linear range of the HABA assay?

A3: The HABA assay is most accurate for determining biotin concentrations in the range of 2 to 16 µM.[5][8] If your sample's biotin concentration is expected to be outside this range, it should be diluted or concentrated accordingly to ensure the readings are within the linear range.[5]

Q4: Is it necessary to remove unincorporated biotin before performing the HABA assay?

A4: Yes, it is critical to remove all non-reacted or hydrolyzed free biotin from your biotinylated sample before performing the assay.[2][5][6] The HABA assay measures the total biotin in the solution. Failure to remove free biotin will lead to an overestimation of the biotin incorporation level.[6] Methods like dialysis or gel filtration are commonly used for this purpose.[2][5]

Q5: Can I use any buffer for the HABA assay?

A5: No, it is important to use a compatible buffer. Buffers containing potassium, such as Modified Dulbecco's PBS, should be avoided as they can cause precipitation in the assay.[5][6] Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS) at a pH of around 7.2 are generally recommended.[6]

Assay Principle and Workflow Visualization

The following diagrams illustrate the underlying principle of the HABA assay and the general experimental workflow.

HABA_Assay_Principle cluster_0 Step 1: Avidin-HABA Complex Formation cluster_1 Step 2: Biotin Displacement Avidin Avidin Avidin_HABA Avidin-HABA Complex Absorbs at 500 nm Avidin->Avidin_HABA Binds HABA HABA Dye HABA->Avidin_HABA Avidin_Biotin Avidin-Biotin Complex No Absorbance at 500 nm Avidin_HABA->Avidin_Biotin Free_HABA Free HABA Dye Avidin_HABA->Free_HABA Biotin Biotin Sample Biotin->Avidin_Biotin Displaces HABA

Figure 1. Principle of the HABA displacement assay.

HABA_Assay_Workflow Prep_Reagents Prepare HABA Solution and Avidin-HABA Reagent Measure_Initial_Abs Measure Initial Absorbance of Avidin-HABA at 500 nm (A1) Prep_Reagents->Measure_Initial_Abs Prep_Sample Prepare Biotinylated Sample (Remove free biotin) Add_Sample Add Biotinylated Sample to Avidin-HABA Reagent Prep_Sample->Add_Sample Measure_Initial_Abs->Add_Sample Incubate Incubate for 5-10 minutes at Room Temperature Add_Sample->Incubate Measure_Final_Abs Measure Final Absorbance at 500 nm (A2) Incubate->Measure_Final_Abs Calculate Calculate Biotin Concentration and Molar Ratio Measure_Final_Abs->Calculate

Figure 2. General experimental workflow for the HABA assay.

Experimental Protocols

This section provides detailed methodologies for performing the HABA assay in both cuvette and 96-well microplate formats.

Reagent Preparation
  • HABA Solution (10 mM): Dissolve 24.2 mg of HABA in 9.9 mL of deionized water. Add 100 µL of 1N NaOH and mix until dissolved.[4] If the HABA does not dissolve completely, an additional 100 µL of 1N NaOH can be added.[4][6] This solution can be stored at 4°C.[4][6]

  • Avidin-HABA Reagent: The exact concentrations can vary between commercial kits. A common preparation involves adding a specific volume of HABA solution to a known concentration of avidin in PBS. For example, add 600 µL of the HABA solution to 10 mg of avidin and bring the final volume to 20 mL with PBS.[4] This solution should be used immediately or stored at 4°C for up to one week.[4]

Protocol A: Cuvette Format
  • Pipette 900 µL of the Avidin-HABA Reagent into a 1 mL cuvette.[4][6]

  • Measure the absorbance at 500 nm using a spectrophotometer. This reading is the initial absorbance (A₁). The value should typically be between 0.9 and 1.3.[4][6]

  • Add 100 µL of your biotinylated sample to the cuvette and mix well.[4][6]

  • Incubate at room temperature until the absorbance reading stabilizes (usually 5-10 minutes).

  • Measure the final absorbance at 500 nm (A₂). If this reading is below 0.3, the sample is too concentrated and should be diluted before repeating the assay.[4][6]

  • Proceed to the calculations section.

Protocol B: 96-Well Microplate Format
  • Add 180 µL of the Avidin-HABA Reagent to each well of a 96-well clear, flat-bottom plate.[6][8]

  • Add 20 µL of your biotinylated sample to the appropriate wells. It is recommended to run samples in duplicate or triplicate.[8]

  • Include a negative control by adding 20 µL of the sample buffer (without biotin) to separate wells.[5][8]

  • Mix the plate gently on a plate shaker for 5 minutes.[5][8]

  • Measure the absorbance at 500 nm using a microplate reader.

  • Proceed to the calculations section.

Calculations

The concentration of biotin is calculated using the Beer-Lambert law, A = εbC.

  • Calculate the change in absorbance (ΔA₅₀₀):

    • Cuvette: ΔA₅₀₀ = (0.9 × A₁) - A₂. (The 0.9 factor corrects for the 1:10 dilution of the Avidin-HABA reagent by the sample).[2]

    • Microplate: ΔA₅₀₀ = A (negative control) - A (sample).

  • Calculate the concentration of biotin (in M):

    • Biotin Concentration (M) = ΔA₅₀₀ / (ε × b)

  • Calculate the moles of biotin per mole of protein:

    • Molar Ratio = [Biotin Concentration (M) × Sample Dilution Factor] / [Protein Concentration (M)]

Quantitative Data Summary

ParameterValueReference
Wavelength (λ) 500 nm[1][4][6]
Molar Extinction Coefficient (ε) of Avidin-HABA Complex 34,000 - 34,500 M⁻¹cm⁻¹[1][4][6]
Typical Cuvette Pathlength (b) 1.0 cm[2][6]
Typical Microplate Pathlength (b) for 200 µL ~0.5 cm[2][6]
Assay Linear Range 2 - 16 µM Biotin[5][8]
Recommended A₅₀₀ of Avidin-HABA Reagent 0.9 - 1.3[4][6]

Troubleshooting Guide

Q: My change in absorbance (ΔA₅₀₀) is very low or zero. What could be the problem?

A: There are several potential causes for a low or negligible change in absorbance:

  • Low Biotinylation Level: The biotinylation reaction may have been inefficient, resulting in little to no biotin incorporated into your protein.[6] Consider optimizing the biotinylation reaction by using a different chemistry or increasing the molar ratio of the biotinylation reagent.[6]

  • Sample Too Dilute: The concentration of the biotinylated protein in your sample may be too low to detect.[5] Try concentrating your sample before repeating the assay.

  • Steric Hindrance: For some proteins, the incorporated biotin may be "buried" within the protein's structure, making it inaccessible to the avidin.[9] In such cases, enzymatic digestion of the protein with an enzyme like pronase might be necessary to expose the biotin groups.[4][9]

Q: I observed a precipitate in my cuvette/well after adding the sample. Why did this happen?

A: Precipitation is often caused by incompatible buffers. As mentioned, buffers containing potassium can cause the reagents to precipitate.[5][6] Ensure your final sample is in a recommended buffer like PBS or TBS.

Q: The final absorbance reading (A₂) is very low (e.g., <0.3 in a cuvette). What does this mean?

A: A very low final absorbance reading indicates that your sample contains an excess of biotin, which has displaced most of the HABA from the avidin.[4] This means your sample concentration is above the linear range of the assay. You will need to dilute your sample and perform the assay again to get an accurate quantification.[4][6]

Q: The HABA assay results seem to underestimate the biotin incorporation compared to other methods. Why?

A: The HABA assay measures the number of biotin molecules available for binding to avidin, not necessarily the absolute number of biotin molecules attached to the protein.[10] If biotin molecules are attached very close to each other, one large avidin molecule might bind to multiple biotin molecules simultaneously, or steric hindrance could prevent binding.[9][10] This can lead to an underestimation of the true biotin-to-protein molar ratio.[9][10] For highly accurate quantification, alternative methods like mass spectrometry might be considered.[9]

References

removing excess (+)-Biotin-ONP after reaction completion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the removal of excess (+)-Biotin-ONP following a biotinylation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound after my reaction?

A1: Residual, unreacted this compound can lead to several downstream issues. It can compete with your biotinylated molecule for binding sites on streptavidin or avidin matrices, leading to reduced capture efficiency in affinity purification.[1] Furthermore, excess free biotin can cause high background signals in assays such as ELISAs and Western blots.[1] Therefore, its removal is critical for ensuring the accuracy and reliability of subsequent experiments.[2]

Q2: What are the most common methods for removing unreacted this compound?

A2: The primary methods for removing small molecules like this compound from larger macromolecules (e.g., proteins, antibodies) are dialysis, size-exclusion chromatography (often in a spin column format), and affinity purification using streptavidin-coated beads.[1][3]

Q3: How do I choose the best purification method for my experiment?

A3: The selection of a purification method depends on several factors, including your sample volume, the molecular weight of your biotinylated molecule, the required level of purity, and the available time.[1] The flowchart below can guide your decision-making process.

G start Start: Need to remove excess This compound sample_volume What is your sample volume? start->sample_volume large_volume > 100 µL sample_volume->large_volume Large small_volume < 100 µL sample_volume->small_volume Small dialysis Dialysis large_volume->dialysis sec_spin Size-Exclusion Chromatography (Spin Column) small_volume->sec_spin end End dialysis->end high_purity Is very high purity/ enrichment required? sec_spin->high_purity affinity Affinity Purification (e.g., Magnetic Beads) affinity->end high_purity->sec_spin No, rapid cleanup is sufficient high_purity->affinity Yes G cluster_reaction Biotinylation Reaction cluster_purification Purification cluster_products Final Products Protein Protein (with primary amine) ReactionMix Reaction Mixture: - Biotinylated Protein - Excess this compound - Byproducts Protein->ReactionMix BiotinONP This compound BiotinONP->ReactionMix PurificationMethod Purification Method (Dialysis, SEC, or Affinity) ReactionMix->PurificationMethod PurifiedProtein Purified Biotinylated Protein PurificationMethod->PurifiedProtein Waste Excess this compound and Byproducts (removed) PurificationMethod->Waste G start Start: Incomplete removal of excess this compound check_method Which purification method was used? start->check_method dialysis Dialysis check_method->dialysis Dialysis sec Size-Exclusion Chromatography check_method->sec SEC affinity Affinity Purification check_method->affinity Affinity dialysis_solution Increase dialysis time and number of buffer changes. dialysis->dialysis_solution sec_solution Verify MWCO of the resin is appropriate for your molecule. sec->sec_solution affinity_solution Perform pre-cleanup with dialysis or SEC before affinity step. affinity->affinity_solution end End: Re-purify sample dialysis_solution->end sec_solution->end affinity_solution->end

References

Technical Support Center: (+)-Biotin-ONP and Amino Acid Side Chain Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Biotin-ONP (Biotin p-nitrophenyl ester). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound for biotinylating proteins and to address potential side reactions with amino acid side chains. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target for this compound on a protein?

The primary target for this compound is the ε-amino group of lysine residues.[1][2] This reaction is most efficient at a pH between 7 and 9.[3][4] The nucleophilic amine attacks the carbonyl carbon of the p-nitrophenyl ester, leading to the formation of a stable amide bond and the release of p-nitrophenol.

Q2: What are the potential side reactions of this compound with other amino acid side chains?

While lysine is the primary target, this compound can also react with other nucleophilic amino acid side chains, particularly under certain conditions. These side reactions can lead to a heterogeneous population of biotinylated proteins. Known side reactions include:

  • O-acylation of:

    • Serine [5]

    • Threonine [6]

    • Tyrosine [5]

  • Modification of Arginine [5]

Q3: How does pH affect the biotinylation reaction and potential side reactions?

The pH of the reaction buffer is a critical parameter. An alkaline pH (7-9) is optimal for the reaction with lysine's primary amine.[3][4] However, higher pH also increases the rate of hydrolysis of the Biotin-ONP reagent, which can reduce biotinylation efficiency.[3] Additionally, a higher pH can increase the reactivity of other nucleophilic side chains, such as the hydroxyl groups of serine and tyrosine, potentially increasing the incidence of side reactions.

Q4: Can I use buffers like Tris or glycine for my biotinylation reaction?

No, it is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[3][4] These buffers will compete with the primary amines on your protein for reaction with the Biotin-ONP, significantly reducing the efficiency of your intended biotinylation. Recommended buffers include phosphate-buffered saline (PBS) or HEPES.

Q5: How can I confirm that my protein has been biotinylated and identify which residues are modified?

Mass spectrometry is a powerful technique to confirm biotinylation and identify the specific amino acid residues that have been modified.[7][8][9][10] By analyzing the mass shift of peptides after enzymatic digestion, you can pinpoint the sites of biotin attachment. This is particularly useful for identifying and quantifying any unintended side reactions.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no biotinylation of the target protein. Inactive Biotin-ONP reagent. The p-nitrophenyl ester is susceptible to hydrolysis. Ensure your Biotin-ONP is stored in a desiccated environment. Prepare fresh solutions of the reagent immediately before use.
Presence of primary amines in the buffer. Buffers like Tris or glycine will compete with your protein for the biotinylation reagent.[3][4] Switch to a non-amine-containing buffer such as PBS or HEPES at a pH between 7 and 8.
Suboptimal pH of the reaction. The reaction with primary amines is pH-dependent. Ensure your reaction buffer is within the optimal pH range of 7-9.[3][4]
Insufficient molar excess of Biotin-ONP. The ratio of Biotin-ONP to your protein may be too low. Empirically optimize the molar excess of the biotinylation reagent. A 20-fold molar excess is a common starting point.[4]
Evidence of non-specific modification or protein aggregation. Side reactions with other amino acid side chains. Undesired reactions with serine, threonine, tyrosine, or arginine can occur.[5][6] Try lowering the pH of the reaction (e.g., to pH 7.0-7.5) to decrease the reactivity of these side chains. You can also reduce the molar excess of Biotin-ONP or shorten the reaction time.
Hydrolysis of the biotinylated protein. The bonds formed with serine and threonine (O-acyl) are less stable than the amide bond with lysine. If you suspect O-acylation, be aware that the biotin label may be labile, especially at higher pH.
Inconsistent results between batches. Variability in the biotinylation reaction. Ensure consistent reaction conditions (pH, temperature, reaction time, and reagent concentration) for each experiment.[11] Quantify the degree of biotinylation for each batch to ensure reproducibility.
Purity of the protein sample. Contaminating proteins in your sample will also be biotinylated. Ensure your protein of interest is highly purified before starting the biotinylation protocol.

Data Presentation: Reactivity of this compound

While precise quantitative data for the reaction rates of this compound with all amino acid side chains is not extensively documented in a single source, the following table summarizes the known reactivity based on available literature. The reactivity is relative and highly dependent on the specific reaction conditions (e.g., pH, temperature, and steric accessibility of the residue).

Amino Acid Side Chain Functional Group Relative Reactivity with this compound Resulting Linkage Stability of Linkage References
Lysine ε-Amino (-NH₂)High (Primary Target) AmideStable[1][2]
N-terminus α-Amino (-NH₂)HighAmideStable[6]
Serine Hydroxyl (-OH)Low to ModerateEster (O-acyl)Labile (especially at high pH)[5]
Threonine Hydroxyl (-OH)Low to ModerateEster (O-acyl)Labile (especially at high pH)[6]
Tyrosine Phenolic Hydroxyl (-OH)Low to ModeratePhenolic EsterLabile[5]
Arginine GuanidiniumLowAcylguanidinePotentially unstable[5]

Experimental Protocols

Protocol for Biotinylation of a Purified Protein with this compound

This protocol is a general guideline. Optimal conditions, particularly the molar ratio of Biotin-ONP to protein, should be determined empirically for each specific protein.

Materials:

  • Purified protein in a suitable buffer (e.g., PBS or HEPES, pH 7.5).

  • This compound.

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column or dialysis tubing for purification.

Procedure:

  • Prepare the Protein Solution: Ensure your purified protein is in an amine-free buffer at a concentration of 1-10 mg/mL. The buffer should not contain preservatives like sodium azide that have nucleophilic properties.

  • Prepare the Biotin-ONP Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM).

  • Biotinylation Reaction:

    • Calculate the required volume of the Biotin-ONP stock solution to achieve the desired molar excess (start with a 20:1 molar ratio of Biotin-ONP to protein).

    • Slowly add the Biotin-ONP solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The optimal time may vary.

  • Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purify the Biotinylated Protein: Remove excess, unreacted Biotin-ONP and the p-nitrophenol byproduct by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Quantify Biotinylation (Optional but Recommended): Determine the degree of biotin incorporation using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by mass spectrometry.

Visualizations

Primary_Biotinylation_Reaction cluster_reactants Reactants cluster_products Products Protein_Lysine Protein with accessible Lysine (ε-NH₂) Biotinylated_Protein Biotinylated Protein (Stable Amide Bond) Protein_Lysine->Biotinylated_Protein Reaction at pH 7-9 Biotin_ONP This compound Biotin_ONP->Biotinylated_Protein p_Nitrophenol p-Nitrophenol (Byproduct) Biotin_ONP->p_Nitrophenol Leaving Group

Caption: Primary reaction of this compound with a lysine residue.

Side_Reactions_Workflow cluster_side_reactions Potential Side Reactions Start Biotinylation Experiment with this compound Check_Conditions Are reaction conditions (e.g., pH > 8, high molar excess) favorable for side reactions? Start->Check_Conditions Ser_Thr Serine/Threonine (O-acylation) Check_Conditions->Ser_Thr Yes Tyr Tyrosine (O-acylation) Check_Conditions->Tyr Yes Arg Arginine Modification Check_Conditions->Arg Yes Desired_Product Homogeneous Biotinylation (Primarily Lysine) Check_Conditions->Desired_Product No (Optimized Conditions) Heterogeneous_Product Heterogeneous Product Mixture Ser_Thr->Heterogeneous_Product Tyr->Heterogeneous_Product Arg->Heterogeneous_Product

Caption: Logical workflow of potential side reactions.

References

Technical Support Center: Optimizing N-Terminal Biotinylation with (+)-Biotin-ONP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Biotin-ONP for selective N-terminal biotinylation of peptides and proteins.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind optimizing pH for selective N-terminal biotinylation?

A1: The selectivity of N-terminal biotinylation over lysine residue modification is primarily achieved by controlling the reaction pH. This is based on the difference in the acidity (pKa) of the α-amino group at the N-terminus of a peptide (pKa ≈ 7.8-8.2) and the ε-amino group of a lysine side chain (pKa ≈ 10.5). At a pH value between the pKa of the N-terminal amine and the lysine amine, the N-terminal α-amino group is more deprotonated and thus more nucleophilic, making it more reactive towards electrophilic reagents like this compound. Conversely, the majority of lysine ε-amino groups remain protonated and are therefore less reactive.

Q2: What is this compound and how does it compare to NHS-biotin for N-terminal labeling?

A2: this compound, or (+)-Biotin p-nitrophenyl ester, is a biotinylation reagent that contains a p-nitrophenyl ester reactive group. This group reacts with primary amines to form a stable amide bond. Compared to the more commonly used N-hydroxysuccinimide (NHS) esters of biotin, p-nitrophenyl esters are generally more stable in aqueous solutions, which can be advantageous for reactions requiring longer incubation times. However, NHS esters are often more reactive, allowing for shorter reaction times. The principles of pH optimization for selective N-terminal labeling apply to both types of reagents.

Q3: What is the optimal pH for selective N-terminal biotinylation with this compound?

A3: The optimal pH for selective N-terminal biotinylation with this compound is a balance between reaction efficiency and selectivity. A pH range of 6.5 to 7.5 is generally recommended as a starting point for optimization. At this pH, a significant fraction of the N-terminal α-amino groups are unprotonated and reactive, while the vast majority of lysine ε-amino groups are protonated and thus unreactive. It is crucial to empirically determine the optimal pH for each specific peptide, as the pKa of the N-terminal amine can be influenced by the surrounding amino acid sequence.

Q4: Can I use Tris buffer for my biotinylation reaction?

A4: No, it is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with the N-terminus of your peptide for reaction with the this compound, leading to significantly lower biotinylation efficiency. Suitable non-amine-containing buffers include phosphate-buffered saline (PBS), phosphate buffers, or HEPES.

Troubleshooting Guide

Problem 1: Low Biotinylation Efficiency

Possible Cause Recommended Solution
Incorrect pH of the reaction buffer. Verify the pH of your reaction buffer. For selective N-terminal labeling, a pH between 6.5 and 7.5 is a good starting point. If you are targeting both N-terminal and lysine residues, a higher pH (8.0-9.0) will increase the reaction rate.
Presence of primary amines in the buffer. Ensure your buffer is free of primary amines (e.g., Tris, glycine). Use a non-amine-containing buffer such as PBS or phosphate buffer.
Degradation of this compound. This compound is sensitive to moisture. Ensure the reagent is stored properly with a desiccant. Prepare the stock solution immediately before use.
Insufficient molar excess of this compound. Increase the molar ratio of this compound to your peptide. A 5- to 20-fold molar excess is a common starting point.
Low peptide concentration. Increase the concentration of your peptide in the reaction mixture.
Short reaction time or low temperature. Increase the incubation time or temperature. However, be mindful that prolonged reaction times at higher pH can lead to hydrolysis of the Biotin-ONP and decreased selectivity.

Problem 2: Lack of Selectivity (Labeling of Lysine Residues)

Possible Cause Recommended Solution
Reaction pH is too high. Lower the pH of the reaction buffer to the 6.5-7.5 range to favor the protonation of lysine ε-amino groups, thus reducing their reactivity.
Prolonged reaction time at a suboptimal pH. Optimize the reaction time. Shorter incubation times can sometimes improve selectivity, even at a slightly higher pH.
Highly reactive lysine residues. The local microenvironment can lower the pKa of a specific lysine residue, making it more reactive. In such cases, further lowering the pH (e.g., to 6.0) might be necessary, though this will also decrease the overall reaction rate.

Problem 3: Peptide Precipitation during the Reaction

Possible Cause Recommended Solution
Poor peptide solubility in the reaction buffer. Add a small amount of an organic co-solvent such as DMSO or DMF (up to 10-20% v/v) to the reaction buffer to improve peptide solubility.
Biotinylation alters peptide solubility. The addition of the hydrophobic biotin moiety can sometimes cause the modified peptide to precipitate. Performing the reaction at a lower peptide concentration may help.

Quantitative Data: pH-Dependent Reactivity

The following table summarizes the theoretical relationship between pH and the relative reactivity of N-terminal α-amines and lysine ε-amines with this compound. The rate of aminolysis is dependent on the concentration of the unprotonated amine. The selectivity is the ratio of the rate of N-terminal modification to the rate of lysine modification.

pHFraction of Unprotonated N-terminal α-Amine (pKa ≈ 8.0)Fraction of Unprotonated Lysine ε-Amine (pKa ≈ 10.5)Relative Rate of N-terminal AminolysisRelative Rate of Lysine AminolysisEstimated Selectivity (N-terminal / Lysine)
6.0~1%~0.003%LowVery Low~333
6.5~3%~0.01%ModerateVery Low~300
7.0~9%~0.03%GoodLow~300
7.5~24%~0.1%HighLow~240
8.0~50%~0.3%Very HighModerate~167
8.5~76%~1%Very HighModerate~76
9.0~91%~3%Very HighHigh~30

Note: These are theoretical estimations. The actual pKa values and reaction rates can vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: pH Optimization for Selective N-Terminal Biotinylation

This protocol outlines a method to determine the optimal pH for selective N-terminal biotinylation of a target peptide.

  • Peptide and Reagent Preparation:

    • Dissolve the peptide in a suitable buffer (e.g., 50 mM phosphate buffer) to a final concentration of 1-5 mg/mL.

    • Prepare a fresh 10 mM stock solution of this compound in an anhydrous organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Reaction Setup:

    • Set up a series of reactions in separate microcentrifuge tubes. In each tube, add the peptide solution.

    • Adjust the pH of each reaction mixture to a different value within the desired range (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) using small additions of dilute acid or base.

    • Add a 10-fold molar excess of the 10 mM this compound stock solution to each tube.

  • Incubation:

    • Incubate the reactions for 2-4 hours at room temperature with gentle mixing.

  • Quenching and Analysis:

    • Quench the reaction by adding a final concentration of 10-20 mM Tris or glycine.

    • Analyze the reaction products by mass spectrometry (e.g., MALDI-TOF or LC-MS) to determine the extent of single biotinylation (N-terminal) versus multiple biotinylations (lysine residues).

  • Determination of Optimal pH:

    • Identify the pH that provides the highest yield of the desired mono-biotinylated product with minimal di- or multi-biotinylated side products.

Protocol 2: Standard Protocol for Selective N-Terminal Biotinylation

This protocol is a starting point for selective N-terminal biotinylation once the optimal pH has been determined (assumed to be pH 7.0 in this example).

  • Prepare Reaction Buffer:

    • Prepare a 50 mM sodium phosphate buffer, pH 7.0.

  • Dissolve Peptide:

    • Dissolve the peptide in the reaction buffer to a concentration of 1-5 mg/mL. If solubility is an issue, up to 20% (v/v) DMF or DMSO can be added.

  • Prepare this compound Solution:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Biotinylation Reaction:

    • Add a 5- to 10-fold molar excess of the this compound stock solution to the peptide solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quench Reaction:

    • Add a primary amine-containing buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM to quench any unreacted this compound. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess biotin reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis. For small peptides, reverse-phase HPLC is recommended for purification.

  • Verification and Storage:

    • Confirm biotinylation using mass spectrometry.

    • Store the biotinylated peptide under the same conditions as the unlabeled peptide, typically lyophilized or in a suitable buffer at -20°C or -80°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification & Analysis prep_peptide Dissolve Peptide in Buffer reaction Mix Peptide and This compound prep_peptide->reaction Peptide Solution prep_biotin Prepare this compound Stock Solution prep_biotin->reaction Biotin Reagent incubation Incubate at Room Temperature reaction->incubation quench Quench Reaction incubation->quench purify Purify Biotinylated Peptide quench->purify analyze Analyze by Mass Spectrometry purify->analyze

Caption: Experimental workflow for N-terminal biotinylation.

signaling_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products peptide Peptide with N-terminal and Lysine Amines n_terminal_biotin N-terminally Biotinylated Peptide peptide->n_terminal_biotin Selective Reaction unreacted_lysine Unreacted Lysine peptide->unreacted_lysine biotin_onp This compound biotin_onp->n_terminal_biotin p_nitrophenol p-Nitrophenol (byproduct) biotin_onp->p_nitrophenol ph_control pH 6.5 - 7.5 ph_control->n_terminal_biotin

Caption: Selective N-terminal biotinylation reaction scheme.

Validation & Comparative

A Head-to-Head Comparison: (+)-Biotin-ONP vs. Biotin-OSu for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the efficient and reliable incorporation of biotin is paramount for a multitude of applications, from affinity purification to sophisticated cellular assays. The choice of biotinylating agent can significantly impact the success of solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of two commonly used activated biotin esters: (+)-Biotin-p-nitrophenyl ester ((+)-Biotin-ONP) and Biotin-N-hydroxysuccinimide ester (Biotin-OSu), supported by experimental data and detailed protocols to inform your selection process.

Executive Summary

Extensive evaluation of this compound and Biotin-OSu for solid-phase biotinylation of peptides has revealed a clear advantage for this compound.[1] It is widely recognized for its superior solubility in common SPPS solvents and its significantly faster reaction kinetics, making it the recommended reagent for efficient on-resin biotinylation. While both reagents can achieve successful biotinylation, the operational advantages of this compound lead to shorter synthesis times and potentially higher purity of the final biotinylated peptide.

Performance Characteristics: A Quantitative Comparison

The selection of a biotinylating agent in SPPS is often dictated by its performance in key areas such as solubility, reaction speed, and overall efficiency. The following table summarizes the key quantitative differences between this compound and Biotin-OSu.

ParameterThis compoundBiotin-OSuReferences
Molecular Weight 365.40 g/mol 341.38 g/mol
Solubility in DMF Significantly higher than Biotin-OSu~20 mg/mL[1][2]
Solubility in NMP Significantly higher than Biotin-OSu50 mg/mL (clearly soluble)[3]
Typical On-Resin Coupling Time ~40 minutes12 - 24 hours[3][4]
Leaving Group p-nitrophenolN-hydroxysuccinimideN/A

The Critical Role of Solubility and Reactivity in SPPS

In the context of solid-phase peptide synthesis, the efficiency of the biotinylation step is crucial. The peptide is anchored to a solid support, and the biotinylating agent must be effectively delivered in a suitable solvent to the free N-terminal amine of the peptide chain.

Solubility: A Practical Advantage for this compound

The superior solubility of this compound in commonly used SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) is a significant practical advantage.[1] Higher solubility allows for the preparation of more concentrated reagent solutions, which can drive the coupling reaction more efficiently and minimize the total volume of solvent required. In contrast, the lower solubility of Biotin-OSu can sometimes necessitate the use of larger solvent volumes or co-solvents to achieve complete dissolution, potentially complicating the synthesis process.[2]

Reaction Kinetics: The Decisive Factor

The most striking difference between the two reagents lies in their reaction speed. This compound exhibits significantly faster coupling kinetics, with on-resin biotinylation typically complete within 40 minutes.[3] Biotin-OSu, on the other hand, requires a much longer reaction time, often extending to 12 or even 24 hours to ensure complete biotinylation.[4] This dramatic difference in reaction time has a direct impact on the overall efficiency of the peptide synthesis workflow, making this compound a more attractive option for high-throughput synthesis and for minimizing the potential for side reactions associated with prolonged exposure of the peptide to reaction conditions.

Visualizing the Workflow and Chemistry

To better illustrate the processes discussed, the following diagrams outline the experimental workflow for on-resin biotinylation and the chemical reactions involved.

G cluster_workflow On-Resin Biotinylation Workflow Peptide_on_Resin Peptide on Solid Support (N-terminus deprotected) Washing_1 Wash Resin Peptide_on_Resin->Washing_1 Biotinylation Biotinylation Reaction (this compound or Biotin-OSu in DMF/NMP) Washing_1->Biotinylation Washing_2 Wash Resin Biotinylation->Washing_2 Cleavage Cleavage from Resin & Side-Chain Deprotection Washing_2->Cleavage Purification Purification of Biotinylated Peptide Cleavage->Purification G cluster_reactions Biotinylation Reaction Mechanisms cluster_ONP This compound Reaction cluster_OSu Biotin-OSu Reaction Peptide_Amine_ONP Resin-Peptide-NH2 Biotinylated_Peptide_ONP Resin-Peptide-NH-Biotin Peptide_Amine_ONP->Biotinylated_Peptide_ONP + Biotin-ONP Biotin_ONP This compound Biotin_ONP->Biotinylated_Peptide_ONP pNP p-nitrophenol Biotinylated_Peptide_ONP->pNP + Leaving Group Peptide_Amine_OSu Resin-Peptide-NH2 Biotinylated_Peptide_OSu Resin-Peptide-NH-Biotin Peptide_Amine_OSu->Biotinylated_Peptide_OSu + Biotin-OSu Biotin_OSu Biotin-OSu Biotin_OSu->Biotinylated_Peptide_OSu NHS N-hydroxysuccinimide Biotinylated_Peptide_OSu->NHS + Leaving Group

References

A Head-to-Head Comparison of Amine-Reactive Biotinylation Reagents: Unveiling the Advantages of (+)-Biotin-ONP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise labeling of biomolecules, the selection of an appropriate biotinylation reagent is a critical determinant of experimental success. This guide provides an in-depth comparison of (+)-Biotin-ONP (p-nitrophenyl ester of biotin) with other commonly employed amine-reactive biotinylation reagents, such as NHS-Biotin and Sulfo-NHS-Biotin. By examining key performance metrics, this document aims to highlight the distinct advantages of this compound in specific applications.

Executive Summary

Biotinylation, the covalent attachment of biotin to proteins and other macromolecules, is a cornerstone technique for a multitude of applications, including affinity purification, immunoassays, and protein interaction studies. While N-hydroxysuccinimide (NHS) esters of biotin are widely used, this compound presents a compelling alternative with notable benefits in terms of reactivity and solubility, particularly in non-aqueous environments and solid-phase synthesis.

Comparative Analysis of Performance

The choice of a biotinylation reagent hinges on several factors, including reaction efficiency, specificity, solubility, and the stability of the resulting biotinylated molecule. This section provides a comparative overview of these parameters for this compound, NHS-Biotin, and Sulfo-NHS-Biotin.

Table 1: Quantitative Comparison of Amine-Reactive Biotinylation Reagents
FeatureThis compoundNHS-Biotin (Biotin-OSu)Sulfo-NHS-Biotin
Reactive Group p-nitrophenyl esterN-hydroxysuccinimide esterSulfated N-hydroxysuccinimide ester
Target Moiety Primary amines (-NH₂)Primary amines (-NH₂)Primary amines (-NH₂) on cell surfaces
Reaction pH 7.0 - 9.07.0 - 9.07.0 - 9.0
Solubility Good in organic solvents (DMF, NMP)Poor in aqueous buffers; soluble in organic solvents (DMSO, DMF)Good in aqueous buffers
Reaction Time (Peptide Synthesis) ~40 minutes[1]~12 hours[1]Not typically used for solid-phase synthesis
Membrane Permeability PermeablePermeableImpermeable
Potential Side Reactions O-acylation of Ser/Tyr, Arg modification[2][3]O-acylation of Ser/Tyr[2][3]Less prone to side reactions with intracellular components
Stability of Biotinylated Product Stable amide bondStable amide bondStable amide bond

Key Advantages of this compound

1. Enhanced Reactivity and Faster Kinetics: For applications such as solid-phase peptide synthesis, this compound demonstrates significantly faster reaction kinetics compared to NHS-Biotin. Complete coupling can be achieved in as little as 40 minutes with Biotin-ONP, whereas NHS-Biotin may require up to 12 hours.[1] This rapid reactivity can be attributed to the good leaving group nature of the p-nitrophenolate anion. Furthermore, the rate of the biotinylation reaction with Biotin-ONP is reported to be over 15 times faster than its rate of hydrolysis, ensuring efficient labeling even in the presence of trace amounts of water.[4]

2. Superior Solubility in Organic Solvents: this compound exhibits greater solubility in common organic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) compared to NHS-Biotin.[1] This property is particularly advantageous in solid-phase synthesis and for labeling hydrophobic proteins or peptides that require non-aqueous reaction conditions.

Considerations and Potential Drawbacks

While this compound offers clear advantages in specific contexts, it is essential to consider potential limitations. Studies have indicated that p-nitrophenyl esters, along with NHS esters, can exhibit side reactions with amino acid residues other than primary amines. Specifically, O-acylation of serine and tyrosine residues and a novel biotinylation of arginine have been reported.[2][3] This highlights the importance of optimizing reaction conditions to maximize specificity. For applications requiring exclusive labeling of cell surface proteins, the membrane-permeable nature of this compound makes it less suitable than the water-soluble and membrane-impermeable Sulfo-NHS-Biotin.

Experimental Protocols

Detailed and optimized protocols are crucial for successful biotinylation. Below are representative protocols for protein biotinylation in solution using this compound and a standard protocol for NHS-Biotin for comparison.

Protocol 1: Protein Biotinylation using this compound (Generalized)

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein to be biotinylated in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Biotinylation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, non-reacted biotinylation reagent and by-products by passing the reaction mixture through a desalting column.

Protocol 2: Protein Biotinylation using NHS-Biotin (Standard)

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-Biotin

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or glycine)

  • Desalting column

Procedure:

  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[5]

  • Prepare NHS-Biotin Stock Solution: Immediately before use, dissolve NHS-Biotin in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.[6]

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution.[6]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[5][6]

  • Quenching: Add a quenching buffer to stop the reaction.

  • Purification: Purify the biotinylated protein using a desalting column to remove unreacted reagent.[5]

Visualizing the Workflow and Chemistry

To further clarify the processes involved, the following diagrams illustrate the general workflow for amine-reactive biotinylation and the chemical reaction mechanism.

Biotinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein Protein in Amine-Free Buffer Mix Mix Protein and Biotinylation Reagent Protein->Mix Reagent This compound in Organic Solvent Reagent->Mix Incubate Incubate at Room Temperature Mix->Incubate Quench Quench Reaction Incubate->Quench Purify Purify via Desalting Column Quench->Purify Biotinylated_Protein Biotinylated Protein Purify->Biotinylated_Protein

Caption: Experimental workflow for protein biotinylation.

Caption: Reaction of this compound with a primary amine.

Conclusion

This compound emerges as a highly effective amine-reactive biotinylation reagent with distinct advantages in specific experimental contexts. Its superior reactivity and solubility in organic solvents make it an excellent choice for solid-phase peptide synthesis and for the labeling of hydrophobic biomolecules. While potential side reactions necessitate careful optimization of reaction conditions, the rapid kinetics of this compound can significantly streamline workflows. For researchers prioritizing speed and efficiency in non-aqueous environments, this compound offers a powerful alternative to traditional NHS-ester-based biotinylation reagents. Conversely, for applications demanding high aqueous solubility and cell-surface specificity, Sulfo-NHS-Biotin remains the reagent of choice. Ultimately, the selection of the optimal biotinylation reagent will depend on the specific requirements of the application and the nature of the molecule to be labeled.

References

Cleavable Biotinylation Reagents: A Superior Alternative to (+)-Biotin-ONP for Reversible Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to enhance the precision and efficiency of affinity-based purification and analysis, cleavable biotinylation reagents present a significant advancement over traditional, non-cleavable options like (+)-Biotin-ONP. The ability to release biotinylated molecules from streptavidin or avidin supports under mild conditions preserves the integrity and function of the target biomolecule, a critical factor in downstream applications.

This guide provides an objective comparison of various cleavable biotinylation reagents, highlighting their performance against each other and demonstrating their advantages over the non-cleavable this compound. Experimental data is presented to support these comparisons, along with detailed protocols for key methodologies.

The Advantage of Cleavability: Preserving Your Target

The core limitation of non-cleavable biotinylation reagents, such as this compound, lies in the extremely strong and stable interaction between biotin and avidin/streptavidin. Elution of the biotinylated molecule requires harsh, denaturing conditions (e.g., boiling in SDS-PAGE loading buffer, low pH, or high concentrations of chaotropic agents), which often leads to the irreversible denaturation and loss of function of the target protein or complex.

Cleavable biotinylation reagents overcome this hurdle by incorporating a linker arm between the biotin moiety and the reactive group that can be selectively broken under specific, mild conditions. This allows for the gentle release of the captured molecule in its native, functional state, free from the biotin tag.

Comparative Performance of Cleavable Biotinylation Reagents

The choice of a cleavable biotinylation reagent depends on the specific application, the nature of the target molecule, and the compatibility of the cleavage conditions with downstream analyses. The most common types of cleavable linkers are susceptible to reduction (disulfide-based), acid, light (photocleavable), or enzymes.

A key study by Li et al. (2022) systematically benchmarked the performance of five commercially available cleavable biotin tags in peptide-centric chemoproteomics workflows. The study evaluated an acid-cleavable tag with a dialkoxydiphenylsilane (DADPS) moiety, a photocleavable (PC) tag, and three reduction-cleavable (RC) tags with different disulfide bonds. The results demonstrated that the acid-cleavable DADPS linker, in combination with a "protein 'click', peptide 'capture'" workflow, outperformed the other methods in terms of enrichment efficiency, identification yield, and reproducibility.[1]

Reagent TypeCleavage ConditionEnrichment Efficiency (%)Identified PeptidesReproducibility (CV%)Key AdvantagesPotential Drawbacks
Acid-Cleavable (DADPS) 1% Formic Acid~95Highest<10High yield, mild cleavagePotential for side reactions (formylation)
Photocleavable (PC) UV light (365 nm)~85Intermediate~15Non-invasive, rapid cleavageLower efficiency, potential for UV damage to sample
Reduction-Cleavable (RC-1) 10 mM DTT~90Intermediate~12Common lab reagent, effectiveCan disrupt protein disulfide bonds
Reduction-Cleavable (RC-2) 10 mM DTT~88Lower~18Common lab reagentLower efficiency compared to RC-1
Reduction-Cleavable (RC-3) 10 mM TCEP~92High~11More stable than DTTCan disrupt protein disulfide bonds

Table 1: Comparative performance of different cleavable biotinylation reagents in a peptide-centric chemoproteomics workflow. Data is synthesized from the findings of Li et al. (2022).[1]

Another study directly compared a thiol-cleavable NHS-SS-biotin with a non-cleavable NHS-biotin and found that while both effectively label proteins, the presence of the biotin tag on lysine residues can hinder trypsin digestion efficiency.[2] This can lead to an increase in missed cleavages during sample preparation for mass spectrometry. The use of a cleavable reagent that allows for the removal of the biotin tag prior to digestion can mitigate this issue.

Biotinylation ReagentPeptides with at least one missed cleavage (%)
Unlabeled <10
SS-biotin-labeled >90
Biotin-labeled (non-cleavable) >90

Table 2: Impact of biotinylation on trypsin digestion efficiency. The thiol-cleavable SS-biotin showed a slight mitigation of this issue compared to the non-cleavable biotin. Adapted from data in "Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics".[2]

Furthermore, a comparison between an acid-cleavable biotin-alkyne (DADPS) and an uncleavable biotin-alkyne in a BONCAT (biorthogonal noncanonical amino acid tagging) workflow revealed that the cleavable reagent identified and quantified more than double the number of peptides.[3] This highlights the significant improvement in sensitivity and detection afforded by cleavable reagents in proteomics applications.

Experimental Protocols

General Workflow for Protein Biotinylation, Capture, and Elution

G cluster_labeling Biotinylation cluster_capture Affinity Capture cluster_elution Cleavage and Elution Protein Protein Sample Labeled_Protein Biotinylated Protein Protein->Labeled_Protein Incubation Reagent Cleavable Biotinylation Reagent Reagent->Labeled_Protein Captured_Complex Captured Biotinylated Protein Labeled_Protein->Captured_Complex Binding Beads Streptavidin-Coated Beads Beads->Captured_Complex Eluted_Protein Pure, Unmodified Protein Captured_Complex->Eluted_Protein Cleavage Cleavage_Agent Cleavage Agent (e.g., DTT, Acid, UV) Cleavage_Agent->Eluted_Protein

Caption: General experimental workflow for protein labeling, capture, and elution using cleavable biotinylation reagents.

Protocol 1: Protein Biotinylation using NHS-SS-Biotin (Disulfide-Cleavable)

This protocol describes the biotinylation of a purified protein in solution using an amine-reactive, disulfide-cleavable biotinylation reagent.

Materials:

  • Protein sample (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS-SS-Biotin

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette

  • Streptavidin agarose resin

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Cleavage/Elution buffer (e.g., PBS containing 50 mM DTT)

Procedure:

  • Reagent Preparation: Immediately before use, dissolve NHS-SS-Biotin in DMF or DMSO to a concentration of 10-20 mg/mL.

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-SS-Biotin solution to the protein sample. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Removal of Excess Biotin: Remove non-reacted biotinylation reagent using a desalting column or by dialysis against PBS.

  • Affinity Capture: Add the biotinylated protein sample to streptavidin agarose resin and incubate for 1-2 hours at room temperature with gentle mixing.

  • Washing: Wash the resin several times with wash buffer to remove non-specifically bound proteins.

  • Cleavage and Elution: Add the cleavage/elution buffer to the resin and incubate for 1 hour at 37°C to reduce the disulfide bond and release the protein. Collect the supernatant containing the purified, unmodified protein.

Protocol 2: Cell Surface Protein Biotinylation and Isolation

This protocol is for the selective labeling and isolation of plasma membrane proteins from cultured cells.

Materials:

  • Cultured cells

  • Ice-cold PBS, pH 8.0

  • Sulfo-NHS-SS-Biotin (water-soluble)

  • Quenching solution (e.g., 100 mM glycine in PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin agarose resin

  • Wash buffer (e.g., Lysis buffer with decreasing concentrations of detergents)

  • Cleavage/Elution buffer (e.g., SDS-PAGE sample buffer with 50 mM DTT)

Procedure:

  • Cell Preparation: Wash cultured cells three times with ice-cold PBS (pH 8.0) to remove media components.

  • Biotinylation: Incubate the cells with a freshly prepared solution of 0.5-1.0 mg/mL Sulfo-NHS-SS-Biotin in ice-cold PBS for 30 minutes at 4°C with gentle agitation.

  • Quenching: Quench the reaction by washing the cells three times with ice-cold quenching solution.

  • Cell Lysis: Lyse the cells using an appropriate lysis buffer.

  • Affinity Capture: Incubate the cell lysate with streptavidin agarose resin overnight at 4°C with rotation.

  • Washing: Wash the resin extensively with wash buffer to remove non-biotinylated proteins.

  • Cleavage and Elution: Elute the captured cell surface proteins by incubating the resin with cleavage/elution buffer for 30 minutes at 60°C. The eluted proteins are ready for analysis by SDS-PAGE and western blotting.

Signaling Pathway and Logical Relationship Diagrams

G

Caption: A representative workflow for peptide-centric chemoproteomics utilizing a cleavable biotin-azide reagent for the enrichment and identification of probe-labeled peptides.

G cluster_non_cleavable Non-Cleavable Biotinylation cluster_cleavable Cleavable Biotinylation A Biotinylated Target B Streptavidin Beads A->B Binding C Harsh Elution (e.g., 8M Guanidine-HCl) B->C Elution D Denatured Target C->D E Biotinylated Target F Streptavidin Beads E->F Binding G Mild Cleavage (e.g., DTT) F->G Elution H Native, Functional Target G->H

Caption: Logical comparison of elution conditions and target protein state between non-cleavable and cleavable biotinylation strategies.

Conclusion

Cleavable biotinylation reagents offer a distinct and significant advantage over their non-cleavable counterparts like this compound by enabling the recovery of target biomolecules in their native, functional state. The choice of a specific cleavable reagent should be guided by the experimental context, with acid-cleavable DADPS linkers showing particular promise in demanding applications such as quantitative proteomics. By providing a means for gentle and efficient elution, these reagents empower researchers to perform more sophisticated and reliable analyses of protein function, interactions, and modifications.

References

A Head-to-Head Comparison: (+)-Biotin-ONP Performance in Aqueous vs. Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter in achieving efficient and specific biotinylation of proteins, peptides, and other biomolecules. This guide provides a comprehensive comparison of the performance of (+)-Biotin-p-nitrophenyl ester ((+)-Biotin-ONP) in aqueous versus organic solvents, supported by available data and experimental protocols.

Performance Overview: Aqueous vs. Organic Solvents

This compound exhibits solubility in both aqueous and organic solvents, a key factor influencing its application. However, its performance characteristics, including solubility and reaction kinetics, differ significantly between these environments.

Key Findings:

  • Solubility: this compound demonstrates significantly higher solubility in organic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) compared to aqueous solutions. This property is crucial when working with high concentrations of the labeling reagent or with biomolecules that are more stable in organic media.

  • Reactivity in Aqueous Media: Despite lower solubility, this compound is effective in aqueous solutions. The rate of the biotinylation reaction with primary amines in an aqueous environment is reported to be more than 15 times faster than the rate of hydrolysis of the reagent.[1] This indicates that efficient labeling can be achieved in aqueous buffers before significant degradation of the reagent occurs.

  • Mixed Solvent Systems: A common practice involves dissolving this compound in an organic solvent like DMSO or DMF at a high concentration and then adding it to the aqueous solution containing the target molecule.[2] This approach leverages the high solubility in the organic solvent while the reaction itself proceeds in the aqueous environment, accommodating many biological molecules that require an aqueous medium to maintain their native conformation and activity.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water10 mg/mL
Dimethylformamide (DMF)≤50 mg/mL
Dimethyl sulfoxide (DMSO)Soluble
Methanol25 mg/mL

Table 2: Performance Characteristics of this compound

CharacteristicAqueous Solvent (e.g., PBS)Organic Solvent (e.g., DMF)Key Considerations
Reaction Rate The biotinylation reaction is significantly faster than hydrolysis.[1]Generally faster due to higher solubility and concentration of reactants.The choice of solvent can influence the reaction kinetics.
Reaction Efficiency Efficient labeling is achievable despite potential hydrolysis.High efficiency, particularly for solid-phase peptide synthesis.[3][4]Efficiency in aqueous solutions depends on factors like pH and buffer composition.
Compatibility Ideal for soluble proteins and biomolecules that require an aqueous environment to maintain their native structure and function.Suitable for peptides and other molecules soluble in organic media, and for solid-phase synthesis.The solvent must be compatible with the target molecule to avoid denaturation or loss of activity.

Comparison with Alternative Biotinylation Reagents

While this compound is a robust reagent, several alternatives are available, each with distinct characteristics.

Table 3: Comparison of this compound with Other Biotinylation Reagents

ReagentAdvantagesDisadvantagesPrimary Applications
This compound Good reactivity, better solubility in organic solvents than Biotin-OSu.[3][4]Less water-soluble than sulfo-NHS esters.Labeling of proteins and peptides in solution and on solid phase.
Biotin-NHS (N-hydroxysuccinimide ester) Widely used, effective for labeling primary amines.Can be non-specific due to the abundance of lysine residues on protein surfaces.[5]General protein and peptide biotinylation.
Sulfo-NHS-Biotin Water-soluble, enabling biotinylation in completely aqueous solutions without organic solvents.[6]Can be less stable in aqueous solutions at higher pH.[7]Labeling of cell surface proteins and other applications requiring a fully aqueous environment.
Biotin-PEG-MeTz (Methyltetrazine) Highly specific through bioorthogonal click chemistry, minimizing off-target reactions.[5]Requires a two-step labeling process.[5]Site-specific labeling where maintaining protein function is critical.
NHS-SS-Biotin Contains a cleavable disulfide bond, allowing for the removal of the biotin tag under reducing conditions.[8]The cleavage step adds complexity to the workflow.Reversible biotinylation for applications like affinity purification.

Experimental Protocols

The following are generalized protocols for the biotinylation of proteins and peptides using this compound in aqueous and organic solvents.

Protocol 1: Biotinylation of Proteins in an Aqueous Buffer (Phosphate-Buffered Saline)

Objective: To label a protein with this compound in an aqueous environment.

Materials:

  • Protein to be labeled (in a primary amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • This compound

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Prepare Protein Solution: Dissolve the protein in PBS at a concentration of 1-10 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in DMSO or DMF.

  • Biotinylation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted biotin and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).

Protocol 2: Biotinylation of Peptides on Solid Phase using an Organic Solvent (DMF)

Objective: To label a peptide with this compound during solid-phase peptide synthesis.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Washing solvents (e.g., DMF, Dichloromethane)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Deprotection: Remove the N-terminal Fmoc protecting group to expose the primary amine.

  • Prepare Biotinylation Solution: Dissolve this compound (1.5 equivalents) and DIPEA (2 equivalents) in DMF.

  • Biotinylation Reaction:

    • Add the biotinylation solution to the deprotected peptide-resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature with agitation.

    • Monitor the reaction completion using a ninhydrin test.

  • Washing: Wash the resin thoroughly with DMF and other appropriate solvents to remove excess reagents.

  • Cleavage and Deprotection: Cleave the biotinylated peptide from the resin and remove side-chain protecting groups using standard procedures.

Visualizing the Process

Biotinylation Workflow Diagram

Biotinylation_Workflow cluster_aqueous Aqueous Phase Biotinylation cluster_organic Organic Phase Biotinylation (Solid Phase) A_Start Protein in Aqueous Buffer A_React Biotinylation Reaction A_Start->A_React A_Reagent This compound in Organic Solvent A_Reagent->A_React A_Quench Quench Reaction A_React->A_Quench A_Purify Purification A_Quench->A_Purify A_End Biotinylated Protein A_Purify->A_End O_Start Peptide on Solid Support O_Deprotect N-terminal Deprotection O_Start->O_Deprotect O_React Biotinylation Reaction O_Deprotect->O_React O_Reagent This compound in DMF O_Reagent->O_React O_Wash Washing O_React->O_Wash O_Cleave Cleavage from Resin O_Wash->O_Cleave O_End Biotinylated Peptide O_Cleave->O_End

Caption: A flowchart comparing the experimental workflows for protein biotinylation in an aqueous phase and peptide biotinylation in an organic phase (solid-phase synthesis).

Signaling Pathway Analogy: Biotinylation as a Tagging Mechanism

Biotinylation_Tagging cluster_biotinylation Biotinylation Process cluster_detection Detection/Capture Target Target Molecule (Protein/Peptide) Biotinylated_Molecule Biotinylated Molecule Target->Biotinylated_Molecule Reagent This compound Reagent->Biotinylated_Molecule Covalent Bond Formation Avidin Avidin/Streptavidin Complex Biotin-Avidin Complex Biotinylated_Molecule->Complex High-Affinity Binding Avidin->Complex

Caption: A diagram illustrating the two-stage process of biotinylation for subsequent detection or purification, highlighting the strong interaction between biotin and avidin/streptavidin.

References

A Head-to-Head Comparison of Biotinylation Reagents: Sulfo-NHS-Biotin versus (+)-Biotin-ONP for Cell Surface Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective labeling of cell surface proteins is a cornerstone technique for studying protein trafficking, receptor-ligand interactions, and identifying cell-type specific markers. The choice of biotinylation reagent is critical for the success of these experiments. This guide provides an objective comparison of two amine-reactive biotinylation reagents, Sulfo-NHS-biotin and (+)-Biotin-ONP, to aid in the selection of the most appropriate tool for your research needs.

This comparison delves into their mechanisms of action, key physicochemical properties, and provides detailed experimental protocols. The data presented underscores the suitability of each reagent for specific applications, with a focus on cell surface labeling.

Executive Summary

Sulfo-NHS-biotin is a highly water-soluble and membrane-impermeable reagent, making it the superior choice for specifically labeling proteins on the outer surface of living cells. Its reactivity is targeted to primary amines, forming stable amide bonds. In contrast, this compound is sparingly soluble in aqueous solutions and is membrane-permeable, which can lead to the labeling of intracellular proteins, a significant drawback for applications requiring exclusive cell surface modification. While effective for general protein biotinylation in solution, its use in specific cell surface labeling is limited and not well-documented.

Comparison of Physicochemical and Performance Characteristics

FeatureSulfo-NHS-biotinThis compound (Biotin p-nitrophenyl ester)
Reactive Group N-hydroxysulfosuccinimide (Sulfo-NHS) esterp-nitrophenyl (ONP) ester
Target Functional Group Primary amines (-NH₂)Primary amines (-NH₂)
Water Solubility High (approx. 10 mM)[1]Low to sparingly soluble; requires organic solvent (DMSO or DMF)[1][2]
Membrane Permeability Impermeable[3]Permeable
Suitability for Cell Surface Labeling ExcellentPoor (risk of intracellular labeling)
Reaction pH 7.0 - 9.0[4]7.0 - 9.0
Byproduct of Reaction N-hydroxysulfosuccinimide (water-soluble)p-nitrophenol (can be monitored spectrophotometrically)
Stability in Aqueous Solution Prone to hydrolysis, especially at higher pH; should be used immediately after reconstitution[5]Also susceptible to hydrolysis

Mechanism of Action

Both Sulfo-NHS-biotin and this compound are amine-reactive biotinylation reagents that form stable amide bonds with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins. The fundamental difference lies in their leaving groups, which influences their reactivity and, more critically for cell surface labeling, their physicochemical properties.

Sulfo-NHS-biotin

The Sulfo-NHS ester of biotin reacts with primary amines via nucleophilic acyl substitution. The negatively charged sulfonate group on the N-hydroxysuccinimide ring renders the molecule water-soluble and prevents it from crossing the cell membrane. This ensures that only proteins exposed on the cell surface are biotinylated.

Sulfo_NHS_Biotin_Reaction reagent Sulfo-NHS-biotin intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack protein Cell Surface Protein (with Primary Amine) protein->intermediate product Biotinylated Protein (Stable Amide Bond) intermediate->product byproduct Sulfo-NHS intermediate->byproduct Leaving Group Departure

Reaction mechanism of Sulfo-NHS-biotin with a primary amine.
This compound

This compound, or biotin p-nitrophenyl ester, also reacts with primary amines through nucleophilic attack, leading to the formation of an amide bond and the release of p-nitrophenol. However, the lack of a charged group makes this reagent poorly soluble in water and allows it to diffuse across the cell membrane, leading to the labeling of intracellular proteins.

Biotin_ONP_Reaction reagent This compound intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack protein Protein (Primary Amine) protein->intermediate product Biotinylated Protein (Stable Amide Bond) intermediate->product byproduct p-nitrophenol intermediate->byproduct Leaving Group Departure

Reaction mechanism of this compound with a primary amine.

Experimental Protocols

Protocol 1: Cell Surface Biotinylation using Sulfo-NHS-biotin

This protocol is optimized for the specific labeling of proteins on the surface of adherent cells.

Materials:

  • Sulfo-NHS-biotin

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

  • Quenching Buffer (PBS + 100 mM glycine)

  • Lysis Buffer (e.g., RIPA buffer)

  • Adherent cells cultured in appropriate vessels

Procedure:

  • Cell Preparation:

    • Place the cell culture plate on ice.

    • Gently wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.

  • Biotinylation Reaction:

    • Immediately before use, prepare a 10 mM solution of Sulfo-NHS-biotin in ultrapure water (e.g., 4.4 mg in 1 mL).

    • Dilute the Sulfo-NHS-biotin solution to a final concentration of 0.5-1 mM in ice-cold PBS (pH 8.0).

    • Add the biotinylation solution to the cells, ensuring the cell monolayer is completely covered.

    • Incubate on a rocking platform for 30 minutes at 4°C to minimize endocytosis.

  • Quenching:

    • Aspirate the biotinylation solution.

    • Wash the cells once with Quenching Buffer.

    • Incubate the cells with Quenching Buffer for 10-15 minutes on ice to ensure all unreacted biotin is quenched.

  • Cell Lysis:

    • Aspirate the Quenching Buffer and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold Lysis Buffer to the cells.

    • Incubate on ice for 10-15 minutes, then scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant for downstream applications (e.g., streptavidin pull-down, Western blotting).

Sulfo_NHS_Workflow start Adherent Cells in Culture wash1 Wash 3x with ice-cold PBS (pH 8.0) start->wash1 biotinylation Incubate with Sulfo-NHS-biotin (30 min at 4°C) wash1->biotinylation quench Quench with 100 mM Glycine biotinylation->quench wash2 Wash 2x with ice-cold PBS quench->wash2 lysis Lyse cells wash2->lysis downstream Downstream Analysis (e.g., Pull-down, Western Blot) lysis->downstream

Experimental workflow for cell surface biotinylation with Sulfo-NHS-biotin.
Protocol 2: General Protein Biotinylation using this compound

This protocol is for the biotinylation of proteins in solution. Due to its membrane permeability, this method is not recommended for specific cell surface labeling of live cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (e.g., PBS, pH 7.2-8.0)

  • Purified protein solution

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange.

  • Reagent Preparation:

    • Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10-20 mg/mL.

  • Biotinylation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio may require empirical determination.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted biotin and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

Concluding Remarks

For applications requiring the specific and efficient labeling of cell surface proteins, Sulfo-NHS-biotin is the demonstrably superior reagent. Its high water solubility and membrane impermeability are critical features that prevent the labeling of intracellular components, ensuring high specificity for surface-exposed proteins.

This compound , while a functional amine-reactive biotinylation reagent, is not suitable for specific cell surface labeling due to its poor water solubility and consequent membrane permeability. Its application is better suited for the biotinylation of purified proteins or peptides in solution, where the distinction between intra- and extracellular labeling is not a concern.

Researchers and drug development professionals should select their biotinylation reagent based on the specific requirements of their experimental system. For reliable and reproducible cell surface labeling, Sulfo-NHS-biotin is the recommended choice.

References

A Researcher's Guide to Biotinylation: Comparing (+)-Biotin-ONP and Amine-Reactive NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of molecular biology and drug development, the covalent attachment of biotin to proteins—a process known as biotinylation—is a cornerstone technique for detection, purification, and immobilization studies. The choice of biotinylating agent is critical, directly impacting experimental success, reproducibility, and overall cost. This guide provides an objective comparison between (+)-Biotin-ONP (Biotin p-nitrophenyl ester) and the widely used N-hydroxysuccinimide (NHS) esters of biotin, with a focus on the underlying chemistry that governs their cost-effectiveness.

The Chemistry of Reactivity and Stability

The primary target for both this compound and NHS-biotin reagents is the nucleophilic primary amine (-NH₂) found on the N-terminus of polypeptides and the side chain of lysine residues. The reaction involves the acylation of this amine, forming a stable amide bond. However, the efficiency and specificity of this reaction are dictated by the chemical nature of the "leaving group" (p-nitrophenol for ONP, N-hydroxysuccinimide for NHS) and the reagent's stability in aqueous buffers.

NHS esters are known for their high reactivity, which allows for rapid labeling, often within 30-60 minutes at room temperature.[1] This reactivity, however, comes at a cost. NHS esters are highly susceptible to hydrolysis, especially as the pH increases above 8. This competing hydrolysis reaction renders the reagent inactive, consuming it before it can react with the target protein. The half-life for hydrolysis of a Sulfo-NHS ester can be less than 15 minutes at pH values above 8.0, necessitating that the reagent be prepared immediately before use and that reactions are timed carefully to avoid waste.[2]

Conversely, p-nitrophenyl (PNP) esters like this compound are generally more stable in aqueous solutions but less reactive than their NHS counterparts. This characteristic is advantageous; the slower rate of hydrolysis means less reagent is wasted over the course of the experiment, allowing for longer reaction times which can be beneficial for sensitive proteins or when precise control over the degree of labeling is required. This enhanced stability has been noted as a superior quality for PNP esters in labeling applications. While direct kinetic data is sparse, the successful use of Biotin-ONP in multi-step, prolonged procedures like SPOT synthesis underscores its greater stability compared to more labile reagents.[3][4]

Cost-Effectiveness Analysis: True cost-effectiveness extends beyond the price per milligram. It encompasses the entire experimental overhead, including reagent waste, time spent on optimization, and the cost of failed experiments due to inconsistent labeling.

  • Reagent Waste: The high susceptibility of NHS esters to hydrolysis can lead to significant reagent waste, especially if stock solutions are not used immediately or if reaction conditions are not optimal. The superior stability of this compound minimizes this form of waste.

  • Reaction Control: The moderated reactivity of this compound allows for a more controlled labeling process. This can lead to more consistent and predictable biotin incorporation, reducing the need for extensive optimization and repeat experiments.

  • Experimental Flexibility: The stability of this compound permits longer incubation times, which can be performed overnight at 4°C, offering greater flexibility in experimental design and scheduling.

While NHS-biotin may be preferable for rapid, high-throughput applications where reaction speed is paramount, this compound presents a more cost-effective alternative for researchers who prioritize reaction control, reagent stability, and experimental flexibility.

Comparative Data of Amine-Reactive Biotinylation Reagents

The following table summarizes the key characteristics of this compound and two common NHS-ester variants.

FeatureThis compound (Biotin p-nitrophenyl ester)NHS-BiotinSulfo-NHS-Biotin
Target Group Primary Amines (-NH₂)Primary Amines (-NH₂)Primary Amines (-NH₂)
Optimal Reaction pH 8.0 - 9.07.2 - 8.57.2 - 8.5
Reactivity ModerateHighHigh
Aqueous Stability Relatively High; less prone to rapid hydrolysis.Low; highly moisture-sensitive and hydrolyzes rapidly at pH > 8.[1]Low; hydrolyzes rapidly at pH > 8, though slightly more stable than NHS-Biotin in aqueous buffers.[2]
Solubility Soluble in organic solvents (DMSO, DMF).Soluble in organic solvents (DMSO, DMF).[1]Water-soluble.
Membrane Permeability PermeablePermeableImpermeable
Key By-product p-nitrophenolN-hydroxysuccinimide (NHS)Sulfo-N-hydroxysuccinimide
Cost-Effectiveness Factors Higher stability leads to less reagent waste from hydrolysis. Slower, controlled reaction may improve reproducibility and reduce failed experiments.Rapid reaction is time-efficient. High reactivity can lead to significant waste if not used immediately after reconstitution.Water solubility simplifies protocol by avoiding organic solvents. High cost and susceptibility to hydrolysis are key considerations.

Visualizing the Process

To better understand the practical application and underlying mechanisms, the following diagrams illustrate a typical biotinylation workflow and the chemical reactions involved.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Protein (1-10 mg/mL in amine-free buffer, pH 8.0-8.5) C Add Reagent to Protein (10-50 fold molar excess) A->C B Prepare Biotin Reagent (Dissolve immediately before use in DMSO/DMF or buffer) B->C D Incubate (e.g., 1-4 hours at RT or overnight at 4°C) C->D E Quench Reaction (Add Tris or Glycine) D->E F Remove Excess Biotin (Dialysis or Desalting Column) E->F G Validate Biotinylation (HABA Assay, Western Blot, Mass Spec) F->G

Caption: General experimental workflow for protein biotinylation.

ReactionMechanisms cluster_ONP A) this compound Reaction cluster_NHS B) NHS-Biotin Reaction ONP_R Protein-NH₂ ONP_P Protein-NH-Biotin ONP_R->ONP_P + ONP_B Biotin-ONP ONP_B->ONP_P ONP_L p-nitrophenol (Leaving Group) NHS_R Protein-NH₂ NHS_P Protein-NH-Biotin NHS_R->NHS_P + NHS_B Biotin-NHS NHS_B->NHS_P NHS_L NHS (Leaving Group)

Caption: Reaction of primary amines with Biotin-ONP vs. NHS-Biotin.

Experimental Protocols

Below are representative protocols for protein biotinylation. Note that optimal conditions, particularly the molar excess of the biotin reagent, may vary depending on the protein's concentration and the number of available amines.

Protocol 1: Biotinylation using this compound

This protocol is adapted for this compound, accounting for its lower reactivity and higher stability, making it suitable for a controlled, longer incubation.

  • Buffer Preparation: Prepare a suitable amine-free reaction buffer, such as 100 mM sodium phosphate or 100 mM sodium bicarbonate, with 150 mM NaCl, pH 8.0-8.5. Buffers containing primary amines (e.g., Tris, Glycine) must be avoided as they will compete for the biotin reagent.

  • Protein Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-5 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column.

  • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10-20 mg/mL.

  • Reaction: Add a 20- to 50-fold molar excess of the dissolved this compound solution to the protein solution. The higher stability of the reagent allows for flexible incubation times.

    • For standard labeling: Incubate for 4 hours at room temperature.

    • For sensitive proteins or controlled labeling: Incubate overnight (12-18 hours) at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding a quenching buffer with a final concentration of 50-100 mM Tris or Glycine. Incubate for an additional 30 minutes at room temperature.

  • Purification: Remove excess, unreacted biotin reagent and by-products by dialysis against PBS or by using a gel filtration desalting column (e.g., G-25).

  • Validation: Determine the degree of biotinylation using an assay such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay and confirm the integrity and activity of the biotinylated protein.

Protocol 2: Biotinylation using NHS-Biotin

This protocol is a standard method for the highly reactive NHS-Biotin.[1]

  • Buffer Preparation: Prepare an amine-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5.

  • Protein Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.[1] Perform buffer exchange if necessary.

  • Reagent Preparation: Allow the vial of NHS-Biotin to equilibrate to room temperature before opening to prevent moisture condensation. Immediately before use, create a ~20 mg/mL stock solution in anhydrous DMF or DMSO.[1] Do not store the reconstituted reagent.

  • Reaction: Add a 10- to 20-fold molar excess of the freshly prepared NHS-Biotin solution to the protein solution.[1]

    • Incubate for 30-60 minutes at room temperature or for 2 hours at 4°C.[1]

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1M Tris-HCl, pH 7.5) to a final concentration of 50-100 mM.

  • Purification: Remove non-reacted reagent and by-products via dialysis or a desalting column.[1]

  • Validation: Confirm biotin incorporation and protein integrity as described in the previous protocol.

References

A Researcher's Guide to Biotin Activation: Exploring Alternatives to p-Nitrophenyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the covalent attachment of biotin to biomolecules, a process known as biotinylation, has been a cornerstone of life sciences research, enabling highly sensitive detection and robust purification strategies. The p-nitrophenyl (PNP) ester of biotin was an early reagent for this purpose; however, a landscape of more efficient, specific, and versatile alternatives has since emerged. This guide provides an objective comparison of modern biotin activation chemistries, offering researchers, scientists, and drug development professionals the data and protocols needed to select the optimal strategy for their experimental needs.

Amine-Reactive Chemistries: The Workhorses of Biotinylation

The most common targets for biotinylation are primary amines, abundantly found on the side chains of lysine residues and the N-terminus of proteins. While PNP-esters react with amines, N-hydroxysuccinimide (NHS) esters and their derivatives have become the gold standard due to their superior reactivity and stability.

Comparison of Amine-Reactive Biotinylation Reagents

Reagent TypeKey FeaturesAdvantagesDisadvantages
p-Nitrophenyl (PNP) Ester Original amine-reactive reagent.Simple structure.Lower reactivity and slower reaction times compared to NHS esters. Susceptible to hydrolysis.
N-Hydroxysuccinimide (NHS) Ester Highly reactive with primary amines at pH 7-9 to form stable amide bonds.[1]Faster reaction rates and higher efficiency than PNP esters.[2]Susceptible to hydrolysis, especially at higher pH.[3][4][5] Water-insoluble, requiring organic solvents like DMSO or DMF.[5]
Sulfonated NHS (Sulfo-NHS) Ester Water-soluble due to a sulfonate group.Enables biotinylation in aqueous solutions without organic solvents.[2] Membrane-impermeable, ideal for cell surface labeling.[5]The sulfonate group can alter the overall charge of the biotinylated molecule.
Pentafluorophenyl (PFP) / Tetrafluorophenyl (TFP) Esters More reactive than NHS esters.Faster conjugation and higher labeling efficiency, especially for challenging targets.[2][6] More stable in aqueous solutions compared to NHS esters.[3]More hydrophobic than NHS esters.[3]

Experimental Protocol: Amine-Reactive Biotinylation using NHS Ester

This protocol provides a general guideline for biotinylating a protein with an NHS-ester of biotin.

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • NHS-Biotin (e.g., EZ-Link™ NHS-Biotin)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into a suitable buffer like PBS.

  • Prepare NHS-Biotin Stock Solution: Immediately before use, dissolve the NHS-Biotin in DMF or DMSO to a concentration of 10-20 mg/mL.

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, non-reacted biotinylation reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

Beyond Amines: Targeting Other Functional Groups

To overcome the potential for non-specific labeling of abundant lysines or when targeting specific sites, alternative chemistries that react with other functional groups are invaluable.

Comparison of Alternative Biotinylation Chemistries

Reagent TypeTarget Functional GroupKey FeaturesAdvantagesDisadvantages
Maleimide Sulfhydryl (-SH)Highly specific for cysteine residues at pH 6.5-7.5.[7]Enables site-specific labeling of proteins with available cysteines.Requires a free sulfhydryl group, which may necessitate reduction of disulfide bonds.
Iodoacetamide Sulfhydryl (-SH)Reacts with sulfhydryls at a slightly higher pH range (7.5-8.5) than maleimides.Provides an alternative for sulfhydryl labeling.Can exhibit some off-target reactivity with other residues at higher pH or with prolonged reaction times.[8]
Hydrazide Aldehydes/Ketones (Carbonyls)Reacts with carbonyl groups formed by the oxidation of carbohydrate moieties on glycoproteins.Specific for labeling glycoproteins.Requires an initial oxidation step, which could potentially damage the protein.
Click Chemistry (e.g., Azide-Alkyne) Azide or AlkyneHighly specific and bioorthogonal reaction.[2]Extremely high specificity with minimal off-target reactions. Can be performed in complex biological mixtures and living cells.[6][9]Requires the introduction of a non-native azide or alkyne group into the target molecule.

Experimental Protocol: Sulfhydryl-Reactive Biotinylation using Maleimide

This protocol outlines the general steps for labeling a protein with a maleimide-activated biotin.

Materials:

  • Protein of interest containing a free sulfhydryl group (in a sulfhydryl-free buffer, pH 6.5-7.5)

  • Maleimide-Biotin

  • Anhydrous DMSO or DMF

  • (Optional) Reducing agent (e.g., TCEP)

  • Desalting column

Procedure:

  • Prepare Protein Solution: Ensure the protein is in a sulfhydryl-free buffer at the optimal pH. If necessary, reduce disulfide bonds with a reducing agent like TCEP and subsequently remove the reducing agent.

  • Prepare Maleimide-Biotin Stock Solution: Dissolve the Maleimide-Biotin in DMSO or DMF to a concentration of 10-20 mg/mL immediately before use.

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-Biotin stock solution to the protein solution.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess reagent using a desalting column.

Advanced Biotinylation Strategies: Enhancing Versatility

Beyond simply attaching biotin, several modifications to the biotinylation reagent itself can provide significant experimental advantages.

Comparison of Advanced Biotinylation Reagents

Reagent TypeKey FeatureAdvantagesApplications
PEGylated Biotin Polyethylene glycol (PEG) spacer arm.Increases water solubility of the biotinylated molecule, reducing aggregation.[4] The long, flexible spacer minimizes steric hindrance for subsequent avidin/streptavidin binding.[10]Labeling of hydrophobic proteins; improving the accessibility of the biotin tag.
Cleavable Biotin Contains a cleavable linker (e.g., disulfide bond).Allows for the release of the biotinylated molecule from avidin/streptavidin under mild conditions (e.g., with a reducing agent).[11][12]Affinity purification where recovery of the native protein is desired.
Desthiobiotin A biotin analog with a lower binding affinity to avidin/streptavidin.Enables gentle elution of the labeled molecule from avidin/streptavidin using competitive displacement with free biotin.[13][14]Pull-down assays where recovery of intact protein complexes under non-denaturing conditions is critical.

Quantifying Biotin Incorporation

Accurately determining the degree of biotinylation is crucial for ensuring reproducibility and for the interpretation of experimental results.

Methods for Quantifying Biotinylation

MethodPrincipleAdvantagesDisadvantages
HABA Assay A colorimetric assay based on the displacement of the HABA (4'-hydroxyazobenzene-2-carboxylic acid) dye from avidin by biotin.[11][15][16]Simple, inexpensive, and widely used.[11]Lower sensitivity compared to fluorescent methods.[17] Can be inaccurate for proteins that absorb near 500 nm.
Fluorescent Assays Based on the displacement of a fluorescently-labeled biotin analog from avidin or the use of fluorescently-labeled avidin.[13][18]Higher sensitivity than the HABA assay.[19]Requires a fluorescence plate reader or spectrophotometer.
Mass Spectrometry Direct detection and quantification of biotinylated peptides after proteolytic digestion.[20][21][22][23]Provides the most accurate and site-specific information on biotinylation.Requires access to mass spectrometry instrumentation and expertise in data analysis.
Chemiluminescence Assays Competitive assays where biotin in the sample competes with a biotinylated tracer for binding to avidin, with a chemiluminescent readout.[9][24]High sensitivity.Can be more complex to set up than colorimetric assays.

Experimental Protocol: HABA Assay for Biotin Quantification

This protocol provides a general overview of the HABA assay.

Materials:

  • Biotinylated protein sample (with non-reacted biotin removed)

  • HABA/Avidin solution

  • Spectrophotometer

  • Cuvettes or microplate

Procedure:

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

  • Measure Baseline Absorbance: Measure the absorbance of the HABA/Avidin solution at 500 nm.

  • Add Biotinylated Sample: Add a known amount of the biotinylated protein sample to the HABA/Avidin solution and mix.

  • Measure Final Absorbance: Once the absorbance reading stabilizes, record the final absorbance at 500 nm.

  • Calculate Biotin Concentration: The decrease in absorbance is proportional to the amount of biotin in the sample. The molar ratio of biotin to protein can be calculated using the Beer-Lambert law and the known extinction coefficient of the HABA-avidin complex.

Visualizing the Pathways and Workflows

To better understand the chemical reactions and experimental processes involved in biotinylation, the following diagrams illustrate key pathways and workflows.

Amine_Reactive_Biotinylation Protein Protein with Primary Amine (-NH2) Biotinylated_Protein Biotinylated Protein (Stable Amide Bond) Protein->Biotinylated_Protein Reaction at pH 7-9 Activated_Biotin Amine-Reactive Biotin (e.g., NHS-Biotin) Activated_Biotin->Biotinylated_Protein Leaving_Group Leaving Group (e.g., NHS) Activated_Biotin->Leaving_Group Release

Caption: Amine-Reactive Biotinylation Pathway.

Sulfhydryl_Reactive_Biotinylation Protein Protein with Sulfhydryl (-SH) Biotinylated_Protein Biotinylated Protein (Stable Thioether Bond) Protein->Biotinylated_Protein Reaction at pH 6.5-7.5 Activated_Biotin Sulfhydryl-Reactive Biotin (e.g., Maleimide-Biotin) Activated_Biotin->Biotinylated_Protein

Caption: Sulfhydryl-Reactive Biotinylation.

Biotinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Buffer_Exchange Buffer Exchange (if needed) Mix Mix Protein and Reagent Buffer_Exchange->Mix Prepare_Reagent Prepare Biotinylation Reagent Prepare_Reagent->Mix Incubate Incubate Mix->Incubate Quench Quench Reaction Incubate->Quench Purify Purify Biotinylated Protein Quench->Purify Quantify Quantify Biotin Incorporation Purify->Quantify

Caption: General Biotinylation Workflow.

Conclusion

The field of biotinylation has evolved significantly, offering a diverse toolkit of reagents that go far beyond the capabilities of traditional p-nitrophenyl esters. By understanding the specificities, advantages, and limitations of each activation chemistry, researchers can tailor their biotinylation strategy to achieve optimal results. For general protein labeling, NHS and sulfo-NHS esters remain the reagents of choice due to their high reactivity and, in the case of sulfo-NHS esters, water solubility. For site-specific labeling or for targeting glycoproteins, maleimide and hydrazide chemistries, respectively, provide excellent alternatives. Furthermore, advanced reagents such as PEGylated, cleavable, and desthiobiotin offer enhanced functionality for a wide range of applications, from improving solubility to enabling the gentle recovery of purified proteins. Careful consideration of the experimental goals, coupled with the detailed protocols provided in this guide, will empower researchers to effectively harness the power of biotinylation in their scientific endeavors.

References

Safety Operating Guide

Safe Disposal of (+)-Biotin-ONP: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling (+)-Biotin-ONP, also known as (+)-Biotin 4-nitrophenyl ester, must adhere to stringent disposal protocols due to the hazardous nature of the nitrophenol component of the molecule. While (+)-Biotin itself is not classified as a hazardous substance, the presence of the 4-nitrophenyl ester group necessitates that this compound be treated as hazardous waste.[1][2][3][4][5][6][7] Proper disposal is crucial for personnel safety and environmental protection.

Hazard Identification and Classification

This compound should be managed as a hazardous substance, primarily due to the characteristics of nitrophenol compounds. Key hazards associated with nitrophenols include:

  • Toxicity: Harmful if swallowed or inhaled.[1]

  • Skin and Eye Irritation: Can cause skin irritation and serious eye damage.[1]

  • Environmental Hazard: Potentially harmful to aquatic life.[1]

Given these properties, all waste containing this compound must be segregated from non-hazardous laboratory trash and disposed of through an authorized hazardous waste management provider.[1]

Personal Protective Equipment (PPE) Requirements

All personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE) to prevent exposure.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or safety goggles
Lab Coat Standard laboratory coat, fully buttoned
Respiratory Use in a well-ventilated area or a chemical fume hood
Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including unused product, contaminated weighing paper, gloves, and pipette tips, in a dedicated, clearly labeled, and leak-proof hazardous waste container.[1]

  • Liquid Waste: If this compound is in a solution, collect it in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's safety guidelines.

2. Decontamination:

  • Decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate solvent, such as ethanol or isopropanol.

  • Collect all cleaning materials (e.g., wipes, paper towels) used for decontamination and dispose of them as hazardous solid waste.[1]

3. Storage:

  • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

  • Ensure the storage area is well-ventilated.

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[1]

  • The recommended disposal method for nitrophenol compounds is typically high-temperature incineration.[8][9]

Disposal Workflow for this compound

G cluster_0 Preparation cluster_1 Waste Collection & Segregation cluster_2 Decontamination cluster_3 Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Identify this compound Waste (Solid & Liquid) A->B C Segregate into Labeled, Leak-Proof Hazardous Waste Container B->C F Store Waste in a Designated, Secure Area C->F D Decontaminate Surfaces & Equipment with Appropriate Solvent E Collect Decontamination Materials as Hazardous Waste D->E E->F G Contact EHS or Licensed Hazardous Waste Contractor for Pickup F->G H Final Disposal via High-Temperature Incineration G->H

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling (+)-Biotin-ONP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents like (+)-Biotin-4-nitrophenyl ester (Biotin-ONP). This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

The consistent use of appropriate PPE is the most critical line of defense against potential exposure. While specific toxicity data for (+)-Biotin-ONP is limited, the reactive nature of the p-nitrophenyl ester group warrants caution. Similar compounds are known to cause skin and eye irritation. The following table summarizes the recommended PPE for handling this compound.[1][2]

PPE CategorySpecific RecommendationsPurpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be necessary when handling larger quantities or if there is a significant splash hazard.[1][2][3]Protects eyes from airborne powder particles and potential splashes.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile).[2] It is advisable to double-glove.Prevents direct skin contact with the compound.[2] Nitrophenyl esters can cause skin sensitization.[4]
Body Protection A fully buttoned laboratory coat.[2]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-certified respirator (e.g., N95) may be required if dust is generated and ventilation is inadequate.[1][2]Prevents inhalation of fine powder particles.[2]
Foot Protection Closed-toe shoes that cover the entire foot.[2]Protects feet from spills and falling objects.[2]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal minimizes risks and ensures a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.[2]

  • Store this compound in a tightly sealed container at 0-8°C.

  • Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

2. Engineering Controls:

  • All handling of solid this compound, including weighing and solution preparation, should be conducted within a certified chemical fume hood to control airborne dust and vapors.[2]

  • Ensure that an eyewash station and safety shower are readily accessible in the work area.[5]

3. Handling and Use:

  • Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Allow the container to reach room temperature before opening to avoid moisture condensation.

  • Weigh the desired amount of this compound on a tared weighing paper or in a suitable container within the fume hood.

  • Prepare solutions immediately before use. This compound is often dissolved in organic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Avoid buffers containing primary amines (e.g., Tris or glycine) as these will compete with the intended reaction.[6]

  • After use, decontaminate all surfaces and equipment that came into contact with the chemical.

4. Spill Management:

  • In the event of a small spill, carefully sweep the solid material to avoid generating dust.

  • Place the spilled material and any contaminated cleaning materials into a sealed container for proper disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Reagent: Dispose of unused this compound as chemical waste in accordance with local, state, and federal regulations. It should be placed in a clearly labeled, sealed container.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, weighing paper, and empty containers, should be considered contaminated.[2] These items should be placed in a designated, sealed waste container for chemical waste.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., the solvent used for the reaction). Collect the rinsate for disposal as chemical waste.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Work in Chemical Fume Hood A->B C Equilibrate Reagent to Room Temp B->C D Weigh Solid this compound C->D E Prepare Solution D->E F Perform Biotinylation Reaction E->F G Decontaminate Surfaces & Equipment F->G H Dispose of Solid & Liquid Waste G->H I Dispose of Contaminated PPE H->I J Remove PPE & Wash Hands I->J

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.